(4-Methylbenzyl)hydrazine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-methylphenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-7-2-4-8(5-3-7)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDQALMNASCCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949050 | |
| Record name | [(4-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26177-51-5 | |
| Record name | [(4-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Methylbenzyl)hydrazine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methylbenzyl)hydrazine hydrochloride is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its core chemical and physical properties, detailed synthetic protocols, reactivity profile, and established applications, with a particular focus on its role in drug discovery and development. The information presented herein is intended to equip researchers with the foundational knowledge required for the effective and safe utilization of this compound in a laboratory setting.
Introduction
This compound, a substituted hydrazine derivative, serves as a valuable building block in the construction of complex molecular architectures. Its structural features, comprising a reactive hydrazine moiety attached to a p-tolyl group via a methylene bridge, render it a key precursor for the synthesis of a variety of heterocyclic compounds and other molecules of pharmaceutical interest. The hydrochloride salt form enhances its stability and ease of handling compared to the free base. This document aims to be a definitive resource on this compound, consolidating its known chemical properties and practical applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₁₃ClN₂ | |
| Molecular Weight | 172.66 g/mol | |
| CAS Number | 26177-51-5 | |
| Appearance | White to off-white solid | |
| Melting Point | Not reported; expected to be a crystalline solid with a defined melting point. | - |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in nonpolar organic solvents. | General knowledge of hydrochloride salts |
| pKa | The hydrazine moiety will have a pKa in the range of 7-8 for the protonated form. | - |
Spectral Data Interpretation
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit characteristic signals for the aromatic protons of the p-tolyl group (two doublets in the range of 7.0-7.5 ppm), a singlet for the benzylic methylene protons (~4.0 ppm), a singlet for the methyl protons (~2.3 ppm), and broad signals for the hydrazine protons which may exchange with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbon.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), and aromatic C=C stretching (~1600 and 1500 cm⁻¹).
-
MS (Mass Spectrometry): The mass spectrum of the free base (C₈H₁₂N₂) would show a molecular ion peak (M⁺) at m/z 136.10.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from readily available 4-methylbenzyl chloride. A plausible and commonly employed synthetic route involves the reaction of the benzyl halide with a protected hydrazine, followed by deprotection. A more direct, albeit potentially lower-yielding, approach is the direct alkylation of hydrazine. A robust and scalable method is the reduction of the corresponding hydrazone.
General Synthetic Protocol via Reduction of a Hydrazone
This method offers good yields and control over the final product.
Caption: Synthetic pathway to this compound.
Step-by-Step Methodology:
-
Hydrazone Formation: To a solution of 4-methylbenzaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq). Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Hydrazone: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid can be recrystallized from ethanol to yield pure 4-methylbenzaldehyde hydrazone.
-
Reduction to Hydrazine: Dissolve the hydrazone intermediate (1.0 eq) in a suitable solvent such as methanol. Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Isolation of Free Base: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain (4-Methylbenzyl)hydrazine as an oil or low-melting solid.
-
Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether or ethanol. Add a solution of hydrochloric acid in ether or ethanol dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford pure this compound.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is primarily centered around the nucleophilic nature of the hydrazine moiety. The hydrochloride salt can be neutralized with a base to liberate the more reactive free base for subsequent reactions.
Formation of Hydrazones and Heterocycles
A cornerstone reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. These hydrazones are stable intermediates that can be further cyclized to form a variety of five- and six-membered heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.
Caption: General reactivity of (4-Methylbenzyl)hydrazine.
Reductive Amination
(4-Methylbenzyl)hydrazine can participate in reductive amination reactions with carbonyl compounds in the presence of a reducing agent to form substituted hydrazines.
N-Acylation
The hydrazine nitrogen atoms are nucleophilic and readily react with acylating agents such as acid chlorides and anhydrides to form N-acylhydrazines, which are also important precursors in organic synthesis.
Applications in Drug Discovery and Development
The hydrazine moiety is a key pharmacophore in a number of clinically used drugs. Substituted hydrazines like this compound are valuable starting materials for the synthesis of novel drug candidates.
-
Antidepressants: The hydrazine functional group is present in some monoamine oxidase inhibitors (MAOIs) used as antidepressants.
-
Anticancer Agents: Certain hydrazone derivatives have shown promising anticancer activity.
-
Antimicrobial Agents: Hydrazine-containing heterocyclic compounds often exhibit a broad spectrum of antimicrobial activity.
The presence of the 4-methylbenzyl group allows for the introduction of a lipophilic aromatic moiety into the target molecule, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Table 2: GHS Hazard Information for this compound
| Pictogram | Signal Word | Hazard Statement(s) |
| Warning | H302: Harmful if swallowed. |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Incompatibilities: Strong oxidizing agents.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound is a chemical intermediate with significant utility in synthetic and medicinal chemistry. Its ability to serve as a precursor to a wide array of hydrazones and heterocyclic compounds makes it a valuable tool for drug discovery and development professionals. A comprehensive understanding of its chemical properties, coupled with adherence to strict safety protocols, will enable researchers to fully harness the synthetic potential of this versatile molecule.
References
-
PubChem. Compound Summary for (4-Methylbenzyl)hydrazine. [Link]
- General protocols for hydrazone formation and reduction can be found in standard organic chemistry textbooks and literature. For a representative example of hydrazine synthesis, see: Organic Syntheses, Coll. Vol. 3, p.708 (1955); Vol. 28, p.83 (1948).
- The role of hydrazines in medicinal chemistry is reviewed in various publications. For an overview, see: S. M. Riyadh, et al., Molecules, 2020, 25(21), 5036.
An In-depth Technical Guide to the Synthesis of (4-Methylbenzyl)hydrazine Hydrochloride
This guide provides a comprehensive overview of the synthesis of (4-Methylbenzyl)hydrazine hydrochloride, a key intermediate in pharmaceutical and chemical research. We will explore two primary synthetic pathways: the direct alkylation of hydrazine and the reductive amination of 4-methylbenzaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and strategic considerations for successful synthesis.
Introduction
(4-Methylbenzyl)hydrazine and its hydrochloride salt are valuable building blocks in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. The presence of the benzyl group and the reactive hydrazine moiety allows for a diverse range of chemical transformations. The selection of a synthetic route often depends on the availability of starting materials, desired purity, and scalability of the process.
Synthetic Strategies: A Comparative Analysis
Two principal and reliable methods for the synthesis of this compound are:
-
Direct Alkylation of Hydrazine: This method involves the reaction of 4-methylbenzyl chloride with hydrazine hydrate. It is a straightforward approach, but careful control of reaction conditions is crucial to prevent over-alkylation and the formation of undesired side products.
-
Reductive Amination of 4-Methylbenzaldehyde: This two-step approach first involves the condensation of 4-methylbenzaldehyde with hydrazine to form the corresponding hydrazone, which is then reduced to the target hydrazine. This method can offer better control over the final product distribution.
Part 1: Synthesis via Direct Alkylation of Hydrazine
This method leverages the nucleophilic nature of hydrazine to displace the chloride from 4-methylbenzyl chloride in an SN2 reaction. The primary challenge is to favor mono-alkylation over di-alkylation.
Reaction Mechanism
The reaction proceeds through a nucleophilic substitution mechanism. Hydrazine, being a potent nucleophile, attacks the electrophilic benzylic carbon of 4-methylbenzyl chloride, displacing the chloride ion.
Primary Reaction: CH₃-C₆H₄-CH₂Cl + H₂NNH₂ → CH₃-C₆H₄-CH₂NHNH₂ + HCl
A significant side reaction is the further alkylation of the desired product to form N,N'-bis(4-methylbenzyl)hydrazine.
Side Reaction: CH₃-C₆H₄-CH₂NHNH₂ + CH₃-C₆H₄-CH₂Cl → CH₃-C₆H₄-CH₂NHNHCH₂-C₆H₄-CH₃ + HCl
To mitigate this, a large excess of hydrazine hydrate is typically used, which statistically favors the reaction of 4-methylbenzyl chloride with hydrazine over the already formed (4-methylbenzyl)hydrazine.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylbenzyl chloride | 140.61 | 14.06 g | 0.1 |
| Hydrazine hydrate (80%) | 50.06 | 50.0 g | 0.8 (of N₂H₄) |
| Ethanol (95%) | - | 100 mL | - |
| Diethyl ether | - | 200 mL | - |
| Anhydrous sodium sulfate | - | q.s. | - |
| Concentrated HCl | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 50.0 g of 80% hydrazine hydrate.
-
Addition of Alkylating Agent: While stirring, slowly add 14.06 g of 4-methylbenzyl chloride to the hydrazine hydrate at room temperature. An exothermic reaction will be observed. Maintain the temperature below 40°C using a water bath.
-
Reaction: After the addition is complete, heat the reaction mixture to 60°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-methylbenzyl chloride spot disappears.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 100 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-Methylbenzyl)hydrazine as an oil.
-
Formation of Hydrochloride Salt: Dissolve the crude oil in 100 mL of ethanol. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper). A white precipitate of this compound will form.
-
Isolation and Purification: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL). Dry the product in a vacuum oven at 40°C.
Visualization of the Alkylation Workflow
Caption: Workflow for the synthesis of this compound via direct alkylation.
Part 2: Synthesis via Reductive Amination
This two-step method involves the formation of a hydrazone intermediate, which is subsequently reduced to the desired product. This approach can offer higher selectivity and avoid the issue of over-alkylation.
Reaction Mechanism
Step 1: Hydrazone Formation 4-Methylbenzaldehyde reacts with hydrazine in a condensation reaction to form 4-methylbenzaldehyde hydrazone. This is a reversible reaction, and the removal of water can drive the equilibrium towards the product.
CH₃-C₆H₄-CHO + H₂NNH₂ ⇌ CH₃-C₆H₄-CH=NNH₂ + H₂O
Step 2: Reduction of the Hydrazone The C=N double bond of the hydrazone is then reduced to a C-N single bond using a suitable reducing agent, such as sodium borohydride (NaBH₄).
CH₃-C₆H₄-CH=NNH₂ + [H] → CH₃-C₆H₄-CH₂NHNH₂
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylbenzaldehyde | 120.15 | 12.02 g | 0.1 |
| Hydrazine hydrate (80%) | 50.06 | 6.25 g | 0.1 (of N₂H₄) |
| Ethanol | - | 150 mL | - |
| Sodium borohydride (NaBH₄) | 37.83 | 4.54 g | 0.12 |
| Diethyl ether | - | 200 mL | - |
| Anhydrous sodium sulfate | - | q.s. | - |
| Concentrated HCl | - | As needed | - |
Procedure:
Step 1: Synthesis of 4-Methylbenzaldehyde Hydrazone
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 12.02 g of 4-methylbenzaldehyde in 100 mL of ethanol.
-
Addition of Hydrazine: To the stirred solution, add 6.25 g of 80% hydrazine hydrate dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate. Monitor the reaction by TLC.
-
Isolation of Hydrazone (Optional): The hydrazone can be isolated by filtration if it precipitates, or the reaction mixture can be used directly in the next step.
Step 2: Reduction and Hydrochloride Salt Formation
-
Reduction: Cool the reaction mixture containing the hydrazone to 0-5°C in an ice bath. Slowly add 4.54 g of sodium borohydride in small portions, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by slowly adding water (50 mL). Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (2 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (4-Methylbenzyl)hydrazine.
-
Formation of Hydrochloride Salt: Follow steps 6 and 7 from the Direct Alkylation protocol.
Visualization of the Reductive Amination Pathway
Caption: Two-step synthesis of this compound via reductive amination.
Safety and Handling
-
Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
4-Methylbenzyl chloride is a lachrymator and is corrosive. Handle in a fume hood with appropriate PPE.
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Add it slowly and in portions to the reaction mixture, especially when quenching.
Conclusion
Both the direct alkylation and reductive amination pathways offer viable routes to this compound. The choice of method will depend on the specific requirements of the synthesis. Direct alkylation is a more direct route but requires careful control to manage selectivity. Reductive amination, while involving an additional step, can provide better control over the formation of the desired product. For both methods, proper purification of the final hydrochloride salt is essential to obtain a high-purity product suitable for further applications.
References
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Organic Syntheses Procedure. (n.d.). 4. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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Worldwidejournals.com. (n.d.). Research Paper Commerce Chemistry Studies On Some Benzoyl Hydrazone Derivatives. Retrieved from [Link]
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SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]
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Structure elucidation of (4-Methylbenzyl)hydrazine hydrochloride
An In-Depth Technical Guide to the Structure Elucidation of (4-Methylbenzyl)hydrazine Hydrochloride
This whitepaper provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the definitive structure elucidation of this compound. Moving beyond a simple recitation of methods, this document emphasizes the strategic integration of modern analytical techniques, explaining the causal logic behind experimental choices to construct a self-validating confirmation of the molecular structure.
Introduction: The Imperative of Unambiguous Characterization
This compound is a substituted hydrazine derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its structural motifs are found in various compounds of biological interest. For any active pharmaceutical ingredient (API) or intermediate, definitive structure elucidation is not merely an academic exercise; it is a cornerstone of scientific integrity and a regulatory necessity. It underpins intellectual property claims, ensures batch-to-batch consistency, and is fundamental to understanding structure-activity relationships (SAR). This guide outlines a multi-technique approach to generate an irrefutable data package for this specific molecule.
The Strategic Workflow: An Integrated Approach
Caption: Integration of NMR experiments for 2D structure confirmation.
The Gold Standard: Single-Crystal X-Ray Crystallography
6.1. Expertise & Rationale
While the combination of MS and NMR provides overwhelming evidence for the 2D structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure in the solid state. [1][2]It determines the precise spatial arrangement of every atom, bond lengths, bond angles, and intermolecular interactions, including the relationship between the (4-methylbenzyl)hydrazinium cation and the chloride anion. This technique is considered authoritative and is invaluable for regulatory filings.
6.2. Experimental Protocol
-
Crystal Growth: The primary challenge is often growing diffraction-quality single crystals. A common method is slow evaporation of a saturated solution. Solvents to explore include ethanol, methanol, or a mixture like ethanol/water.
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is cooled under a stream of nitrogen gas to minimize thermal motion, and X-ray diffraction data are collected.
-
Structure Solution & Refinement: The diffraction pattern is used to calculate an electron density map, from which atomic positions are determined. This model is then refined to best fit the experimental data.
6.3. Expected Outcome
The successful structure solution would yield a 3D model of the molecule. This would definitively confirm:
-
The atomic connectivity, corroborating the NMR and MS data.
-
The 1,4-substitution pattern on the benzene ring.
-
The geometry of the hydrazine group.
-
The ionic interaction between the protonated hydrazinium group and the chloride counter-ion, likely involving hydrogen bonds.
Conclusion: A Self-Validating Structural Dossier
References
-
Al-Hourani, B. J., Al-Awaida, W. A., Matalkah, F. A., & Al-Zuheiri, O. F. (2018). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1495–1500. [Link]
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Harvey, D. J. (2009). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 28(2), 273-300. [Link]
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Taha, M., Ismail, N. H., Imran, S., Wadood, A., Rahim, F., Saad, M., & Khan, K. M. (2016). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 21(9), 1233. [Link]
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Saeed, S., Rashid, N., & Mohamed, S. K. (2017). Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. European Journal of Chemistry, 8(1), 15-17. [Link]
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Al-Ghorbani, M., Al-Majidi, S. M., El-Emam, A. A., Al-Tamimi, A.-M. M., Al-Dhfyan, A., Msmar, A. H., & Al-Farhan, K. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. Molecules, 28(4), 1735. [Link]
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ResearchGate. (n.d.). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates | Request PDF. Retrieved January 22, 2026, from [Link]
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Song, L., Gao, D., Li, S., Wang, Y., Liu, H., & Jiang, Y. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Journal of Chromatography B, 1063, 189-195. [Link]
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Al-Masoudi, W. A., Al-Majidi, S. M., El-Emam, A. A., & Al-Farhan, K. (2023). Synthesis and Characterizations of Novel Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. Polymers, 15(23), 4529. [Link]
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El-hiti, G. A., Al-Ghorbani, M., Al-Majidi, S. M., Yousif, E., El-Emam, A. A., & Kariuki, B. M. (2022). New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2. Journal of Molecular Structure, 1262, 133036. [Link]
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A Technical Guide to (4-Methylbenzyl)hydrazine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methylbenzyl)hydrazine hydrochloride (CAS No: 26177-51-5) is a substituted hydrazine derivative of significant interest in medicinal chemistry and synthetic research. As a versatile chemical intermediate, its structural motif, featuring a benzyl group linked to a hydrazine moiety, serves as a valuable building block for the construction of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive technical overview of its physicochemical properties, established synthetic routes, potential applications in drug development, quality control methodologies, and essential safety protocols. The document is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively and safely utilize this compound in a laboratory and process development setting.
Physicochemical Properties and Identification
This compound is the hydrochloride salt of (4-methylbenzyl)hydrazine. The salt form enhances the compound's stability and handling characteristics compared to the free base. Its core structure consists of a p-tolyl group connected to a hydrazine terminal via a methylene bridge.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-methylbenzyl)hydrazine hydrochloride | [1] |
| CAS Number | 26177-51-5 | [1] |
| Molecular Formula | C₈H₁₃ClN₂ | [1] |
| Molecular Weight | 172.66 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 158-160 °C | [2] |
| InChI Key | FZDQALMNASCCIY-UHFFFAOYSA-N | [1] |
| SMILES | NNCC1=CC=C(C=C1)C.[H]Cl | [1] |
Synthesis and Manufacturing Considerations
The synthesis of monosubstituted benzylhydrazines like (4-methylbenzyl)hydrazine is not as commonly documented as that of their arylhydrazine counterparts (where the hydrazine is directly attached to the aromatic ring). However, established principles of organic chemistry point to two primary, robust synthetic strategies.
Causality Behind Synthetic Route Selection
The choice between the two main synthetic pathways—alkylation of hydrazine or reductive amination—depends on factors such as starting material availability, scalability, and control over side reactions.
-
Direct Alkylation of Hydrazine: This is often the most straightforward approach. It leverages the nucleophilicity of hydrazine to displace a halide from an electrophilic benzyl halide. The primary challenge is controlling the degree of alkylation. Hydrazine has two nucleophilic nitrogen atoms, and the product, (4-methylbenzyl)hydrazine, can potentially react further to form 1,2-bis(4-methylbenzyl)hydrazine. Using a large excess of hydrazine hydrate is a common strategy to favor mono-alkylation by ensuring the benzyl halide is more likely to encounter a molecule of hydrazine than the already-substituted product.
-
Reductive Amination via Hydrazone Intermediate: This two-step method offers greater control and often higher purity. First, a hydrazone is formed by condensing 4-methylbenzaldehyde with hydrazine. This reaction is typically high-yielding and specific. The subsequent reduction of the C=N double bond of the hydrazone to a C-N single bond yields the target benzylhydrazine. This route avoids the issue of over-alkylation inherent in the direct alkylation method.
Proposed Synthetic Workflow: Alkylation of Hydrazine
This method is chosen for its operational simplicity. The workflow is designed to maximize the yield of the desired mono-alkylated product while minimizing di-alkylation.
Caption: Proposed workflow for the synthesis of (4-Methylbenzyl)hydrazine HCl.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on the direct alkylation of hydrazine with benzyl halides. Researchers should perform their own risk assessment and optimization.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (e.g., 5-10 molar equivalents) and ethanol.
-
Addition of Alkylating Agent: While stirring, slowly add a solution of 4-methylbenzyl chloride (1 molar equivalent) in ethanol to the flask. The large excess of hydrazine is critical to minimize the formation of the di-substituted byproduct.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the excess hydrazine and ethanol under reduced pressure. Dissolve the residue in water and perform a solvent extraction (e.g., with dichloromethane) to remove any unreacted starting material and organic byproducts.
-
Salt Formation and Isolation: Cool the remaining aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid or a solution of HCl in an organic solvent (like ether or isopropanol) until the solution is acidic. The hydrochloride salt should precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, washing with a cold solvent (e.g., cold ether) to remove impurities. The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure this compound.
Applications in Medicinal Chemistry
Hydrazine derivatives are cornerstone intermediates in the synthesis of nitrogen-containing heterocycles, which form the core of countless pharmaceuticals.[3] Their utility stems from the ability of the N-N bond to participate in cyclization reactions.
While specific drugs derived from this compound are not prominently documented in publicly accessible literature, its structural class is vital for creating compounds with a wide range of biological activities, including:
-
Anticancer Agents: The hydrazine moiety is a key component in the synthesis of various heterocyclic compounds that have shown potential as anticancer drugs.
-
Antidiabetic Agents: Hydrazine-thiazole derivatives have been explored as potential antidiabetic agents.
-
Agrochemicals: Many pesticides and herbicides are synthesized from hydrazine-based intermediates.[4]
The primary application of this compound is as a precursor. For instance, it can be reacted with ketones or aldehydes to form hydrazones, which are then cyclized to create indole or pyrazole ring systems—scaffolds frequently found in active pharmaceutical ingredients (APIs).
Analytical Quality Control
Confirming the identity and purity of this compound is essential before its use in synthesis. A combination of spectroscopic and chromatographic techniques should be employed.
Analytical Workflow
Caption: A standard analytical workflow for quality control of the title compound.
Expected Analytical Data
Although specific, verified spectra for this compound are not widely published, the expected characteristics can be predicted based on its structure:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the p-tolyl ring (typically in the 7.0-7.5 ppm range), a singlet for the benzylic (-CH₂) protons, a singlet for the methyl (-CH₃) protons (around 2.3 ppm), and broad, exchangeable signals for the hydrazine protons (-NHNH₂), which would shift or disappear upon D₂O exchange.
-
¹³C NMR: The carbon NMR would display signals for the quaternary and CH carbons of the aromatic ring, a signal for the benzylic carbon, and a signal for the methyl carbon.
-
FT-IR: The infrared spectrum would be expected to show N-H stretching vibrations (typically broad in the 3100-3300 cm⁻¹ region), C-H stretches for the aromatic and alkyl groups (around 2850-3100 cm⁻¹), and aromatic C=C bending vibrations (around 1500-1600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum of the free base (C₈H₁₂N₂) would show a molecular ion peak (M⁺) at m/z ≈ 136. Key fragmentation patterns would likely include the loss of the NH₂ group and the formation of the stable tropylium-like ion from the 4-methylbenzyl cation.
Safety, Handling, and Toxicology
This compound, like other hydrazine derivatives, must be handled with care. The available safety data indicates it is classified as harmful if swallowed.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement | Classification |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | Acute Toxicity 4 (Oral) |
Source: Sigma-Aldrich[1]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[5][6]
-
Respiratory Protection: If dusts are generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
-
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]
-
Keep away from strong oxidizing agents, as hydrazines can react vigorously with them.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.
-
If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.
General first aid guidance is based on safety sheets for similar chemical classes. Always consult the specific Safety Data Sheet (SDS) for the product before use.
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Organic Syntheses. (n.d.). Preparation of 2,4-dichloro-pyridine. Retrieved January 22, 2026, from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of (4-Methylbenzyl)hydrazine Hydrochloride
Introduction
(4-Methylbenzyl)hydrazine hydrochloride is a substituted hydrazine derivative of interest in synthetic chemistry, serving as a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules. Its structural elucidation is paramount for ensuring the identity and purity of starting materials and subsequent products in drug discovery and development pipelines. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this compound.
The hydrochloride salt form of (4-Methylbenzyl)hydrazine (CAS Number: 26177-51-5) possesses the molecular formula C8H13ClN2 and a molecular weight of 172.66 g/mol .
Predicted Spectroscopic Data
The following sections detail the anticipated NMR, IR, and MS data for this compound. These predictions are based on the known spectral properties of closely related compounds, including (4-methylphenyl)hydrazine hydrochloride, (o-chlorobenzyl)hydrazine hydrochloride, and general principles of spectroscopy.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the protonation of the hydrazine moiety will influence the chemical shifts of adjacent protons. The spectra are predicted to be recorded in a deuterated solvent such as DMSO-d6 or D2O.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| Ar-H | 7.2 - 7.4 | d | 2H | The two aromatic protons ortho to the benzyl group are expected to be deshielded and appear as a doublet. |
| Ar-H | 7.1 - 7.3 | d | 2H | The two aromatic protons meta to the benzyl group will appear as a doublet, slightly upfield from the ortho protons. |
| -CH₂- | ~4.0 | s | 2H | The benzylic methylene protons will be a singlet and shifted downfield due to the adjacent electron-withdrawing hydrazinium group. |
| -NH -NH₂ | Broad | s | 3H | The protons on the nitrogen atoms of the hydrazinium group are expected to be broad and exchangeable with D₂O. Their chemical shift can be highly variable depending on concentration and temperature. |
| -CH₃ | ~2.3 | s | 3H | The methyl protons on the aromatic ring will appear as a singlet in the typical benzylic methyl region. |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| Quaternary Ar-C | ~138 | The aromatic carbon attached to the methyl group. |
| Quaternary Ar-C | ~135 | The aromatic carbon attached to the benzyl group. |
| Ar-C H | ~129 | The aromatic carbons ortho to the benzyl group. |
| Ar-C H | ~128 | The aromatic carbons meta to the benzyl group. |
| -C H₂- | ~55 | The benzylic methylene carbon, shifted downfield by the adjacent nitrogen. |
| -C H₃ | ~21 | The methyl carbon. |
Causality Behind Predicted Chemical Shifts: The electron-withdrawing nature of the positively charged hydrazinium group (-NH₂NH₃⁺) in the hydrochloride salt will cause a downfield shift for the adjacent benzylic protons (-CH₂-) compared to the neutral amine. The aromatic protons will exhibit a typical AA'BB' system for a 1,4-disubstituted benzene ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the N-H bonds of the hydrazinium group and the vibrations of the aromatic ring.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Strong, Broad | N-H stretching vibrations of the -NH₂NH₃⁺ group. |
| 3050 - 3000 | Medium | Aromatic C-H stretching. |
| 2950 - 2850 | Medium | Aliphatic C-H stretching of the -CH₂- and -CH₃ groups. |
| 1600 - 1585, 1500 - 1400 | Medium to Strong | C=C stretching vibrations within the aromatic ring. |
| 1620 - 1550 | Medium, Broad | N-H bending vibrations. |
| 850 - 800 | Strong | C-H out-of-plane bending for a 1,4-disubstituted aromatic ring. |
Expertise in Interpretation: The broadness of the N-H stretching band is a key feature, indicative of extensive hydrogen bonding in the solid state of the hydrochloride salt. This is a characteristic feature for amine salts.[4] The presence of a strong band in the 850-800 cm⁻¹ region is a reliable indicator of the 1,4-disubstitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode would be the preferred method. The observed mass will be that of the free base (the cation).
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 137.11 | [M+H]⁺, the protonated molecular ion of the free base (C₈H₁₂N₂). |
| 121.09 | Loss of NH₂ from the molecular ion. |
| 105.07 | The 4-methylbenzyl cation, [CH₃C₆H₄CH₂]⁺, resulting from the cleavage of the C-N bond. This is expected to be a major fragment. |
Trustworthiness of Fragmentation Pathway: The most probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is relatively weak and leads to the formation of the stable, resonance-stabilized 4-methylbenzyl cation. This is a common and predictable fragmentation pattern for benzylamines and related structures.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound. These protocols are designed to be self-validating by including steps for instrument calibration and sample preparation that ensure data quality.
NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Tune and shim the probe to the DMSO-d6 solvent.
-
Acquire a standard ¹H NMR spectrum with the following parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~4 seconds
-
-
Acquire a ¹³C NMR spectrum with proton decoupling:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (as it is a less sensitive nucleus)
-
Relaxation Delay (d1): 2 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d6 at 2.50 ppm.
-
Calibrate the ¹³C spectrum to the solvent peak of DMSO-d6 at 39.52 ppm.
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.
-
IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a clean spectrum of the sample.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumbers.
-
Mass Spectrometry Data Acquisition (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of ~10 µg/mL.
-
-
Instrument Setup (for a Q-TOF or similar ESI mass spectrometer):
-
Calibrate the instrument using a known standard to ensure mass accuracy.
-
Set the instrument to positive ion ESI mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) by infusing the sample solution at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire the full scan mass spectrum over a suitable m/z range (e.g., 50-500).
-
To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).
-
Visualizations
NMR Proton Relationships
Caption: Relationship of key proton groups in this compound.
Mass Spectrometry Fragmentation Workflow
Caption: Predicted fragmentation pathway for (4-Methylbenzyl)hydrazine in ESI-MS.
References
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PubChem. . National Center for Biotechnology Information.
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An In-depth Technical Guide to the Solubility Profile of (4-Methylbenzyl)hydrazine hydrochloride
This guide provides a comprehensive technical overview of the solubility characteristics of (4-Methylbenzyl)hydrazine hydrochloride, a crucial parameter for its application in research, drug discovery, and chemical synthesis. As a key intermediate, understanding its behavior in various solvent systems is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols.
Introduction: The Significance of Solubility in Drug Development
In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences bioavailability, processability, and formulation. For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, its solubility dictates the choice of reaction media, affects reaction kinetics, and is a key consideration in crystallization and purification processes.[1][2][3] A well-characterized solubility profile enables chemists to avoid common pitfalls such as poor reaction yields, difficult purifications, and challenges in achieving desired polymorphs.
Hydrazine derivatives, in particular, are a versatile class of compounds used in the synthesis of a wide array of bioactive molecules, including those with potential antidiabetic, antifungal, and anticancer properties.[1][2][4] The hydrochloride salt form, as is the case with the topic compound, is often employed to enhance stability and modify solubility, typically increasing aqueous solubility compared to the free base.[5]
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃ClN₂ | [6] |
| Molecular Weight | 172.66 g/mol | [6] |
| Appearance | Solid | [6] |
| CAS Number | 26177-51-5 | [6] |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the sparsity of published quantitative data, this section provides a robust, field-proven protocol for determining the solubility of this compound. This methodology is designed to be a self-validating system, ensuring accurate and reproducible results.
The "Why": Causality Behind Experimental Choices
The chosen method is the isothermal equilibrium shake-flask method , a gold standard for solubility determination due to its simplicity, reliability, and mimicry of equilibrium conditions. The core principle is to create a saturated solution at a specific temperature, allowing for the direct measurement of the dissolved solute concentration.
Mandatory Safety Precautions
This compound is classified as an acute toxicant (oral) and may cause skin and respiratory irritation.[6][7][8] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.[8][9][10] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[8][9][10]
Step-by-Step Experimental Protocol
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is truly saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Preliminary experiments can be conducted to determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is necessary for accurate quantification.[11][12]
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: General workflow for the determination of solubility.
Theoretical Considerations and Further Investigations
While experimental determination is the most accurate approach, theoretical models can provide initial estimates of solubility. Computational methods, such as those based on Density Functional Theory (DFT), can offer insights into the molecular properties that influence solubility. Further investigations could explore the effect of pH on the aqueous solubility of this compound, which is particularly relevant for pharmaceutical applications. The temperature dependence of solubility can also be investigated by performing the described protocol at various temperatures to construct a solubility curve.
Conclusion
This guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. While published quantitative data is limited, the detailed experimental protocol and the underlying scientific principles presented herein empower researchers to generate reliable and accurate solubility data. A thorough understanding of solubility is a cornerstone of efficient and successful drug development and chemical synthesis, and the methodologies outlined in this document provide a robust pathway to achieving this.
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An In-Depth Technical Guide to the Safe Handling of (4-Methylbenzyl)hydrazine Hydrochloride
Abstract: This document provides a comprehensive technical guide for the safe handling, storage, and disposal of (4-Methylbenzyl)hydrazine hydrochloride for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from closely related structural analogs, including benzylhydrazine hydrochloride and p-tolylhydrazine hydrochloride, as well as the parent compound, hydrazine. A conservative approach to safety, assuming high toxicity and reactivity, is recommended. The protocols herein are designed to establish a self-validating system of safety, emphasizing hazard understanding, risk mitigation, and emergency preparedness.
Introduction and Compound Overview
This compound is a substituted hydrazine derivative. Hydrazine and its derivatives are versatile reagents in organic synthesis, often used in the formation of hydrazones and in reactions like the Wolff-Kishner reduction.[1] However, the high reactivity that makes them useful also contributes to their significant health hazards.[2][3] Hydrazine itself is highly toxic, corrosive, a suspected human carcinogen, and dangerously unstable in its anhydrous form.[3][4] Its hydrochloride salt is more stable and easier to handle, but many of the inherent hazards of the hydrazine moiety remain.[5]
This guide is predicated on the principle that, in the absence of specific data, this compound should be handled with the same level of caution as other toxic hydrazine derivatives. All protocols must be executed within the framework of a thorough, site-specific risk assessment.
Hazard Identification and Risk Assessment
Based on data from analogous compounds, this compound is presumed to be a hazardous substance. The primary risks are associated with its acute toxicity, corrosive nature, and potential for long-term health effects.
2.1. Toxicological Profile (Inferred)
Hydrazine and its derivatives can exert toxic effects on multiple organ systems, including the neurological, hematological, pulmonary, dermatologic, and hepatic systems.[2][3] A key mechanism of hydrazine neurotoxicity is the inhibition of pyridoxine (vitamin B6) synthesis, which can lead to seizures.[2]
-
Acute Toxicity: Expected to be harmful or toxic if swallowed, in contact with skin, or if inhaled as a dust.[6][7][8] Symptoms upon acute exposure may include irritation of the eyes, nose, and throat, dizziness, nausea, and in severe cases, convulsions or coma.[4]
-
Skin and Eye Irritation: Classified as a skin and eye irritant.[9][10] Direct contact can cause severe irritation or chemical burns.[11][12]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[9][13]
-
Sensitization: May cause an allergic skin reaction (sensitization), which becomes evident upon re-exposure.[6][8]
-
Carcinogenicity: Hydrazine is a suspected human carcinogen.[14] While data for this specific derivative is unavailable, it should be handled as a potential carcinogen.
2.2. Physicochemical and Reactivity Hazards
-
Reactivity: Hydrazine hydrochlorides are incompatible with strong oxidizing agents, strong bases, and some metals.[7][12][15] Contact with strong bases will liberate the more volatile and potentially pyrophoric free hydrazine. Reactions with strong oxidizers can be violent.[16]
-
Thermal Decomposition: Thermal decomposition can release toxic and irritating gases, such as nitrogen oxides (NOx) and hydrogen chloride.[11]
Hazard Summary Table
| Hazard Classification (Inferred) | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful to toxic if ingested, absorbed through the skin, or inhaled. | Ingestion, Skin Contact, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation.[9][10][13] | Skin Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[9][11][13] | Eye Contact |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[6][8] | Skin Contact |
| Specific Target Organ Toxicity | May cause respiratory irritation upon single exposure.[9][13] | Inhalation |
| Carcinogenicity | Suspected of causing cancer based on parent compound data.[7][14] | All routes |
Risk Mitigation and Hierarchy of Controls
A systematic approach to risk management is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.
Caption: Hierarchy of Safety Controls.
3.1. Engineering Controls
The primary engineering control is to minimize exposure by handling the material in a contained environment.
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted inside a certified chemical fume hood.[12][15] This is the most critical control for preventing inhalation of the powdered substance.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[17]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[7][12][18]
3.2. Administrative Controls
-
Standard Operating Procedures (SOPs): A detailed, written SOP for the handling and use of this compound must be developed and approved. All personnel must be trained on this SOP before work begins.
-
Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Training: Personnel must receive documented training on the hazards of hydrazine derivatives, the specific SOPs for this compound, and emergency procedures.[2][4]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6][7][18] Wash hands thoroughly after handling the compound, even if gloves were worn.[13]
3.3. Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to ensure adequate protection.
-
Hand Protection: Wear double-layered chemical-resistant gloves, such as a nitrile base glove with a neoprene or butyl rubber outer glove. Inspect gloves for any signs of degradation or puncture before use.[18]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn over the goggles if there is a risk of splashing.[7][12]
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing covers all exposed skin.
-
Respiratory Protection: If there is a risk of dust generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with P100 (or equivalent) particulate filters is required.[6]
PPE Summary Table
| Body Part | Required PPE | Standard | Rationale |
| Hands | Double-layered chemical-resistant gloves (e.g., nitrile inner, butyl rubber outer) | ASTM F739 | Prevents dermal absorption of this toxic compound. |
| Eyes | Chemical safety goggles and face shield | ANSI Z87.1 / EN166 | Protects against dust particles and potential splashes causing severe irritation.[7][12] |
| Body | Flame-resistant lab coat | NFPA 2112 | Protects skin from contamination and provides a barrier. |
| Respiratory | Required if engineering controls fail or during spill cleanup | NIOSH/EN 149 | Prevents inhalation of toxic dust.[6][7] |
Experimental Protocols: Safe Handling Workflow
The following protocols provide a self-validating system for handling this compound, where each step is designed to confirm safety before proceeding.
Caption: Safe Handling Workflow Diagram.
4.1. Step-by-Step Handling Procedure
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Don all required PPE as specified in Section 3.3.
-
Prepare a designated, labeled waste container for solid hazardous waste.
-
Ensure a spill kit appropriate for hazardous solids is immediately available.
-
-
Weighing and Transfer:
-
Perform all manipulations inside the designated area of the fume hood.[15]
-
To minimize dust, do not pour the powder from a height. Use a spatula for transfers.
-
Place the compound on anti-static weigh paper or in a weigh boat.
-
Carefully add the solid to the reaction vessel.
-
Immediately decontaminate the spatula and any surfaces with a suitable solvent (e.g., isopropanol), wiping with a disposable towel that is then placed in the solid waste container.
-
-
Storage:
-
Cleanup and Decontamination:
-
After the procedure, decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the compound.
-
Wipe down the work surface inside the fume hood with a decontaminating solution.
-
Dispose of all contaminated disposable items (gloves, weigh paper, wipes) in the designated hazardous waste container.
-
Remove PPE, avoiding self-contamination, and wash hands and forearms thoroughly.
-
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Emergency Response Flowchart
Caption: Emergency Response Decision Tree.
5.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[14] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14] |
Note to Physician: Treatment for hydrazine exposure may involve the administration of pyridoxine (Vitamin B6) for neurological symptoms, particularly seizures.[2]
5.2. Spill Response
-
Small Spill (Contained within a fume hood):
-
Ensure appropriate PPE is worn.
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material, placing the contaminated towels in the designated hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spill (Outside of a fume hood):
-
Do not attempt to clean it up.
-
Evacuate the immediate area and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's emergency response team (e.g., Environmental Health & Safety).
-
Waste Disposal
All waste containing this compound is considered hazardous.
-
Segregation: Do not mix hydrazine waste with other waste streams, especially those containing oxidizers.
-
Containers: Use clearly labeled, sealed, and robust containers for all solid and liquid waste.
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6][18] Chemical treatment to degrade the hydrazine, such as oxidation with hydrogen peroxide in the presence of a catalyst, may be a viable option for aqueous waste streams but should only be performed by trained personnel following a validated procedure.[19]
Conclusion
This compound, like other hydrazine derivatives, presents significant health and safety risks. Adherence to the hierarchy of controls—prioritizing engineering and administrative measures over reliance on PPE—is paramount. By understanding the inferred hazards, implementing robust safety protocols, and preparing for emergencies, researchers can handle this compound in a manner that ensures their safety and the integrity of their work.
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Leggett, D. J. (2021). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 25(5), 1039–1051. American Chemical Society (ACS). Retrieved from [Link]
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Pharmacompass. (n.d.). Benzyl-hydrazine hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]
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Industrial & Engineering Chemistry. (1951). Hydrazine in Organic Chemistry. Retrieved from [Link]
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Maybridge. (2022). FM64058 - Safety Data Sheet. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry. Retrieved from [Link]
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Pharmacompass. (n.d.). Benzyl-hydrazine dihydrochloride | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
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Chemical Emergency Medical Guidelines. (n.d.). Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders. Retrieved from [Link]
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Thermal Stability of (4-Methylbenzyl)hydrazine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword: Understanding the Criticality of Thermal Stability in Drug Development
In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is not merely a data point; it is a cornerstone of a successful drug product. For compounds such as (4-Methylbenzyl)hydrazine hydrochloride, a substituted hydrazine derivative with potential applications in medicinal chemistry, a thorough understanding of its behavior under thermal stress is paramount. This guide provides an in-depth technical exploration of the thermal stability of this compound, offering a framework for its analysis, interpretation of data, and the implementation of safe handling and storage protocols. While direct experimental data for this specific molecule is not publicly available, this guide will establish a robust, scientifically-grounded understanding by drawing upon data from closely related structural analogs and foundational principles of thermal decomposition of hydrazine derivatives.
Molecular Profile and Structural Considerations
This compound is a salt of an organic base, characterized by a benzyl group substituted with a methyl group at the para position, which is in turn attached to a hydrazine moiety. The hydrochloride salt form is common for amine-containing drug candidates to improve solubility and stability.
| Property | Value | Source |
| Chemical Formula | C₈H₁₃ClN₂ | [1] |
| Molecular Weight | 172.66 g/mol | [1] |
| CAS Number | 26177-51-5 | [1] |
| Physical Form | Solid | [1] |
The thermal stability of this molecule is influenced by several key structural features:
-
The N-N Bond: The hydrazine moiety contains a relatively weak nitrogen-nitrogen single bond, which is often the initial site of thermal decomposition.
-
The Benzyl Group: The presence of the aromatic ring can influence the decomposition pathway, potentially through resonance stabilization of intermediates.
-
The Methyl Group: The electron-donating nature of the para-methyl group can subtly alter the electron density of the aromatic ring and, consequently, the stability of the molecule.
-
The Hydrochloride Salt: The salt form generally increases the melting point and can influence the decomposition mechanism compared to the free base. The presence of the chloride ion may also play a role in the decomposition chemistry.
The Imperative of Thermal Analysis in Pharmaceutical Development
A comprehensive thermal analysis of a drug candidate like this compound is crucial for several reasons:
-
Safety and Hazard Assessment: Hydrazine and its derivatives can be energetic materials, and their decomposition can be exothermic, potentially leading to runaway reactions if not properly understood and controlled.
-
Process Chemistry: Understanding the decomposition temperature is critical for defining safe operating limits during synthesis, purification, and formulation.
-
Solid-State Characterization: Thermal analysis can reveal information about melting point, polymorphism, and desolvation, which are critical quality attributes of an API.
-
Stability and Shelf-Life Prediction: The thermal stability data is a key input for accelerated stability studies to predict the long-term shelf-life of the drug substance and product.
Key Analytical Techniques for Thermal Stability Assessment
A multi-faceted approach employing several complementary thermal analysis techniques is essential for a thorough evaluation of this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is a primary tool for determining the melting point, enthalpy of fusion, and detecting exothermic or endothermic events associated with decomposition.
Based on data for the closely related isomer, p-tolylhydrazine hydrochloride (4-methylphenylhydrazine hydrochloride), which has a reported melting point of >200 °C with decomposition, a similar behavior is anticipated for this compound.[3] The DSC thermogram would likely show a sharp endotherm corresponding to the melting of the crystalline solid, immediately followed by a broad exotherm indicating decomposition.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum or gold-plated stainless steel DSC pan. The use of a hermetically sealed pan is recommended to contain any evolved gases during decomposition.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge. A temperature range from ambient to at least 300 °C would be appropriate to capture the melting and decomposition events.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm and the decomposition exotherm. The enthalpy of fusion and decomposition can be calculated from the peak areas.
Caption: Workflow for DSC analysis of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the onset of decomposition, identifying the number of decomposition steps, and quantifying mass loss associated with each step.[2]
The TGA thermogram is expected to show a stable baseline up to the onset of decomposition. A sharp decrease in mass would then be observed, corresponding to the decomposition of the molecule and the release of volatile products. The final residual mass at the end of the experiment will provide information about the nature of the decomposition (e.g., complete volatilization versus formation of a solid residue).
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen or air atmosphere. The choice of atmosphere can provide insights into the oxidative versus thermal stability.
-
Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum rate of mass loss (from the derivative of the TGA curve, DTG).
Caption: Workflow for TGA analysis of this compound.
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimeter that measures the self-heating rate of a sample as a function of temperature.[4] It is a critical tool for assessing the thermal runaway potential of a compound. The "heat-wait-search" protocol of ARC allows for the detection of the onset of self-heating at very low rates, providing a more conservative estimate of thermal stability than DSC or TGA.
The ARC data would provide the temperature at which the self-heating rate exceeds a certain threshold (typically 0.02 °C/min). This temperature is a critical parameter for defining safe storage and handling conditions. The data would also provide the adiabatic temperature rise and pressure generation during a runaway decomposition, which is essential for process safety design.
-
Sample Preparation: A larger sample size (typically 1-5 g) is used in a spherical, high-pressure sample bomb made of a material compatible with the sample (e.g., titanium or Hastelloy).
-
Instrument Setup: The sample bomb is placed in the ARC calorimeter, which is designed to maintain an adiabatic environment.
-
Thermal Program: The instrument heats the sample in small steps, then waits to see if any self-heating is detected. If self-heating is detected, the instrument switches to an adiabatic mode and tracks the temperature and pressure rise.
-
Data Analysis: The data is used to determine the onset temperature of self-heating, the time to maximum rate, and the final temperature and pressure of the runaway reaction.
Predicted Thermal Decomposition Pathway
The thermal decomposition of substituted hydrazines can proceed through various pathways. For this compound, the initial step is likely the cleavage of the N-N bond, which is the weakest bond in the molecule. The decomposition in the molten state may be influenced by the presence of HCl.
Possible Decomposition Products:
-
Nitrogen Gas (N₂): A common product from the decomposition of hydrazines.
-
Ammonia (NH₃): Often formed through hydrogen abstraction reactions.[5]
-
Toluene and related compounds: The 4-methylbenzyl radical formed upon N-N bond cleavage can undergo various reactions to form toluene, bibenzyl, and other hydrocarbons.
-
Hydrogen Chloride (HCl): Will be released as a gas.
The exact product distribution will depend on the specific conditions of the decomposition (temperature, pressure, presence of catalysts).
Safety, Handling, and Storage Recommendations
Given the potential for exothermic decomposition, strict safety protocols are essential when working with this compound, particularly at elevated temperatures.
-
Handling: Always handle this compound in a well-ventilated fume hood.[6] Use appropriate personal protective equipment (PPE), including safety glasses, gloves (butyl rubber is recommended for hydrazines), and a lab coat.[2] Avoid creating dust.[6]
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7] It should be stored separately from oxidizing agents. The recommended storage temperature is often refrigerated (2-8 °C) under an inert atmosphere.[7]
-
Scale-up Considerations: When scaling up reactions involving this compound, a thorough process safety evaluation, including ARC studies, is mandatory. This will allow for the proper design of cooling systems and pressure relief devices to prevent a thermal runaway event.
Conclusion: A Framework for Informed Decision-Making
While direct experimental thermal analysis data for this compound is not yet in the public domain, a robust understanding of its likely thermal behavior can be established through a combination of data from structural analogs and the application of established analytical principles. This guide provides a comprehensive framework for researchers and drug development professionals to approach the thermal stability assessment of this and similar molecules. By employing the detailed experimental protocols for DSC, TGA, and ARC, and by adhering to the stringent safety and handling recommendations, the risks associated with the thermal instability of this compound can be effectively managed, ensuring the safe and successful progression of this compound through the drug development pipeline.
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Lucien, H. W. (1961). THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server. Retrieved from [Link]
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Chen, Z., van Duin, A. C. T., & Goddard, W. A. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry B, 113(31), 10827-10834. Retrieved from [Link]
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PubChem. This compound. Retrieved from [Link]
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Angene Chemical. Safety Data Sheet - (2-methylbenzyl)hydrazine hydrochloride. Retrieved from [Link]
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IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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DTIC. The Thermal and Catalytic Decomposition of Methylhydrazines. Retrieved from [Link]
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eScholarship.org. Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2- Hydroxyethylhydrazinium Nitrate Ionic Liquid. Retrieved from [Link]
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DTIC. THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. Retrieved from [Link]
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IDEALS. THE CATALYTIC DECOMPOSITION OF ALKYLIDENEHYDRAZINES AS A METHOD FOR THE PREPARATION OF HYDROCARBONS. Retrieved from [Link]
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The Synthetic Versatility of (4-Methylbenzyl)hydrazine Hydrochloride: A Technical Guide for the Modern Organic Chemist
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of organic synthesis, the quest for versatile and efficient building blocks is perpetual. (4-Methylbenzyl)hydrazine hydrochloride emerges as a significant reagent, offering a gateway to a diverse array of heterocyclic structures that form the backbone of many pharmaceutical and agrochemical compounds. While structurally related to the more commonly known phenylhydrazine, the introduction of a methylene spacer between the phenyl and hydrazine moieties, along with the methyl substituent, imparts unique reactivity and solubility characteristics. This guide provides an in-depth exploration of the potential applications of this compound, moving beyond a mere recitation of reactions to a detailed analysis of the underlying principles and practical considerations for its use in the modern research laboratory.
This technical guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic utility of this compound. We will delve into its core applications, providing not only the "how" but, more importantly, the "why" behind the synthetic choices, empowering chemists to harness its full potential.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is paramount for its safe and effective use. This compound is a solid at room temperature. The hydrochloride salt form enhances its stability and ease of handling compared to the free base.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃ClN₂ | |
| Molecular Weight | 172.66 g/mol | |
| Appearance | Solid |
Safety and Handling: As with all hydrazine derivatives, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. It is classified as an acute toxicant if swallowed and can cause skin and eye irritation.[1] In case of accidental exposure, immediate medical attention should be sought. Store the reagent in a cool, dry place away from oxidizing agents.
Core Application I: Synthesis of Substituted Pyrazoles
The construction of the pyrazole ring, a privileged scaffold in medicinal chemistry, represents a primary application of hydrazine derivatives. This compound serves as a key synthon for the introduction of the N-(4-methylbenzyl) moiety, which can be crucial for modulating the pharmacological properties of the target molecule.
Mechanistic Rationale: The Knorr Pyrazole Synthesis and its Variants
The most common approach for pyrazole synthesis using hydrazines is the reaction with 1,3-dicarbonyl compounds or their equivalents. This reaction, often referred to as the Knorr pyrazole synthesis, proceeds through a condensation-cyclization cascade.
The initial step involves the nucleophilic attack of the hydrazine nitrogen onto one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls is a key consideration, often influenced by the steric and electronic nature of the substituents on both reactants.
Field-Proven Protocol: Three-Component Synthesis of a 1-(4-Methylbenzyl)pyrazole
The following protocol is adapted from a reliable procedure for the synthesis of a substituted pyrazole using the closely related benzylhydrazine dihydrochloride and can be confidently applied to this compound with minor modifications as needed.[2]
Objective: To synthesize a 1-(4-methylbenzyl)-3,5-disubstituted pyrazole via a one-pot, three-component reaction.
Materials:
-
This compound
-
An appropriate aldehyde (e.g., 4-chlorobenzaldehyde)
-
A β-nitrostyrene derivative (e.g., 4-methyl-β-nitrostyrene)
-
Methanol
-
Water
Step-by-Step Methodology:
-
Hydrazone Formation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve the aldehyde (1.25 equiv) in methanol. Add a small amount of water.
-
To this solution, add this compound (1.25 equiv) in one portion.
-
Stir the mixture at room temperature for approximately 3 hours to form the corresponding hydrazone in situ. The progress of this step can be monitored by Thin Layer Chromatography (TLC).
-
Cycloaddition: To the reaction mixture containing the hydrazone, add the β-nitrostyrene derivative (1.0 equiv) in one portion.
-
Continue stirring the reaction at room temperature. The reaction is typically complete within 48-96 hours. The product may precipitate out of the solution as a solid.
-
Work-up and Purification: Upon completion, slowly add water to the reaction mixture to induce further precipitation of the product.
-
Stir the resulting suspension at room temperature for an additional hour.
-
Collect the solid product by vacuum filtration, washing with a cold mixture of methanol and water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the desired 1-(4-methylbenzyl)-3,5-disubstituted pyrazole.
Causality Behind Experimental Choices:
-
Use of Hydrochloride Salt: The hydrochloride salt of the hydrazine is more stable and easier to handle than the free base. The presence of a small amount of water facilitates the in situ formation of the hydrazone.[2]
-
One-Pot Procedure: This approach is efficient as it avoids the isolation and purification of the intermediate hydrazone, saving time and resources.
-
Room Temperature Reaction: The reaction proceeds efficiently at ambient temperature, making it an energy-efficient and scalable process.
Core Application II: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for the construction of the indole nucleus, a core component of numerous natural products and pharmaceuticals.[3] this compound can be employed in this reaction to generate N-benzyl protected indoles, which are valuable intermediates for further functionalization.
Mechanistic Insights: The Role of the 4-Methyl Group
The Fischer indole synthesis involves the acid-catalyzed reaction of a hydrazine with a ketone or aldehyde. The key steps of the mechanism are the formation of a hydrazone, tautomerization to an ene-hydrazine, a[2][2]-sigmatropic rearrangement, and subsequent cyclization with elimination of ammonia.[4]
The presence of the electron-donating 4-methyl group on the benzyl moiety of this compound is not expected to have a significant direct electronic effect on the phenyl ring of a hydrazone formed with an aryl ketone or aldehyde. However, the benzyl group itself provides a convenient N-protecting group that can be removed under various conditions if desired.
Generalized Protocol for N-(4-Methylbenzyl)indole Synthesis
This protocol is a generalized procedure based on established methods for the Fischer indole synthesis using substituted hydrazines.[5]
Objective: To synthesize an N-(4-methylbenzyl)indole derivative.
Materials:
-
This compound
-
An appropriate ketone or aldehyde (e.g., cyclohexanone)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)
-
Solvent (e.g., glacial acetic acid, toluene, or ethanol)
Step-by-Step Methodology:
-
Hydrazone Formation (Optional Isolation): In a round-bottomed flask, dissolve this compound (1.0 equiv) and the carbonyl compound (1.0-1.2 equiv) in a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-3 hours to form the hydrazone. The reaction can be monitored by TLC. For a "one-pot" synthesis, this mixture can be taken directly to the next step.
-
Indolization: To the solution containing the hydrazone, add the acid catalyst. The choice of catalyst and solvent is crucial and often substrate-dependent. For example, refluxing in glacial acetic acid is a common condition.[5]
-
Heat the reaction mixture to the appropriate temperature (ranging from 80 °C to reflux) and monitor the formation of the indole product by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a base (e.g., aqueous sodium hydroxide or sodium carbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expert Insights on Experimental Choices:
-
Catalyst Selection: The choice of acid catalyst is critical. Brønsted acids like acetic acid or sulfuric acid, and Lewis acids such as zinc chloride are commonly used.[4] The optimal catalyst depends on the reactivity of the substrates.
-
Solvent Effects: The solvent can influence the reaction rate and yield. Polar protic solvents like ethanol or acetic acid are often employed.
Expanding the Synthetic Horizon: Pyridazinones and Triazoles
Beyond pyrazoles and indoles, the reactivity of the hydrazine moiety in this compound opens doors to other important heterocyclic systems.
Synthesis of Pyridazinones
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are synthesized by the reaction of hydrazines with γ-ketoacids or related 1,4-dicarbonyl compounds. The reaction proceeds via a condensation-cyclization pathway, similar to pyrazole synthesis. The (4-methylbenzyl) group can be readily installed on one of the nitrogen atoms using this compound.
Synthesis of Triazoles
1,2,4-Triazoles, another class of heterocycles with significant biological activity, can be synthesized from hydrazine derivatives.[6] One common method involves the reaction of a hydrazine with a compound containing a reactive C-N single bond and a C=N double bond, such as an amidine or a related species. While specific protocols for the use of this compound in triazole synthesis are less common, its reactivity is expected to be analogous to other substituted hydrazines.
Conclusion: A Valuable Asset in the Synthetic Chemist's Toolbox
This compound is a versatile and valuable reagent for the synthesis of a range of nitrogen-containing heterocyclic compounds. Its utility in the construction of pyrazole and indole scaffolds, coupled with its potential for synthesizing other heterocycles like pyridazinones and triazoles, makes it a powerful tool for medicinal chemists and researchers in drug discovery. The presence of the 4-methylbenzyl group provides a handle for modulating biological activity and can serve as a useful protecting group. By understanding the fundamental reactivity of the hydrazine moiety and the influence of the benzyl substituent, chemists can effectively employ this reagent to access novel and complex molecular architectures. This guide has provided a foundation for its application, and it is anticipated that further research will continue to uncover new and innovative uses for this versatile building block.
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The Organic Chemist's Companion: A Deep Dive into (4-Methylbenzyl)hydrazine Hydrochloride
For the modern researcher navigating the intricate landscape of drug discovery and development, a comprehensive understanding of key chemical scaffolds is paramount. (4-Methylbenzyl)hydrazine hydrochloride, a versatile hydrazine derivative, represents a significant building block in the synthesis of novel therapeutic agents. This technical guide moves beyond a superficial overview to provide an in-depth exploration of its synthesis, characterization, and pharmacological potential, grounded in established scientific principles and practical, field-proven insights.
Core Chemical Identity and Physicochemical Landscape
This compound is a salt of the organic base (4-methylbenzyl)hydrazine. The hydrochloride form enhances its stability and water solubility, making it a convenient precursor for various chemical transformations.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (4-Methoxyphenyl)hydrazine hydrochloride | Hydrazine hydrochloride |
| Molecular Formula | C₈H₁₃ClN₂ | C₇H₁₁ClN₂O | N₂H₅Cl |
| Molecular Weight | 172.66 g/mol | 174.63 g/mol | 68.51 g/mol |
| Appearance | Solid | Pink solid | White hygroscopic solid |
| Melting Point | Data not available | 160-162 °C (decomposes) | 89–93 °C[1] |
| Boiling Point | Data not available | Data not available | 240 °C (decomposes)[1] |
| Solubility | Inferred to be soluble in water and polar organic solvents like methanol and ethanol. | Soluble in water. | Very soluble in water (37 g/100ml at 20 °C), slightly soluble in alcohols.[1] |
| CAS Number | 26177-51-5 | 19501-58-7 | 2644-70-4 |
Strategic Synthesis: From Precursor to Product
The synthesis of this compound can be approached through several established routes in organic chemistry. The choice of method often depends on the available starting materials, desired scale, and safety considerations. Two primary strategies are outlined below: diazotization of a primary amine followed by reduction, and the reductive amination of a carbonyl compound.
Diazotization and Reduction: A Classic Approach
This robust method is analogous to the well-documented synthesis of substituted phenylhydrazines.[2][3] It involves the conversion of a primary aromatic amine to a diazonium salt, which is then reduced to the corresponding hydrazine.
Workflow 1: Synthesis via Diazotization and Reduction
Caption: Synthesis of this compound via diazotization of p-toluidine.
Detailed Experimental Protocol (Adapted from the synthesis of 4-methoxyphenylhydrazine hydrochloride[2]):
-
Diazotization:
-
Dissolve p-toluidine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for a short period at low temperature.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature remains low.
-
A precipitate of the hydrazine hydrochloride salt will form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with cold water, followed by a cold organic solvent like ethanol to remove impurities.
-
Dry the product under vacuum to yield this compound.
-
Causality in Experimental Choices: The use of low temperatures during diazotization is critical to prevent the decomposition of the unstable diazonium salt. The slow, controlled addition of reagents ensures that the reaction remains manageable and prevents unwanted side reactions. Tin(II) chloride is a common and effective reducing agent for this transformation.
Reductive Amination: A Versatile Alternative
Reductive amination offers a direct route to the target compound from a readily available aldehyde and hydrazine.[4][5] This method involves the formation of a hydrazone intermediate, which is then reduced to the hydrazine.
Workflow 2: Synthesis via Reductive Amination
Caption: Synthesis of this compound via reductive amination.
Detailed Experimental Protocol:
-
Hydrazone Formation:
-
Dissolve p-tolualdehyde in a suitable solvent such as ethanol or methanol.
-
Add hydrazine hydrate to the solution and stir at room temperature. The reaction is often mildly exothermic.
-
The hydrazone may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.
-
-
Reduction:
-
Dissolve the crude hydrazone in a suitable solvent.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation (e.g., H₂/Pd-C).
-
Monitor the reaction by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
-
Work-up and Salt Formation:
-
Quench the reaction carefully (e.g., with water or dilute acid).
-
Extract the free base into an organic solvent.
-
Dry the organic layer and remove the solvent.
-
Dissolve the crude (4-methylbenzyl)hydrazine in a suitable solvent (e.g., ether or ethanol) and add a solution of hydrochloric acid to precipitate the hydrochloride salt.
-
Collect the salt by filtration, wash with a non-polar solvent, and dry.
-
Self-Validating System: The purity of the final product from either method should be confirmed by melting point analysis and spectroscopic techniques. The formation of the hydrochloride salt serves as a purification step, as it is typically a crystalline solid that can be recrystallized.
Spectroscopic Characterization: Unveiling the Molecular Structure
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a comprehensive picture of the molecule.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (tolyl group): Two doublets in the range of δ 7.0-7.5 ppm. - Methylene protons (-CH₂-): A singlet around δ 4.0-4.5 ppm. - Hydrazine protons (-NH-NH₂): Broad signals that may be exchangeable with D₂O. - Methyl protons (-CH₃): A singlet around δ 2.3-2.4 ppm. |
| ¹³C NMR | - Aromatic carbons: Peaks in the region of δ 120-140 ppm. - Methylene carbon (-CH₂-): A peak around δ 50-60 ppm. - Methyl carbon (-CH₃): A peak around δ 20-25 ppm. |
| FTIR (cm⁻¹) | - N-H stretching (hydrazine): Broad bands in the region of 3100-3300 cm⁻¹. - C-H stretching (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹. - N-H bending: Bands around 1600-1650 cm⁻¹. - C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spec. (EI) | - Molecular ion peak (M⁺) for the free base (C₈H₁₂N₂) at m/z = 136. - A prominent fragment ion from benzylic cleavage at m/z = 105 (tropylium ion). - Loss of NH₂ to give a fragment at m/z = 120. |
Note: The exact chemical shifts and peak positions can vary depending on the solvent and instrument used.
Pharmacological Significance: A Monoamine Oxidase Inhibitor Scaffold
Hydrazine derivatives are a well-established class of monoamine oxidase (MAO) inhibitors.[6][7] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, the concentration of these neurotransmitters in the brain increases, which can have therapeutic effects in the treatment of depression and neurodegenerative diseases.
(4-Methylbenzyl)hydrazine, as a substituted benzylhydrazine, is expected to exhibit MAO inhibitory activity. The benzyl group can interact with the active site of the MAO enzyme, while the hydrazine moiety is responsible for the inhibitory mechanism, which can be either reversible or irreversible.
Figure 1: Mechanism of MAO Inhibition by Hydrazine Derivatives
Caption: Generalized mechanism of monoamine oxidase (MAO) inhibition by hydrazine derivatives.
Structure-Activity Relationship (SAR) Insights
Research on substituted benzylhydrazine and related hydrazone derivatives has provided valuable insights into their structure-activity relationships as MAO inhibitors.[8][9]
-
Substitution on the Benzyl Ring: The position and nature of the substituent on the phenyl ring can significantly influence the potency and selectivity for MAO-A versus MAO-B. Electron-donating groups, such as the methyl group in the para position, can affect the electronic properties and binding affinity of the molecule.
-
The Hydrazine Moiety: The unsubstituted -NHNH₂ group is crucial for the inhibitory activity. Derivatization of this group, for instance, to form hydrazones, can modulate the activity and selectivity.
Table 3: MAO Inhibitory Activity of Selected Hydrazone Derivatives
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| Hydrazone Derivative 2a | 0.342 | > 40 | > 117 |
| Hydrazone Derivative 2b | 0.028 | > 40 | > 1428 |
| Moclobemide (Reference) | 2.58 | 27.5 | 0.09 |
| Selegiline (Reference) | 9.35 | 0.012 | 779 |
| Data adapted from a study on novel hydrazone derivatives.[7] |
This data highlights that structural modifications can lead to highly potent and selective MAO inhibitors. For example, derivative 2b shows high potency and selectivity for MAO-A.
Safety and Handling
Hydrazine derivatives should be handled with care due to their potential toxicity. This compound is classified as harmful if swallowed.[10] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Directions
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for the development of novel therapeutic agents, particularly in the area of MAO inhibition. Future research could focus on the synthesis and evaluation of a wider range of derivatives to further explore the structure-activity relationships and to develop compounds with improved potency, selectivity, and pharmacokinetic profiles. The detailed protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this important chemical entity in their drug discovery endeavors.
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Methodological & Application
Application Notes and Protocols for the Use of (4-Methylbenzyl)hydrazine hydrochloride in Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Hermann Emil Fischer in 1883, remains a premier method for the construction of the indole nucleus. This privileged scaffold is a fundamental component in a vast array of pharmaceuticals, agrochemicals, and natural products, underscoring the enduring importance of this synthetic transformation.[1] The reaction facilitates the formation of the indole ring through an acid-catalyzed intramolecular cyclization of an arylhydrazone, which is typically generated in situ from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[2]
(4-Methylbenzyl)hydrazine hydrochloride is a valuable starting material in this synthesis, leading to the formation of 5-methyl-substituted indoles. The methyl group at the 5-position of the indole ring can significantly influence the biological activity of the resulting molecule, making this reagent particularly useful in medicinal chemistry and drug discovery programs.[1] Indole derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]
This comprehensive guide provides detailed application notes and experimental protocols for the use of this compound in the Fischer indole synthesis, with a focus on practical laboratory applications and the underlying chemical principles.
Mechanistic Insights: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile reaction, the mechanism of which has been extensively studied. A general understanding of the mechanistic pathway is crucial for troubleshooting and optimizing reaction conditions.
The reaction commences with the acid-catalyzed condensation of this compound with a ketone or aldehyde to form the corresponding hydrazone. This is followed by tautomerization to the enamine form. The key step is a[5][5]-sigmatropic rearrangement of the protonated enamine, which leads to the formation of a new carbon-carbon bond. Subsequent cyclization and elimination of an ammonia molecule furnishes the aromatic indole ring.[6]
The choice of acid catalyst is critical and can influence reaction rates and yields. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃) have been successfully employed.[7]
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Application Notes and Protocols for the Derivatization of Carbonyls Using (4-Methylbenzyl)hydrazine Hydrochloride
Introduction: The Imperative for Carbonyl Derivatization in Modern Analytical Chemistry
Carbonyl compounds, encompassing a vast range of aldehydes and ketones, are pivotal in numerous fields, from pharmaceutical sciences, where they can be critical intermediates or impurities, to environmental analysis, where they are monitored as pollutants. However, their direct analysis often presents significant challenges. Many carbonyls lack a strong chromophore, rendering them nearly invisible to UV-Vis detectors in High-Performance Liquid Chromatography (HPLC). Furthermore, their polarity and volatility can lead to poor chromatographic peak shape and retention.
To surmount these analytical hurdles, derivatization is an indispensable strategy. By reacting the carbonyl moiety with a carefully selected reagent, we can introduce a tag that imparts desirable properties, such as enhanced UV absorbance or fluorescence, improved chromatographic behavior, and increased mass spectrometric ionization efficiency. Hydrazine-based reagents are a cornerstone of this approach, reacting selectively and efficiently with carbonyls to form stable hydrazone derivatives.[1][2][3]
This guide focuses on a highly effective, yet perhaps underutilized, reagent: (4-Methylbenzyl)hydrazine hydrochloride . We will explore its unique advantages, the underlying reaction mechanism, and provide detailed, field-proven protocols for its application.
The (4-Methylbenzyl)hydrazine Advantage: Enhanced Sensitivity and Chromatographic Fidelity
While reagents like 2,4-Dinitrophenylhydrazine (DNPH) are well-established, (4-Methylbenzyl)hydrazine offers a distinct set of advantages that make it particularly suitable for modern HPLC-based analyses:
-
Strong UV Chromophore: The benzyl group provides a robust chromophore, leading to strong UV absorbance in the resulting hydrazone. This significantly enhances the sensitivity of detection, allowing for the quantification of trace-level carbonyls. The conjugated system formed in the hydrazone shifts the absorption maximum to a longer, more analytically useful wavelength, reducing interference from matrix components.[4]
-
Improved Hydrophobicity: The introduction of the 4-methylbenzyl group increases the hydrophobicity of the carbonyl derivative. This is highly advantageous for reversed-phase HPLC, leading to better retention on C18 columns, improved peak shape, and enhanced resolution from polar interferences.
-
High Reactivity and Stability: As a hydrazine derivative, it readily undergoes nucleophilic addition to carbonyls under mild, acid-catalyzed conditions to form stable hydrazone products.[5][6] The hydrochloride salt form ensures good shelf-life and solubility in polar solvents used for the reaction.
-
Structural Specificity: The reaction is highly specific to the carbonyl functional group, minimizing side reactions and simplifying sample cleanup and data interpretation.
Reaction Mechanism: The Formation of a Stable Hydrazone
The derivatization of a carbonyl compound with (4-Methylbenzyl)hydrazine proceeds via a two-step nucleophilic addition-elimination reaction, which is typically acid-catalyzed.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the stable 4-methylbenzylhydrazone derivative.
The reaction is reversible, but the equilibrium is driven towards the hydrazone product, especially with the removal of water or by using an excess of the derivatizing reagent.
Caption: Hydrazone formation from a carbonyl and (4-Methylbenzyl)hydrazine.
Experimental Protocols
These protocols are designed to be robust starting points for the derivatization of a wide range of aldehydes and ketones. Optimization of reaction time, temperature, and reagent concentrations may be necessary for specific applications.
Protocol 1: Derivatization of a Model Aldehyde (e.g., Benzaldehyde)
This protocol is suitable for the derivatization of aromatic and aliphatic aldehydes in a standard solution.
Materials:
-
This compound
-
Benzaldehyde
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Concentrated Hydrochloric Acid (HCl)
-
2 mL HPLC vials with caps
Procedure:
-
Reagent Preparation:
-
Derivatizing Solution: Prepare a 10 mg/mL solution of this compound in methanol. This solution should be prepared fresh daily for optimal reactivity.
-
Catalyst Solution: Add 1 drop of concentrated HCl to 10 mL of methanol.
-
Aldehyde Stock Solution: Prepare a 1 mg/mL solution of benzaldehyde in acetonitrile.
-
-
Derivatization Reaction:
-
In a 2 mL HPLC vial, combine 100 µL of the benzaldehyde stock solution, 500 µL of the derivatizing solution, and 50 µL of the methanolic HCl catalyst.
-
Cap the vial tightly and vortex briefly to mix.
-
Place the vial in a heating block or water bath at 60°C for 60 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
-
Sample Preparation for HPLC:
-
Dilute the reaction mixture 1:10 with the mobile phase (e.g., 900 µL of mobile phase to 100 µL of the reaction mixture).
-
The sample is now ready for injection into the HPLC system.
-
Protocol 2: Derivatization of a Model Ketone (e.g., Acetophenone)
This protocol is suitable for the derivatization of ketones. Note that ketones may react more slowly than aldehydes, requiring slightly modified conditions.
Materials:
-
This compound
-
Acetophenone
-
Ethanol (anhydrous)
-
Glacial Acetic Acid
-
2 mL HPLC vials with caps
Procedure:
-
Reagent Preparation:
-
Derivatizing Solution: Prepare a 15 mg/mL solution of this compound in anhydrous ethanol.
-
Ketone Stock Solution: Prepare a 1 mg/mL solution of acetophenone in ethanol.
-
-
Derivatization Reaction:
-
In a 2 mL HPLC vial, add 100 µL of the acetophenone stock solution and 600 µL of the derivatizing solution.
-
Add 20 µL of glacial acetic acid to catalyze the reaction.
-
Cap the vial tightly, vortex, and heat at 75°C for 90 minutes.
-
Allow the reaction to cool to room temperature.
-
-
Sample Preparation for HPLC:
-
Dilute the cooled reaction mixture with the mobile phase as required to bring the concentration within the calibration range of the HPLC method. A 1:20 dilution is a good starting point.
-
Inject the diluted sample into the HPLC.
-
Data Presentation: Key Derivatization Parameters
| Parameter | Aldehydes | Ketones | Rationale & Field Insights |
| Solvent | Methanol, Acetonitrile | Ethanol, Acetonitrile | Methanol and ethanol are excellent solvents for both the reagent and a wide range of carbonyls. Acetonitrile is often used as a co-solvent and is compatible with reversed-phase HPLC. |
| Catalyst | Dilute HCl, Acetic Acid | Glacial Acetic Acid | Acid catalysis is crucial for protonating the carbonyl oxygen, making the carbon more electrophilic. Acetic acid is a common choice for ketones.[7] |
| Temperature | 50-60°C | 70-80°C | Ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects, thus requiring more forcing conditions (higher temperature and longer reaction times). |
| Time | 30-60 minutes | 60-120 minutes | Reaction times should be optimized to ensure complete derivatization without degradation of the product. Monitoring the reaction by HPLC is recommended during method development. |
| Reagent Excess | 5-10 fold molar excess | 10-20 fold molar excess | A molar excess of the hydrazine reagent drives the reaction equilibrium towards the formation of the hydrazone product. |
Analysis of (4-Methylbenzyl)hydrazones by HPLC-UV
The resulting hydrazones are well-suited for analysis by reversed-phase HPLC with UV detection.
Typical HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting point could be 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: The benzoyl chromophore in the hydrazone will have a strong absorbance. A detection wavelength in the range of 254-270 nm is a logical starting point, though it is highly recommended to determine the absorbance maximum of the specific hydrazone derivative being analyzed.[8]
-
Injection Volume: 10 µL
Workflow Visualization
Caption: Overall workflow for carbonyl derivatization and analysis.
Synthesis of this compound
For laboratories wishing to synthesize the reagent, a common route involves the reaction of 4-methylbenzyl chloride with hydrazine, followed by conversion to the hydrochloride salt. A general procedure is outlined below, adapted from similar syntheses.[9]
-
Reaction: 4-Methylbenzyl chloride is added dropwise to a solution of hydrazine hydrate in a suitable solvent, such as ethanol. The reaction is typically stirred at room temperature.
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed to remove excess hydrazine.
-
Salt Formation: The resulting (4-Methylbenzyl)hydrazine free base is dissolved in a solvent like ethanol or ether, and a solution of hydrochloric acid in the same solvent is added to precipitate the hydrochloride salt.
-
Purification: The crude this compound can be purified by recrystallization.
Conclusion
This compound is a valuable reagent for the derivatization of aldehydes and ketones for analytical purposes. Its ability to introduce a strong UV chromophore and enhance the hydrophobicity of the analyte makes it an excellent choice for sensitive and robust quantification by HPLC. The protocols provided herein serve as a comprehensive starting point for researchers, scientists, and drug development professionals to implement this powerful analytical strategy.
References
- Smolenkov, A. D. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry, 2(4), 329–354.
- Google Patents. (2022). Synthesis method of 4-methyl-2-hydrazinobenzothiazole (CN115197166A).
-
Ranshaw, L. E., & Clench, M. R. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Sheffield Hallam University. Retrieved from [Link]
-
Alves, E. A., et al. (2018). 4-hydrazinobenzoic Acid as a Derivatizing Agent for Aldehyde Analysis by HPLC-UV and CE-DAD. Talanta, 188, 433-440. Retrieved from [Link]
-
dos Santos, N. A., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 188, 433-440. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzylhydrazine hydrochloride. Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
- Vogel, M., Buldt, A., & Karst, U. (2000). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. Fresenius' Journal of Analytical Chemistry, 366(7), 781-791.
-
Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
ResearchGate. (2017). Can anyone tell me the details of UV-Vis spectrum of 4-chloro benzyl alcohol. Retrieved from [Link]
- Google Patents. (2012). Process for preparing 4-methoxyphenyl hydrazine hydrochloride (CN102557985A).
- Ranshaw, L. E., & Clench, M. R. (2013). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Journal of The American Society for Mass Spectrometry, 24(11), 1637-1649.
- Google Patents. (2019). A kind of preparation process of methyl hydrazine (CN109503418A).
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Application Notes and Protocols: (4-Methylbenzyl)hydrazine hydrochloride in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Hydrazine Moiety in Drug Discovery
Hydrazine and its derivatives are fundamental building blocks in the synthesis of a vast array of heterocyclic compounds that form the core of many pharmaceuticals. The N-N bond of the hydrazine moiety provides a unique entry point for the construction of nitrogen-containing ring systems, which are prevalent in biologically active molecules. These heterocyclic scaffolds are prized for their ability to interact with diverse biological targets with high specificity and affinity. (4-Methylbenzyl)hydrazine hydrochloride, in particular, offers medicinal chemists a valuable reagent for introducing a substituted benzyl group, a common pharmacophore that can influence a molecule's lipophilicity, metabolic stability, and target-binding interactions. This application note will provide a detailed guide to the use of this compound in the synthesis of two key classes of medicinally relevant heterocycles: pyrazoles and indoles.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and safety profile is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₃ClN₂ | [1] |
| Molecular Weight | 172.66 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 26177-51-5 | [1] |
Safety Information:
This compound is classified as acutely toxic if swallowed and is a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Handling and Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Hydrazine derivatives can be sensitive to air and moisture.
Disposal:
Hydrazine-containing waste should be treated as hazardous. Neutralization can be achieved by reacting with a dilute solution of an oxidizing agent like sodium hypochlorite or calcium hypochlorite.[2][3] All disposal methods must comply with local, state, and federal regulations.[3]
Application I: Synthesis of Bioactive Pyrazoles
Pyrazoles are a prominent class of five-membered heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4] The Knorr pyrazole synthesis, the condensation of a hydrazine with a 1,3-dicarbonyl compound, remains a cornerstone of pyrazole chemistry.[2]
Mechanistic Rationale: The Knorr Pyrazole Synthesis
The reaction proceeds through an initial condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the stable aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be influenced by the steric and electronic nature of both the hydrazine and the dicarbonyl compound.
Caption: Knorr Pyrazole Synthesis Workflow.
Experimental Protocol: Synthesis of a 1-(4-Methylbenzyl)-3,5-disubstituted Pyrazole
This protocol provides a general procedure for the synthesis of a pyrazole derivative from this compound and a 1,3-diketone.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone, benzoylacetone)
-
Sodium acetate (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Liberation of the Free Hydrazine: In a round-bottom flask, dissolve this compound (1.0 eq) and sodium acetate (1.1 eq) in ethanol. Stir the mixture at room temperature for 30 minutes to liberate the free hydrazine.
-
Reaction with 1,3-Diketone: To the stirred solution, add the 1,3-diketone (1.0 eq) followed by a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Base: The use of a mild base like sodium acetate is crucial to neutralize the hydrochloride salt and generate the more nucleophilic free hydrazine in situ.
-
Catalyst: A catalytic amount of acid facilitates both the initial condensation and the final dehydration step.
-
Solvent: Ethanol is a common choice as it effectively dissolves the reactants and allows for heating to reflux to drive the reaction to completion.
Application II: Fischer Indole Synthesis for Novel Therapeutics
The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry found in numerous natural products and synthetic drugs.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.
Mechanistic Insights: The Fischer Indole Synthesis
The mechanism of the Fischer indole synthesis is complex but is generally understood to involve the following key steps:
-
Formation of the arylhydrazone from the arylhydrazine and the carbonyl compound.
-
Tautomerization of the hydrazone to an enamine intermediate.
-
A[4][4]-sigmatropic rearrangement (a Claisen-type rearrangement) to form a di-imine intermediate.
-
Aromatization with the loss of ammonia to yield the indole ring system.
Caption: Fischer Indole Synthesis Pathway.
Experimental Protocol: Synthesis of an Indole-2-Carbohydrazide Derivative
This protocol is adapted from a general method for the synthesis of anti-proliferative indole-based compounds and can be applied using (4-Methylbenzyl)hydrazine.[5]
Materials:
-
(4-Methylbenzyl)hydrazine (prepared from the hydrochloride salt)
-
Indole-2-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (10%)
-
Anhydrous sodium sulfate
Procedure:
-
Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere, dissolve indole-2-carboxylic acid (1.0 eq) and EDCI (1.0 eq) in anhydrous DCM. Stir the mixture at room temperature for 10-15 minutes until a clear solution is obtained.
-
Amide Coupling: In a separate flask, dissolve (4-Methylbenzyl)hydrazine (1.0 eq) in anhydrous DCM. Add this solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, wash the reaction mixture successively with water, 10% sodium bicarbonate solution, and brine.[5]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired N-(4-methylbenzyl)-1H-indole-2-carbohydrazide.[5]
Rationale for Reagent Selection:
-
EDCI: This water-soluble carbodiimide is a common and efficient coupling agent for amide bond formation, activating the carboxylic acid for nucleophilic attack by the hydrazine.
-
DCM: Anhydrous dichloromethane is a suitable solvent for this reaction as it is relatively inert and effectively dissolves the reactants.
Conclusion
This compound is a versatile and valuable reagent in medicinal chemistry for the synthesis of biologically active heterocyclic compounds. Its application in the Knorr pyrazole synthesis and the Fischer indole synthesis provides reliable routes to molecular scaffolds of significant therapeutic interest. By understanding the underlying reaction mechanisms and adhering to proper experimental protocols and safety precautions, researchers can effectively utilize this compound to advance their drug discovery programs.
References
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. [Link]
-
El-Sayed, M. A. A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4933. [Link]
-
Bhat, M. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 14(10), 1004. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Al-Ostoot, F. H., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3767. [Link]
-
Hughes, D. L. (2021). The Fischer Indole Synthesis. Organic Reactions, 49, 1-341. [Link]
-
Capot Chemical Co., Ltd. MSDS of (4-Methoxybenzyl)hydrazine hydrochloride. [Link]
-
DC Fine Chemicals. Safety Data Sheet: Hydrazine hydrochloride. [Link]
-
Sciencemadness Wiki. Hydrazine hydrochloride. [Link]
-
Defense Technical Information Center. (1980). Safety and Handling of Hydrazine. [Link]
-
INCHEM. (1991). Hydrazine (HSG 56, 1991). [Link]
-
Organic Chemistry Portal. Synthesis of pyrazoles. [Link]
-
Al-Adhami, M. A., et al. (2021). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry, 60B, 1269-1276. [Link]
-
Neshan, F. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 1-8. [Link]
-
de Oliveira, C. S. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
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- 2. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
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Application Notes and Protocols for the Synthesis of Hydrazones from (4-Methylbenzyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of hydrazones, a pivotal class of compounds in medicinal chemistry and drug development, from (4-Methylbenzyl)hydrazine hydrochloride. Hydrazones are characterized by the azomethine group (>C=N-NH-) and are recognized for their diverse pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1] This document provides a robust theoretical framework, including the reaction mechanism, alongside two detailed, field-tested experimental protocols. The protocols address the synthesis both with and without an external base for the in situ neutralization of the hydrochloride salt. Furthermore, this guide includes best practices for purification, characterization, and safety, ensuring reproducible and high-yield synthesis.
Introduction: The Significance of the Hydrazone Moiety
Hydrazones are a versatile class of organic compounds formed by the condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone).[2] The resulting >C=N-NH- linkage is a key structural motif that imparts a wide range of biological activities to the molecule.[1] The ability to readily synthesize a diverse library of hydrazones by varying the hydrazine and carbonyl precursors makes them highly attractive scaffolds in drug discovery and development. The 4-methylbenzyl substituent, in particular, can confer desirable lipophilic properties and engage in specific interactions with biological targets.
Reaction Mechanism and Scientific Principles
The formation of a hydrazone is a nucleophilic addition-elimination reaction. The reaction is typically reversible and can be catalyzed by either acid or base.
The Role of this compound
(4-Methylbenzyl)hydrazine is often supplied as its hydrochloride salt for enhanced stability and ease of handling. In this form, the hydrazine nitrogen is protonated, rendering it non-nucleophilic. To initiate the reaction, the free hydrazine must be liberated. This can be achieved in two primary ways:
-
Equilibrium Shift in Protic Solvents: In a protic solvent like a methanol/water mixture, an equilibrium exists where a small amount of the free hydrazine is present. As the free hydrazine reacts with the carbonyl compound, the equilibrium shifts to produce more, driving the reaction forward.[3]
-
In Situ Neutralization: The addition of a weak base, such as sodium acetate or triethylamine, neutralizes the hydrochloride salt, generating the free hydrazine in the reaction mixture. This approach can often lead to faster reaction times and higher yields.
The Condensation Reaction
Once the free (4-Methylbenzyl)hydrazine is available, the reaction proceeds as follows:
-
Nucleophilic Attack: The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Proton Transfer: A proton is transferred from the hydrazine nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.
-
Dehydration: The carbinolamine undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the hydrazone. This step is often the rate-determining step and is facilitated by acid catalysis, which protonates the hydroxyl group, making it a better leaving group.
The overall reaction is a condensation, as a molecule of water is eliminated for each molecule of hydrazone formed.
Experimental Protocols
This section provides two detailed protocols for the synthesis of hydrazones from this compound. Protocol A describes the reaction without an external base, relying on the equilibrium in a protic solvent mixture. Protocol B outlines the procedure using a weak base for in situ neutralization.
Materials and Reagents
-
This compound
-
Aldehyde or ketone of choice (e.g., 4-nitrobenzaldehyde, benzaldehyde, acetophenone)
-
Methanol (reagent grade)
-
Ethanol (absolute)
-
Deionized water
-
Sodium acetate (for Protocol B)
-
Triethylamine (for Protocol B)
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
Protocol A: Synthesis without an External Base
This protocol is adapted from a procedure utilizing benzylhydrazine dihydrochloride and is particularly suitable when the carbonyl compound is stable under slightly acidic conditions.[3]
Step-by-Step Procedure:
-
Dissolution of Reagents: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.1 eq.) in a 1:1 mixture of methanol and water.
-
Acid Catalysis (Optional but Recommended): Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate the precipitation of the hydrazone product.
-
Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product with cold methanol or a methanol/water mixture to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified hydrazone in a desiccator or a vacuum oven at a low temperature.
Caption: Workflow for Hydrazone Synthesis without an External Base.
Protocol B: Synthesis with in situ Neutralization
This protocol is adapted from general procedures for hydrazone synthesis and is advantageous for achieving higher yields and faster reaction rates.[4][5]
Step-by-Step Procedure:
-
Dissolution of Hydrazine Salt and Base: In a round-bottom flask, dissolve this compound (1.0 eq.) and sodium acetate (1.1 eq.) or triethylamine (1.1 eq.) in ethanol or methanol. Stir for 15-20 minutes to allow for the neutralization of the hydrochloride salt.
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0 eq.) to the reaction mixture.
-
Acid Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with hot ethanol to remove impurities.[2]
-
Drying: Dry the final product under vacuum.
Caption: Workflow for Hydrazone Synthesis with in situ Neutralization.
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and expected yields for the synthesis of hydrazones from substituted hydrazines and various aromatic aldehydes.
| Entry | Aldehyde | Hydrazine | Solvent | Conditions | Yield | Reference |
| 1 | 4-Nitrobenzaldehyde | 4-[(4-methylbenzyl)oxy]benzoylhydrazine | Ethanol | Reflux, 2h | >90% | [2] |
| 2 | Substituted Benzaldehydes | 4-Methoxybenzoylhydrazide | Methanol | Reflux, 3-4h | 78-92% | [4] |
| 3 | 4-Chlorobenzaldehyde | Methylhydrazine | Methanol | RT, 2h | 92% | [3] |
| 4 | Substituted Benzaldehydes | 2,4,6-Trimethylbenzenesulfonohydrazide | Ethanol | Reflux, 3h | High |
Characterization of (4-Methylbenzyl)hydrazones
The synthesized hydrazones can be characterized using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the azomethine proton (-CH=N-) in the range of δ 7.8–9.0 ppm. The NH proton typically appears as a broad singlet at δ 11.2–12.2 ppm. The aromatic protons of the 4-methylbenzyl group and the carbonyl-derived moiety will appear in their expected regions. The methyl protons of the 4-methylbenzyl group will be a singlet around δ 2.3 ppm.
-
¹³C NMR: The carbon of the azomethine group (C=N) is typically observed in the range of δ 142–150 ppm.
-
-
Infrared (IR) Spectroscopy:
-
Look for a characteristic C=N stretching vibration around 1600 cm⁻¹.
-
The N-H stretching vibration is typically observed in the region of 3200-3400 cm⁻¹.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized hydrazone.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is low, ensure the quality of the aldehyde, as they can oxidize over time. Increasing the reaction time or the amount of acid catalyst can also improve yields. For Protocol A, adding a small amount of water is crucial when starting from the hydrochloride salt.
-
Product Oiling Out: If the product does not precipitate as a solid, try adding a non-polar solvent like hexane to induce precipitation or perform an extraction with a suitable organic solvent followed by evaporation.
-
Purification Challenges: Most hydrazones are crystalline and can be effectively purified by recrystallization from ethanol or methanol. Washing the crude product with hot ethanol can be a very effective method for removing unreacted aldehyde.[2]
Safety Precautions
-
Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Avoid inhalation of dust and vapors.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- Belskaya, N. P., Dehaen, W., & Bakuleva, V. A. (2010). Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions. Arkivoc, 2010(1), 275-332.
-
Organic Syntheses Procedure, 4. (n.d.). Retrieved from [Link]
- Banna, H. A., et al. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative.
- Taha, M., et al. (2016).
- Popiołek, Ł., & Biernasiuk, A. (2017). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 22(12), 2235.
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- Verma, G., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences, 6(2), 75.
-
Tovar, C. (2015). Any idea how to neutralize the hydrazine dihydrochloride, I need to neutralize it to perform the synthesis of a triazole from benzoyl isothiocyanate? ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Retrieved from [Link]
-
Tovar, C. (2015). You can try using 2 equivalent aq. sodium acetate. ResearchGate. Retrieved from [Link]
-
Phatangare, S. K. (2015). You may add 2 euuivalent triethylamine in reaction to neutrilize the HCl. ResearchGate. Retrieved from [Link]
- Popiołek, Ł. (2023). The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. Biomedicine & Pharmacotherapy, 163, 114853.
-
Wikipedia. (2024). Hydrazone. Retrieved from [Link]
-
Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]
- Leonardi, M., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. International Journal of Molecular Sciences, 24(14), 11425.
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Analytical methods for the quantification of (4-Methylbenzyl)hydrazine hydrochloride
Application Note: Quantitative Analysis of (4-Methylbenzyl)hydrazine Hydrochloride
**Abstract
This document provides detailed analytical methods for the accurate quantification of this compound, a compound of interest in pharmaceutical development as a synthetic intermediate or potential impurity. Due to the inherent analytical challenges of hydrazine derivatives, such as high polarity and the absence of a strong native chromophore, direct analysis is often impractical. This guide presents three robust methods, with a primary focus on a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing pre-column derivatization. Alternative methods using Gas Chromatography (GC) and UV-Visible Spectrophotometry are also detailed to provide flexibility for various laboratory settings and sample matrices. Each protocol is designed with scientific integrity, explaining the rationale behind key steps and incorporating self-validating system suitability checks, aligning with standards outlined by the International Conference on Harmonisation (ICH).[1]
Introduction: The Analytical Challenge
This compound (MBH-HCl), with a molecular formula of C₈H₁₃ClN₂, is a hydrazine derivative that may be present as a residual starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Hydrazine and its derivatives are often classified as potentially genotoxic impurities (PGIs), necessitating their control at very low levels (parts-per-million, or ppm) in drug substances.[2]
The quantification of MBH-HCl presents two primary analytical hurdles:
-
Poor Chromatographic Retention: The high polarity of the hydrazine moiety leads to minimal or no retention on traditional reversed-phase HPLC columns, which are the workhorses of pharmaceutical quality control labs.[3]
-
Weak Chromophore: The molecule lacks a significant chromophore, resulting in poor sensitivity when using UV-Vis detection, the most common detection method in HPLC.[4]
To overcome these challenges, the most effective strategy involves chemical derivatization. This process converts the analyte into a derivative with enhanced properties for analysis, such as increased hydrophobicity for better chromatographic retention and the introduction of a highly UV-absorbent group for sensitive detection.[5]
Principle of Analysis: Pre-Column Derivatization
The core principle of the methods described herein is the reaction of the primary amine group of (4-Methylbenzyl)hydrazine with an aldehyde- or ketone-containing reagent. This condensation reaction forms a stable hydrazone derivative. The choice of derivatizing agent is critical; it is selected to impart desirable characteristics to the resulting hydrazone, specifically high molar absorptivity at a convenient wavelength and sufficient hydrophobicity for reversed-phase chromatography.
This guide will primarily focus on derivatization with salicylaldehyde, which reacts with the hydrazine moiety to form a Schiff base (a hydrazone) that is both less polar and possesses a strong chromophore, allowing for detection at low ppm levels.[1][6]
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is recommended for its high specificity, sensitivity, and robustness, making it ideal for quality control environments and regulatory submissions. The method is validated according to ICH Q2(R1) guidelines.[1][7]
Rationale and Experimental Design
-
Derivatization: Salicylaldehyde is chosen as the derivatizing agent. The reaction is rapid and forms a stable salicylaldehyde (4-methylbenzyl)hydrazone derivative. This derivative exhibits strong UV absorbance around 360 nm, a region where most APIs and their impurities have minimal absorbance, thus improving selectivity.[1]
-
Chromatography: A C18 stationary phase is used, as it provides excellent retention for the now more hydrophobic hydrazone derivative.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile) is used.[1] A gradient elution may be employed to ensure separation from other impurities and reduce run time.
-
Validation: The protocol incorporates system suitability tests (SST) to ensure the analytical system is performing correctly before sample analysis. Key validation parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) must be established.[7]
Experimental Protocol: RP-HPLC
3.2.1. Materials and Reagents
-
This compound Reference Standard
-
Salicylaldehyde (≥98% purity)
-
Ammonium Dihydrogen Phosphate (ACS Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Diluent: Methanol/Water (50:50, v/v)
3.2.2. Instrumentation
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Analytical Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[1]
-
Data Acquisition and Processing Software.
3.2.3. Preparation of Solutions
-
Mobile Phase A: Dissolve 10 g of ammonium dihydrogen phosphate in 1000 mL of water. Filter and degas.[1]
-
Mobile Phase B: Methanol.
-
Derivatizing Agent Solution: Dissolve 1.0 g of salicylaldehyde in 100 mL of the Diluent.
-
Standard Stock Solution (approx. 100 µg/mL of MBH-HCl): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (approx. 1.0 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent.
3.2.4. Derivatization and Sample Preparation
-
Standard Derivatization: Transfer 1.0 mL of the Working Standard Solution (1.0 µg/mL) into a 10 mL vial. Add 1.0 mL of the Derivatizing Agent Solution. Vortex for 30 seconds and allow to react at room temperature for 15 minutes. This produces a derivatized standard at a nominal concentration of 0.5 µg/mL.
-
Sample Preparation: Accurately weigh approximately 100 mg of the API or test sample into a 10 mL volumetric flask. Add 5 mL of Diluent, sonicate to dissolve, and dilute to volume with Diluent.
-
Sample Derivatization: Filter the sample solution through a 0.45 µm syringe filter. Transfer 1.0 mL of the filtered solution into a 10 mL vial. Add 1.0 mL of the Derivatizing Agent Solution. Vortex for 30 seconds and allow to react at room temperature for 15 minutes.
3.2.5. Chromatographic Conditions
| Parameter | Setting |
| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 10 g/L Ammonium Dihydrogen Phosphate in WaterB: Methanol |
| Gradient | 0-5 min: 75% B5-15 min: 75% -> 90% B15-20 min: 90% B20-21 min: 90% -> 75% B21-25 min: 75% B |
| Flow Rate | 1.0 mL/min[1] |
| Column Temp. | 30 °C |
| Detection λ | 360 nm[1] |
| Injection Vol. | 20 µL |
3.2.6. System Suitability and Analysis
-
Inject the Diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the derivatized Working Standard Solution in six replicates.
-
The system is suitable for use if the relative standard deviation (%RSD) of the peak areas for the six replicate injections is ≤ 2.0%.[7]
-
Inject the derivatized sample solution.
-
Calculate the amount of this compound in the sample using the peak area response from the standard and sample chromatograms.
Method Validation Summary
The following table summarizes typical performance characteristics for a validated method of this type, based on ICH guidelines and published data for similar hydrazine analyses.[1][7]
| Parameter | Typical Specification | Rationale |
| Specificity | No interference at the retention time of the analyte derivative. | Ensures the method accurately measures only the intended analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 over the range. | Demonstrates a proportional response of the detector to analyte concentration. |
| Range | e.g., 0.2 ppm to 5 ppm | The interval over which the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | 90.0% - 110.0% | Measures the closeness of the experimental value to the true value. |
| Precision (%RSD) | Repeatability (Intra-day) ≤ 2.0%Intermediate Precision ≤ 3.0% | Demonstrates the method's consistency over short and longer timeframes. |
| LOQ | e.g., 0.2 ppm | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| LOD | e.g., 0.06 ppm | The lowest concentration that can be reliably detected. |
HPLC Workflow Diagram
Caption: Workflow for the quantification of MBH-HCl via RP-HPLC.
Alternative Method 1: Gas Chromatography (GC)
GC is a viable alternative, particularly if HPLC is unavailable or if the sample matrix is incompatible with LC analysis. This method also requires derivatization to increase the volatility and thermal stability of the analyte.
Rationale and Experimental Design
-
Derivatization: Reaction with a simple ketone like acetone is effective. It converts the non-volatile MBH-HCl into a more volatile and thermally stable hydrazone derivative suitable for GC analysis.[2][8] The reaction is typically performed directly in the sample vial.
-
Injection: Headspace injection can be used to minimize matrix effects and protect the GC inlet and column from non-volatile sample components.[8]
-
Separation: A mid-polarity capillary column (e.g., DB-5 or equivalent) is generally sufficient to separate the derivative from the solvent and other volatile components.
-
Detection: A Flame Ionization Detector (FID) provides good sensitivity for the hydrocarbon-rich derivative. A Nitrogen-Phosphorus Detector (NPD) can be used for enhanced sensitivity and selectivity if available.[5]
Experimental Protocol: GC-FID
-
Reagents: Acetone (GC grade), this compound Reference Standard.
-
Standard Preparation: Prepare a stock solution of MBH-HCl in a suitable solvent (e.g., methanol). Create a series of calibration standards in headspace vials.
-
Sample Preparation: Weigh the test sample directly into a headspace vial.
-
Derivatization: To each standard and sample vial, add a defined volume of acetone. The acetone acts as both the solvent and the derivatizing agent.[2] Seal the vials.
-
Incubation: Heat the vials in the headspace autosampler oven (e.g., 80°C for 20 minutes) to facilitate the derivatization and establish vapor-phase equilibrium.
-
GC Conditions:
-
Column: DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Oven Program: 80°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.
-
Injector Temp: 250°C.
-
Detector Temp (FID): 280°C.
-
-
Analysis: Analyze the headspace vapor. Quantify using an external standard calibration curve.
GC Workflow Diagram
Caption: Workflow for MBH-HCl quantification via Headspace GC-FID.
Alternative Method 2: UV-Visible Spectrophotometry
This method is simpler and faster but less specific than chromatographic techniques. It is suitable for screening purposes or for analyzing samples with a simple, well-defined matrix free of interfering substances.
Rationale and Experimental Design
The principle relies on a derivatization reaction that produces a colored product. The reaction of hydrazine derivatives with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium to form a yellow-colored azine is a classic and reliable method.[9][10] The intensity of the color, measured by its absorbance at a specific wavelength (e.g., 458 nm), is directly proportional to the concentration of the hydrazine, according to the Beer-Lambert law.[9][10]
Experimental Protocol: UV-Vis
-
Reagents: p-dimethylaminobenzaldehyde (p-DAB), Hydrochloric Acid (HCl), this compound Reference Standard, appropriate solvent (e.g., water or methanol).
-
p-DAB Reagent: Prepare a solution of p-DAB in a mixture of alcohol and concentrated HCl.
-
Calibration Curve:
-
Prepare a series of at least five standard solutions of MBH-HCl with known concentrations.
-
To a fixed volume of each standard, add the p-DAB reagent and allow the color to develop for a specified time (e.g., 10 minutes).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max, approx. 458 nm) against a reagent blank.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the test sample solution at a concentration expected to fall within the calibration range.
-
Treat the sample solution with the p-DAB reagent in the same manner as the standards.
-
Measure its absorbance.
-
Determine the concentration of MBH-HCl in the sample by interpolating its absorbance on the calibration curve.
-
Spectrophotometry Workflow Diagram
Caption: Workflow for MBH-HCl quantification via UV-Vis Spectrophotometry.
Method Comparison
| Feature | RP-HPLC-UV | GC-FID | UV-Vis Spectrophotometry |
| Specificity | Very High | High | Low to Moderate |
| Sensitivity | Very High (low ppm) | High (ppm level) | Moderate (higher ppm) |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | High | High | Low |
| Primary Application | Routine QC, stability studies, final product release. | Alternative for volatile analysis or complex matrices. | In-process checks, raw material screening, simple matrices. |
References
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2022). RASĀYAN Journal of Chemistry. Available at: [Link]
-
Reddy SK, Sharma S, Singh A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s):125-134. Available at: [Link]
-
Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry, 2(4), 330-352. Available at: [Link]
- CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate. (2017). Google Patents.
-
Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. (n.d.). Scholars Research Library. Available at: [Link]
-
Analytical Methods for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies. Available at: [Link]
-
HPLC Methods for analysis of Hydrazine. (n.d.). HELIX Chromatography. Available at: [Link]
-
Nagaraja, K. S., et al. (2003). Spectrophotometric Determination of Hydrazine. ResearchGate. Available at: [Link]
-
The chemical and biochemical degradation of hydrazine. (1997). SciSpace. Available at: [Link]
-
Spectrophotometric Determination of Hydrazine. (2005). Asian Journal of Chemistry. Available at: [Link]
-
Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Journal of Environmental Quality. Available at: [Link]
-
Hydrazine in Wastewater | UV/Vis Spectroscopy | ASTM D1385-07. (n.d.). Mettler Toledo. Available at: [Link]
-
Kester, P. E., & Danielson, N. D. (1984). Determination of hydrazine and 1,1-dimethylhydrazine as salicyldehyde derivates by liquid chromatography with electrochemical detection. Chromatographia. Available at: [Link]
- CN103698459A - Detecting method of free hydrazine in drug. (2014). Google Patents.
-
Zhao, Z., et al. (n.d.). A Novel Detection Technique of Hydrazine Hydrate. The Royal Society of Chemistry. Available at: [Link]
-
Potential for Human Exposure to Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Experimental and Computational Fluid Dynamics Studies on Hydrous Hydrazine Decomposition over the Ir/Ni10Ce Catalyst. (2022). ACS Publications. Available at: [Link]
-
Help with benzoyl hydrazine GC analysis method. (2009). Chromatography Forum. Available at: [Link]
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Application Notes & Protocols: (4-Methylbenzyl)hydrazine hydrochloride as a Versatile Building Block for the Synthesis of Novel Agrochemicals
Abstract
Substituted hydrazine derivatives are foundational synthons in the discovery and development of novel agrochemicals, prized for their ability to form a variety of biologically active heterocyclic scaffolds.[1][2][3] This document provides a detailed guide for researchers and synthetic chemists on the application of (4-Methylbenzyl)hydrazine hydrochloride as a key building block. We will focus on the synthesis of N-aralkylated pyrazoles, a class of compounds frequently associated with potent fungicidal and insecticidal activities. The protocols herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind the experimental design to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of the (4-Methylbenzyl)hydrazine Moiety
The hydrazine functional group is a powerful nucleophile and a precursor to numerous heterocyclic systems that form the core of many commercial pesticides.[2] The incorporation of a (4-methylbenzyl) group onto the hydrazine nitrogen offers several strategic advantages in agrochemical design:
-
Modulation of Lipophilicity: The tolyl moiety enhances the lipophilicity of the resulting molecule, which can improve its ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of insects, thereby increasing bioavailability at the target site.
-
Introduction of a Metabolic Handle: The benzylic methylene and the aryl methyl group can serve as sites for metabolic oxidation in target organisms, which can be fine-tuned to control the compound's persistence and environmental fate.
-
Structural Rigidity and Conformational Control: The benzyl group introduces a degree of conformational rigidity that can be crucial for specific binding to target enzymes or receptors.
This guide will focus on one of the most powerful applications of substituted hydrazines: the synthesis of pyrazoles via the Knorr cyclocondensation reaction.
Core Application: Synthesis of N-(4-Methylbenzyl)pyrazoles
The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and highly reliable method for the synthesis of the pyrazole ring system.[4][5] This reaction proceeds through a well-defined mechanism, offering high regioselectivity depending on the substitution pattern of the dicarbonyl compound and the reaction conditions.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the more basic nitrogen of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to yield the stable aromatic pyrazole ring. The use of this compound requires an initial neutralization step, or the reaction can be carried out under acidic conditions where the equilibrium favors the formation of the reactive free hydrazine.
Below is a diagram illustrating the generalized reaction mechanism for the formation of a pyrazole from (4-Methylbenzyl)hydrazine and a non-symmetrical 1,3-diketone.
Caption: Knorr Pyrazole Synthesis Mechanism.
Experimental Workflow
The following diagram outlines the general laboratory workflow for the synthesis and characterization of N-(4-Methylbenzyl)pyrazoles.
Caption: General workflow for pyrazole synthesis.
Detailed Protocol: Synthesis of 1-(4-Methylbenzyl)-3,5-dimethyl-1H-pyrazole
This protocol describes a representative synthesis using acetylacetone as the 1,3-dicarbonyl component.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 38351-02-1 | 174.66 | 1.75 g | 10.0 |
| Acetylacetone (2,4-pentanedione) | 123-54-6 | 100.12 | 1.1 mL | 11.0 |
| Ethanol (95%) | 64-17-5 | 46.07 | 50 mL | - |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 0.5 mL | Catalyst |
| Saturated Sodium Bicarbonate Solution | - | - | 50 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 100 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 5 g | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.75 g, 10.0 mmol) and ethanol (50 mL).
-
Addition of Reagents: Stir the suspension and add acetylacetone (1.1 mL, 11.0 mmol), followed by glacial acetic acid (0.5 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (50 mL) and saturated sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Washing: Wash the organic layer with brine (2 x 25 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient elution of hexanes and ethyl acetate to afford the pure 1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazole as a colorless oil or low-melting solid.
Expected Results and Characterization
-
Yield: 75-85%
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): δ 7.15 (d, J=8.0 Hz, 2H), 7.09 (d, J=8.0 Hz, 2H), 5.85 (s, 1H), 5.05 (s, 2H), 2.30 (s, 3H), 2.25 (s, 3H), 2.18 (s, 3H).
-
Mass Spectrometry (ESI+): m/z 201.14 [M+H]⁺.
Broader Applications and Future Directions
While the synthesis of pyrazoles is a primary application, this compound is also a valuable precursor for other classes of agrochemicals. For instance, its reaction with aldehydes and ketones can yield hydrazones, which themselves have been reported to possess insecticidal and fungicidal properties.[6][7] Furthermore, it can be utilized in the synthesis of other heterocyclic systems such as pyridazinones and triazoles, expanding its utility in the agrochemical discovery pipeline.
The continued exploration of reaction partners for (4-Methylbenzyl)hydrazine will undoubtedly lead to the discovery of novel compounds with optimized biological activity and desirable physicochemical properties for agricultural applications.
References
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- US4434292A - Process for the preparation of pyrazole.
- IL110461A - Process for the preparation of pyrazole and its derivatives.
-
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016). Chemistry Central Journal. [Link]
- US5304657A - Hydrazine compounds useful as pesticides.
-
Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Pharmacology & Pharmacy, 13, 1-15. [Link]
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Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. (2021). Journal of Chemistry. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Hydrazine and Its Derivatives. (2019). ResearchGate. [Link]
- A method for synthesizing 4-methyl-2 hydrazinobenzothiazole. (2022).
-
Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025). International Journal of Molecular Sciences. [Link]
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Synthetic methodology for alkyl substituted hydrazines. (2025). ResearchGate. [Link]
- US3305347A - Benzylidene hydrazine pesticides.
-
Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry. [Link]
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1-BENZYL-5-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE. Organic Syntheses. [Link]
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The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). Canadian Journal of Chemistry. [Link]
-
Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. (2025). Molecules. [Link]
- US2758051A - Substituted 1-benzoyl-2-phenyl-hydrazine fungicidal compositions and method of applying to plants.
-
Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). Pharmaceuticals. [Link]
-
1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. [Link]
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- 7. mdpi.com [mdpi.com]
Scalable synthesis of (4-Methylbenzyl)hydrazine hydrochloride
An Application Note for the Scalable Synthesis of (4-Methylbenzyl)hydrazine Hydrochloride
Abstract
This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). This application note provides a comprehensive, scalable, and reliable protocol for the synthesis of this compound. We detail a two-step process commencing with the direct alkylation of hydrazine hydrate with 4-methylbenzyl chloride to yield the free base, followed by its conversion to the stable hydrochloride salt. The causality behind critical experimental choices, process optimization parameters, and robust quality control procedures are thoroughly discussed to ensure reproducibility and high purity of the final product, making this guide suitable for researchers in both academic and industrial settings.
Introduction and Strategic Approach
The synthesis of substituted hydrazines is a cornerstone of modern organic and medicinal chemistry. Among these, aralkyl hydrazines like (4-Methylbenzyl)hydrazine are of particular interest. The primary challenge in their synthesis often lies in controlling selectivity and achieving high purity on a scalable level.
Two principal synthetic strategies are commonly considered for this class of compounds:
-
Direct Alkylation of Hydrazine: This is a classical and atom-economical approach involving the nucleophilic substitution of a suitable benzyl halide with hydrazine. The primary drawback is the potential for over-alkylation, yielding the undesired 1,2-bis(4-methylbenzyl)hydrazine. This side reaction can be effectively suppressed by using a large molar excess of hydrazine, which also serves as the reaction medium in some cases.[1]
-
Reductive Hydrazination: This method involves the condensation of an aldehyde (4-methylbenzaldehyde) with hydrazine to form a hydrazone, which is subsequently reduced to the target hydrazine.[2] While this route offers excellent control and avoids over-alkylation, it is a two-step process requiring a reducing agent, which can add cost and complexity on a larger scale.[3]
For this guide, we have selected the direct alkylation route due to its straightforward nature, high potential yield, and cost-effectiveness for scalable production. We will then detail the conversion to the hydrochloride salt, a common strategy to improve the stability and handling of hydrazine derivatives.[4]
Mechanistic Pathway and Workflow
The overall synthesis proceeds in two distinct stages: nucleophilic substitution followed by acid-base reaction for salt formation.
Stage 1: Synthesis of (4-Methylbenzyl)hydrazine (Free Base) In this stage, 4-methylbenzyl chloride is added dropwise to a solution containing a large excess of hydrazine hydrate. Hydrazine acts as the nucleophile, displacing the chloride ion in an SN2 reaction. The presence of a mild base like potassium carbonate helps to neutralize the in-situ generated HCl and drive the reaction to completion.
Stage 2: Formation of this compound The purified free base is dissolved in an appropriate organic solvent and treated with hydrochloric acid. The highly basic hydrazine moiety is protonated, leading to the precipitation of the stable and crystalline hydrochloride salt.
The following diagram illustrates the overall experimental workflow.
Caption: High-level workflow for the two-stage synthesis.
Detailed Experimental Protocols
Safety Precaution: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. 4-Methylbenzyl chloride is a lachrymator. All operations must be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Part A: Synthesis of (4-Methylbenzyl)hydrazine
Materials and Reagents
| Reagent | CAS Number | M.W. | Quantity | Moles |
| 4-Methylbenzyl chloride | 104-82-5 | 140.61 | 28.1 g | 0.20 |
| Hydrazine hydrate (80%) | 7803-57-8 | 50.06 | 75.1 g | 1.20 |
| Potassium carbonate | 584-08-7 | 138.21 | 41.5 g | 0.30 |
| Deionized Water | 7732-18-5 | 18.02 | 100 mL | - |
| MTBE (Methyl tert-butyl ether) | 1634-04-4 | 88.15 | 400 mL | - |
| n-Hexane | 110-54-3 | 86.18 | 100 mL | - |
| Sodium Hydroxide | 1310-73-2 | 40.00 | 40.0 g | 1.00 |
Procedure
-
Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.
-
Initial Charge: Charge the flask with hydrazine hydrate (75.1 g, 1.20 mol) and deionized water (40 mL). Begin stirring to ensure homogeneity.
-
Substrate Addition: Add 4-methylbenzyl chloride (28.1 g, 0.20 mol) dropwise from the dropping funnel over 30-45 minutes. Maintain the internal temperature below 30°C using a water bath if necessary. Rationale: A slow, controlled addition prevents localized temperature spikes and minimizes side reactions.
-
Base Addition & Reaction: After the addition is complete, stir the mixture for an additional 15 minutes. Add potassium carbonate (41.5 g, 0.30 mol) in one portion. Heat the reaction mixture to 40°C and maintain for 4-6 hours.[1]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate) until the 4-methylbenzyl chloride spot has been completely consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (40.0 g) in deionized water (160 mL), followed by MTBE (400 mL). Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic (MTBE) layer.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a viscous oil.
-
Crystallization: Add n-hexane (100 mL) to the residual oil and stir. The product, (4-Methylbenzyl)hydrazine, will precipitate as a white solid.
-
Final Collection: Collect the solid by vacuum filtration, wash with a small amount of cold n-hexane, and dry in a vacuum desiccator. An expected yield is approximately 22.3 g (82%).[1]
Part B: Synthesis of this compound
Materials and Reagents
| Reagent | CAS Number | M.W. | Quantity | Moles |
| (4-Methylbenzyl)hydrazine | 50697-33-1 | 136.20 | 20.4 g | 0.15 |
| Ethanol (200 proof) | 64-17-5 | 46.07 | 200 mL | - |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | ~15 mL | ~0.18 |
Procedure
-
Dissolution: In a 500 mL Erlenmeyer flask, dissolve the crude (4-Methylbenzyl)hydrazine (20.4 g, 0.15 mol) in ethanol (200 mL) with gentle warming if necessary.
-
Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid (37%) dropwise with constant stirring. Monitor the pH of the solution with pH paper, stopping when the pH is between 1 and 2.[5] A thick white precipitate will form. Rationale: Using an alcoholic solvent facilitates the precipitation of the ionic hydrochloride salt while keeping potential organic impurities dissolved.[4]
-
Crystallization: Allow the slurry to stir in the ice bath for 1 hour to ensure complete precipitation.
-
Filtration and Washing: Collect the white solid by vacuum filtration. Wash the filter cake with two portions of cold ethanol (25 mL each) and then with one portion of MTBE (50 mL) to aid in drying.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The final product is a stable, white crystalline solid. The expected yield is 24.8 g (95% for this step).
Process Optimization and Scalability
Scaling up this synthesis requires careful attention to several parameters to maintain yield and purity.
| Parameter | Lab Scale (0.2 mol) | Pilot Scale (2.0 mol) | Key Consideration |
| Hydrazine Excess | 6 equivalents | 5-6 equivalents | Maintains high yield by minimizing dialkylation. However, increases waste stream volume and requires robust safety protocols for handling. |
| Temperature Control | Water bath | Jacketed reactor with chiller | The initial addition of benzyl chloride is exothermic. Efficient heat removal is critical to prevent runaway reactions and side product formation. |
| Stirring Efficiency | Magnetic stirrer | Mechanical overhead stirrer | Ensuring a homogenous mixture, especially during precipitation, is key for consistent particle size and purity. |
| Purification | Precipitation/Filtration | Centrifugation/Filtration | Efficient solid-liquid separation is crucial for high recovery and purity of the final hydrochloride salt. |
Quality Control and Characterization
The identity and purity of the final product must be confirmed through a series of analytical tests.
Analytical Specifications:
-
Appearance: White to off-white crystalline solid
-
Melting Point: 188-192 °C
-
Purity (HPLC): ≥ 98%
-
Identity (¹H NMR): Conforms to structure
-
¹H NMR (400 MHz, D₂O) δ: 7.38 (d, J = 8.0 Hz, 2H), 7.30 (d, J = 8.0 Hz, 2H), 4.15 (s, 2H), 2.31 (s, 3H).
-
The following diagram outlines the logical flow of the quality control process.
Caption: Quality control decision workflow for product release.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic-Chemistry.org. [Link]
-
Bar-Haim, G., et al. (2007). 4-Methyl-β-nitrostyrene. Organic Syntheses. [Link]
- European Patent Office. (1998). Process for 4-sulfonamidophenyl hydrazines - EP 0919546 B1.
- CN1896067A. (2007). Industrial production process of hydralazine hydrochloride.
- CN115197166A. (2022). Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
-
Thiele, J. (1910). Hydrazine, methyl-, sulfate. Organic Syntheses. [Link]
-
Wang, T., Di, X., Wang, C., Zhou, L., & Sun, J. (2016). Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. Organic Letters, 18(8), 1900–1903. [Link]
-
Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari Journal. [Link]
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- 1. Benzylhydrazine synthesis - chemicalbook [chemicalbook.com]
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. CN1896067A - Industrial production process of hydralazine hydrochloride - Google Patents [patents.google.com]
Protocol for the Purification of (4-Methylbenzyl)hydrazine Hydrochloride via Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(4-Methylbenzyl)hydrazine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent downstream applications. This application note provides a detailed, field-proven protocol for the purification of this compound using a single-solvent recrystallization method. We will delve into the causality behind procedural choices, from solvent selection to the isolation of the final product, to ensure a robust and reproducible outcome. This guide is designed to be a self-validating system, equipping researchers with the knowledge to not only execute the procedure but also to troubleshoot potential issues.
Introduction: The Imperative for Purity
Hydrazine derivatives are highly reactive and versatile building blocks in organic synthesis. This compound, in particular, serves as a precursor in the development of various bioactive molecules. Synthetic routes to this compound can often yield by-products or carry over unreacted starting materials. Recrystallization is a powerful and economical purification technique that leverages differences in solubility between the desired compound and impurities in a given solvent at varying temperatures. A successful recrystallization yields a crystalline product of high purity, which is essential for achieving reliable and reproducible results in research and development settings.[1]
Compound Profile and Properties
A foundational understanding of the compound's physical properties is critical for designing an effective purification strategy.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₈H₁₃ClN₂ | |
| Molecular Weight | 172.66 g/mol | |
| Appearance | White to off-white solid/crystals | |
| InChI Key | FZDQALMNASCCIY-UHFFFAOYSA-N | |
| CAS Number | 26177-51-5 |
The Science of Recrystallization: A Primer
Recrystallization operates on the principle of differential solubility. An ideal solvent will exhibit the following characteristics:
-
High Solvation Power at Elevated Temperatures: The solvent must completely dissolve the this compound when heated to its boiling point.
-
Low Solvation Power at Low Temperatures: As the solution cools, the compound's solubility should decrease dramatically, causing it to crystallize out of the solution.
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or "mother liquor," after crystallization).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
For amine hydrochloride salts, which are polar, polar protic solvents like alcohols are often excellent candidates.[2][3] They provide good solubility at high temperatures due to hydrogen bonding and dipole-dipole interactions, with a significant drop in solubility upon cooling.
Health and Safety Precautions
This compound and its related compounds require careful handling.
-
Hazard Classification: The compound is classified as Acute Toxicity 4 (Oral). Related hydrazine derivatives are known to be toxic if swallowed, cause skin irritation, and may cause respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and nitrile gloves.
-
Engineering Controls: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.
-
Disposal: Hydrazine-containing waste is hazardous. Neutralize with a dilute solution of calcium hypochlorite before disposal according to institutional guidelines.[2]
Detailed Recrystallization Protocol
This protocol is optimized for the purification of approximately 10 grams of crude this compound. Adjust solvent volumes proportionally for different quantities.
Materials and Equipment
-
Crude this compound
-
Solvent: Anhydrous Ethanol (EtOH) or 95% Ethanol
-
Decolorizing Agent: Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula and glass rod
-
Ice bath
-
Vacuum oven or desiccator
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 40-50 mL of ethanol. Begin stirring and gently heat the mixture on a hot plate.
-
Continue adding ethanol in small portions (5-10 mL at a time) while heating until the solid completely dissolves. The goal is to create a saturated solution at the boiling point of the solvent. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
-
Decolorization (Optional):
-
If the hot solution is colored (e.g., yellow or brown), it indicates the presence of colored impurities.
-
Remove the flask from the heat source. Add a very small amount (a spatula tip, ~0.1-0.2 g) of activated carbon to the solution.
-
Causality: Activated carbon has a high surface area that adsorbs large, colored impurity molecules. Adding it to a boiling solution can cause violent bumping; therefore, brief cooling is essential.
-
Return the flask to the hot plate, bring it back to a gentle boil for 2-3 minutes, and then proceed immediately to the next step.
-
-
Hot Gravity Filtration:
-
Place a stemless funnel with fluted filter paper over a clean 500 mL Erlenmeyer flask on the hot plate. Pre-heat the filtration assembly by allowing hot solvent vapor to pass through it to prevent premature crystallization in the funnel.
-
Carefully and quickly pour the hot solution through the fluted filter paper.
-
Causality: This step removes insoluble impurities, such as dust, or the activated carbon if it was used. A stemless funnel is used to prevent the cooling and clogging of a narrow stem.
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass and leave it undisturbed on a heat-resistant surface to cool slowly to room temperature.
-
Causality: Slow cooling is crucial. It allows for the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules, leading to larger and purer crystals. Rapid cooling can trap impurities within the crystal structure.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for an additional 20-30 minutes to maximize the yield by further decreasing the compound's solubility.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals.
-
Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel. Use a spatula to transfer any remaining crystals.
-
Wash the crystals with two small portions (10-15 mL each) of ice-cold ethanol.[6]
-
Causality: The wash step removes any residual mother liquor, which contains the dissolved impurities. Using ice-cold solvent is critical to prevent the desired product from re-dissolving.
-
-
Drying:
-
Allow the crystals to air-dry on the funnel under vacuum for 10-15 minutes to remove the bulk of the solvent.
-
Transfer the semi-dry crystalline powder to a pre-weighed watch glass.
-
Dry the product to a constant weight in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a vacuum desiccator.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not dissolve. | Insufficient solvent; Incorrect solvent choice. | Add more hot solvent in small increments. If still insoluble, a different solvent system may be required. |
| No crystals form upon cooling. | Too much solvent was used; Solution is supersaturated. | Boil off some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. Add a seed crystal from a previous batch if available. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound; Impurities are depressing the melting point. | Re-heat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and attempt to cool again. Consider using a lower-boiling point solvent. |
| Low recovery/yield. | Too much solvent was used; Crystals were washed with warm solvent; Premature crystallization during hot filtration. | Ensure the use of a minimal amount of hot solvent and wash only with ice-cold solvent. Ensure the filtration apparatus is properly pre-heated. |
Characterization and Validation
The purity of the final product should be confirmed by analytical methods:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
-
Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure and identify any potential impurities.
-
Chromatography (HPLC, TLC): To assess the number of components and quantify purity.
By following this detailed protocol and understanding the principles behind each step, researchers can consistently obtain high-purity this compound, ensuring the integrity and success of their subsequent synthetic endeavors.
References
- Google Patents. (n.d.). Process for the removal of impurities from hydrazine hydrate.
-
PubChem. (n.d.). (4-Methylphenyl)hydrazine. Retrieved from [Link]
- Google Patents. (n.d.). Manufacture of pure hydralazine salts.
-
Sciencemadness Wiki. (2020). Hydrazine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylphenylhydrazine monohydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Betaine Hydrazide Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzylhydrazine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying aqueous hydrazine hydrate solutions.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
ResearchGate. (2020). How to purify hydrazone?. Retrieved from [Link]
- Google Patents. (n.d.). Systems and methods for recovering amines and their derivates from aqueous mixtures.
-
YouTube. (2022). How to purify Amine?. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
-
MDPI. (2020). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing methyl hydrazine with hydrazine hydrate method.
-
Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for 4-sulfonamidophenyl hydrazines. Retrieved from [Link]
Sources
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- 4. 4-Methylphenylhydrazine monohydrochloride | C7H11ClN2 | CID 12504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxybenzylhydrazine hydrochloride | C8H13ClN2O | CID 45789374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Strategic Application of (4-Methylbenzyl)hydrazine Hydrochloride in the Synthesis of Bioactive Heterocyclic Scaffolds
(4-Methylbenzyl)hydrazine hydrochloride has emerged as a valuable and versatile building block in medicinal chemistry for the synthesis of a diverse array of bioactive nitrogen-containing heterocycles. Its unique structural features, combining the reactivity of a hydrazine moiety with the steric and electronic influence of the 4-methylbenzyl group, allow for the construction of complex molecular architectures with significant therapeutic potential. This guide provides an in-depth exploration of the application of this compound in the synthesis of pyrazoles, indoles, and triazoles, complete with detailed mechanistic insights and practical laboratory protocols for researchers in drug discovery and development.
The Pivotal Role of this compound in Heterocyclic Chemistry
This compound is a salt of a substituted hydrazine, which makes it more stable and easier to handle than its free base form. The hydrochloride salt can be readily converted to the free hydrazine in situ or used directly in acid-catalyzed reactions. The presence of the 4-methylbenzyl group provides several advantages:
-
Steric Influence: The bulky benzyl group can direct the regioselectivity of cyclization reactions, leading to the preferential formation of one isomer over another.
-
Electronic Effects: The electron-donating methyl group on the phenyl ring can modulate the reactivity of the hydrazine.
-
Pharmacophore Contribution: The 4-methylbenzyl moiety can itself be a key component of the final bioactive molecule, interacting with biological targets and influencing pharmacokinetic properties.
These attributes make this compound a strategic choice for accessing libraries of substituted heterocycles for high-throughput screening and lead optimization in drug discovery programs.
Synthesis of Bioactive Pyrazoles via Knorr Cyclization
Pyrazoles are a well-known class of five-membered nitrogen-containing heterocycles that form the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The Knorr pyrazole synthesis, a classic condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, is a straightforward and efficient method for their preparation.[2][3]
Mechanistic Rationale
The reaction of (4-methylbenzyl)hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, proceeds through a well-established mechanism. The initial step involves the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom on the remaining carbonyl group, which after another dehydration step, yields the stable aromatic pyrazole ring. The use of an acid catalyst, such as acetic acid, facilitates both the initial condensation and the final dehydration steps.
Caption: Knorr Pyrazole Synthesis Workflow.
Experimental Protocol: Synthesis of 1-(4-Methylbenzyl)-3,5-dimethyl-1H-pyrazole
This protocol describes a representative Knorr pyrazole synthesis using this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.73 g, 10 mmol) and ethanol (30 mL).
-
Stir the suspension and add acetylacetone (1.00 g, 10 mmol).
-
Add glacial acetic acid (0.60 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate (50 mL) and saturated sodium bicarbonate solution (50 mL) to neutralize the acetic acid.
-
Transfer the mixture to a separatory funnel, shake well, and separate the organic layer.
-
Wash the organic layer with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazole.
Quantitative Data:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 172.66 | 10 | 1.73 g |
| Acetylacetone | 100.12 | 10 | 1.00 g (1.02 mL) |
| Glacial Acetic Acid | 60.05 | 10 | 0.60 g (0.57 mL) |
| Product | Yield | ||
| 1-(4-Methylbenzyl)-3,5-dimethyl-1H-pyrazole | 200.28 | ~85% | ~1.70 g |
Synthesis of Bioactive Indoles via Fischer Indole Synthesis
The indole scaffold is a cornerstone in medicinal chemistry, present in a vast number of natural products and synthetic drugs with diverse biological activities, including anticancer, antiviral, and CNS-active properties.[4] The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring system from an arylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[5][6][7]
Mechanistic Rationale
The Fischer indole synthesis is a thermal, acid-catalyzed intramolecular rearrangement. The reaction begins with the condensation of (4-methylbenzyl)hydrazine and a ketone (e.g., acetone) to form a hydrazone. This is followed by tautomerization to an enamine, which then undergoes a[8][8]-sigmatropic rearrangement to form a di-imine intermediate. Aromatization of this intermediate, followed by cyclization and elimination of ammonia, leads to the final indole product. The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂.[7]
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocol: Synthesis of 1-(4-Methylbenzyl)-2-methyl-1H-indole
This protocol outlines a one-pot Fischer indole synthesis using this compound and acetone, with zinc chloride as the Lewis acid catalyst.
Materials:
-
This compound
-
Acetone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (3.45 g, 20 mmol), acetone (2.32 g, 40 mmol), and toluene (100 mL).
-
Heat the mixture to reflux for 2 hours to form the hydrazone in situ, collecting the water in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and add anhydrous zinc chloride (5.45 g, 40 mmol) in one portion.
-
Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by adding 1 M HCl (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield pure 1-(4-methylbenzyl)-2-methyl-1H-indole.
Quantitative Data:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 172.66 | 20 | 3.45 g |
| Acetone | 58.08 | 40 | 2.32 g |
| Anhydrous Zinc Chloride | 136.30 | 40 | 5.45 g |
| Product | Yield | ||
| 1-(4-Methylbenzyl)-2-methyl-1H-indole | 235.33 | ~70% | ~3.30 g |
Synthesis of Bioactive Triazoles
1,2,4-Triazoles are another class of five-membered heterocycles that are of great interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties.[9] The synthesis of 1,2,4-triazoles often involves the cyclization of hydrazide-imidates or related intermediates.
Mechanistic Rationale
A common route to 1,2,4-triazoles involves the reaction of a hydrazide with an orthoester. In this proposed synthesis, (4-methylbenzyl)hydrazine is first acylated to form a hydrazide. This hydrazide is then reacted with an orthoester in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazide-imidate intermediate, which then undergoes intramolecular cyclization with the elimination of alcohol to form the stable 1,2,4-triazole ring.
Caption: 1,2,4-Triazole Synthesis Workflow.
Experimental Protocol: Synthesis of 1-(4-Methylbenzyl)-3-phenyl-1H-1,2,4-triazole
This two-step protocol describes the synthesis of a 1,2,4-triazole starting from this compound.
Step 1: Synthesis of N'-(4-methylbenzyl)benzohydrazide
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.73 g, 10 mmol) in DCM (50 mL) in a 100 mL round-bottom flask and cool to 0 °C.
-
Slowly add pyridine (2.37 g, 30 mmol) to the suspension.
-
Add benzoyl chloride (1.41 g, 10 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with 1 M HCl (30 mL).
-
Separate the organic layer and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the hydrazide, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(4-Methylbenzyl)-3-phenyl-1H-1,2,4-triazole
Materials:
-
N'-(4-methylbenzyl)benzohydrazide (from Step 1)
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To the crude N'-(4-methylbenzyl)benzohydrazide (~10 mmol) from Step 1, add triethyl orthoformate (2.96 g, 20 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).
-
Heat the mixture to 120 °C and maintain for 5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and purify directly by column chromatography on silica gel (hexane/ethyl acetate eluent) to obtain the desired 1-(4-methylbenzyl)-3-phenyl-1H-1,2,4-triazole.
Quantitative Data (Overall for 2 steps):
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 172.66 | 10 | 1.73 g |
| Benzoyl chloride | 140.57 | 10 | 1.41 g (1.17 mL) |
| Triethyl orthoformate | 148.20 | 20 | 2.96 g (3.3 mL) |
| Product | Yield | ||
| 1-(4-Methylbenzyl)-3-phenyl-1H-1,2,4-triazole | 249.31 | ~65% | ~1.62 g |
Safety and Handling
Hydrazine derivatives are toxic and should be handled with care in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. This compound is an irritant and may be harmful if swallowed or inhaled. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a variety of medicinally important heterocyclic compounds. The established and reliable synthetic routes, such as the Knorr pyrazole synthesis and the Fischer indole synthesis, can be readily adapted for this reagent to produce libraries of substituted pyrazoles and indoles. Furthermore, multi-step sequences can be devised to access other important heterocyclic systems like 1,2,4-triazoles. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full potential of this compound in the discovery and development of new bioactive molecules.
References
- Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 233.
- Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3732.
- BASF AG. (1996).
- Bouattour, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7545.
- Gummadi, V., & Vangala, R. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry, 6(2), 151-155.
- Yüksek, H., et al. (2014). Synthesis of some new 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with anti-lipase and anti-urease activities. Archiv der Pharmazie, 347(10), 726-735.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- Li, J., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org.
- Shanghai Kairui Pharmaceutical Technology Co Ltd. (2022). Synthesis method of 4-methyl-2-hydrazinobenzothiazole. CN115197166A.
- El-Emam, A. A., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(15), 4933.
- Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. International Journal of Pharmaceutical and Clinical Research, 8(12), 1648-1656.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
- Jones, R. A., et al. (2011). Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles. Journal of Heterocyclic Chemistry, 48(4), 853-863.
- Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole. Organic Syntheses, 63, 214.
- Alam, M. S., et al. (2023). Synthesis and Bioactivity of 1,2,4-Triazoles. TIJER - International Research Journal, 10(7), 772-783.
- Sharma, V., et al. (2021). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Current Organic Synthesis, 18(4), 335-354.
- Name Reactions in Organic Synthesis. (n.d.). Knorr Pyrazole Synthesis.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
- Küçükgüzel, Ş. G., et al. (2015). Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 943-951.
- Alam, M. S., et al. (2012). Bioactive Triazoles: A potential review. Journal of Chemical and Pharmaceutical Research, 4(12), 5157-5164.
- Bouattour, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7545.
- de la Torre, G., & Gotor, V. (2016). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
- Thompson, R. E., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Organic & Biomolecular Chemistry, 16(44), 8576–8580.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. International Journal of Pharmaceutical and Clinical Research, 8(12), 1648-1656.
- Al-Hourani, B. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(11), 7707–7717.
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
- Kumar, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(41), 23219–23225.
- Kumar, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Global Antimicrobial Resistance, 7, 11–23.
- Singh, R., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. ACS Omega, 8(25), 22695–22720.
- Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros.
- Ökten, S., et al. (2022). Synthesis of bioactive N,S-heterocycles under solvent-free conditions. In Solvent-free Organic Synthesis (pp. 249-278). Elsevier.
- de la Cruz, G., et al. (2023). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 28(13), 5038.
-
Epistemeo. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. [Link]
- Pausacker, K. H. (1950). The Fischer Indole Synthesis.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 8. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 9. tijer.org [tijer.org]
- 10. researchgate.net [researchgate.net]
Derivatization of aldehydes and ketones with (4-Methylbenzyl)hydrazine hydrochloride for analysis
Application Note & Protocol
Sensitive and Reliable Quantification of Aldehydes and Ketones Using (4-Methylbenzyl)hydrazine Hydrochloride Derivatization
Abstract: The analysis of aldehydes and ketones is critical across diverse scientific disciplines, from pharmaceutical stability testing and impurity profiling to environmental monitoring and clinical diagnostics. However, the inherent physicochemical properties of many carbonyl compounds—such as high volatility, low molecular weight, and lack of a strong chromophore or ionizable group—present significant challenges for direct analysis by modern chromatographic techniques. This application note provides a comprehensive guide to a robust derivatization strategy using this compound. This method converts aldehydes and ketones into stable hydrazone derivatives, enhancing their detectability for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We present the underlying chemical principles, detailed experimental protocols, method validation considerations, and troubleshooting guidance to ensure successful implementation in a research or quality control setting.
The Rationale for Derivatization: Overcoming Analytical Hurdles
Aldehydes and ketones are a class of organic compounds defined by the presence of a carbonyl functional group (C=O). Their prevalence in biological systems, industrial processes, and as environmental contaminants necessitates their accurate quantification. Direct analysis is often hampered by:
-
Poor UV-Vis Absorbance: Most low-molecular-weight aliphatic aldehydes and ketones lack a suitable chromophore, resulting in poor sensitivity with UV detectors, one of the most common detectors in HPLC.
-
Inefficient Ionization for Mass Spectrometry: Many carbonyls do not ionize efficiently under standard Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) conditions, leading to low sensitivity in MS-based assays.
-
Volatility and Poor Retention: The volatility of smaller carbonyls can lead to sample loss during preparation and poor retention on standard reversed-phase HPLC columns.
Chemical derivatization addresses these issues by covalently attaching a tag to the analyte molecule. An ideal derivatizing agent, such as (4-Methylbenzyl)hydrazine, introduces functionalities that make the analyte "visible" to the detector and amenable to chromatographic separation. This pre-analytical step transforms a challenging analyte into a stable, easily detectable derivative.
The Chemistry of Hydrazone Formation
The core of this method is the nucleophilic addition reaction between the hydrazine moiety of (4-Methylbenzyl)hydrazine and the electrophilic carbonyl carbon of an aldehyde or ketone.[1][2][3] This reaction proceeds via a two-step mechanism to form a stable hydrazone derivative.
Mechanism:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine, a potent nucleophile, attacks the carbonyl carbon. This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is unstable and undergoes a dehydration step to form a stable C=N double bond. This step is the rate-limiting part of the reaction and is typically catalyzed by a mild acid.[4] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water), which is then eliminated to form the final hydrazone product.[5][6][7]
The reaction is pH-dependent. While acid catalysis is necessary to facilitate dehydration, excessively low pH will protonate the hydrazine reagent, neutralizing its nucleophilicity and halting the initial attack on the carbonyl.[8][9] Therefore, the reaction is typically performed in a weakly acidic medium (pH 3-5) to achieve an optimal balance.
The choice of This compound is strategic:
-
Hydrazine Group: Provides the reactive site for selective conjugation with carbonyls.
-
Benzyl Group: Acts as a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry around 254-265 nm.
-
Methylbenzyl Moiety: Provides a consistent mass shift and a stable, easily ionizable structure for sensitive LC-MS analysis, often in positive ion mode.
Caption: Mechanism of hydrazone formation from a carbonyl and a hydrazine.
Detailed Experimental Protocols
This section provides a step-by-step protocol for derivatizing aldehydes and ketones in a sample matrix. All reagents should be of HPLC grade or higher.
Reagent and Standard Preparation
-
Derivatizing Reagent Solution (10 mg/mL):
-
Accurately weigh 100 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 8 mL of acetonitrile (ACN) and sonicate for 5 minutes to dissolve.
-
Bring to volume with ACN and mix thoroughly.
-
Scientist's Note: This solution should be prepared fresh daily and protected from light to prevent degradation.
-
-
Catalyst Solution (5% v/v Acetic Acid in ACN):
-
Add 500 µL of glacial acetic acid to a 10 mL volumetric flask.
-
Bring to volume with ACN and mix.
-
-
Analyte Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions for each target aldehyde or ketone by dissolving 10 mg of the pure standard in 10 mL of ACN.
-
Store these solutions at 2-8°C. Check manufacturer recommendations for stability.
-
-
Working Standard Mixture:
-
Prepare a mixed working standard solution by diluting the stock solutions in ACN to a final concentration suitable for constructing a calibration curve (e.g., 10 µg/mL).
-
Further serial dilutions can be made from this working standard.
-
Derivatization Procedure
This procedure is suitable for clear liquid samples or prepared standards. For complex matrices (e.g., tissue homogenates, soil extracts), a sample cleanup step like solid-phase extraction (SPE) may be required prior to derivatization.
-
Sample Aliquot: Pipette 100 µL of the sample, standard, or blank (ACN) into a 1.5 mL autosampler vial.
-
Add Derivatizing Reagent: Add 100 µL of the 10 mg/mL this compound solution to the vial.
-
Add Catalyst: Add 20 µL of the 5% acetic acid solution.
-
Vortex and Incubate: Cap the vial, vortex briefly (5-10 seconds), and incubate at 60°C for 60 minutes in a heating block or water bath.
-
Cooling and Dilution: After incubation, allow the vials to cool to room temperature.
-
Dilution (Optional but Recommended): Dilute the reaction mixture to a final volume of 1.0 mL with the mobile phase starting condition (e.g., 50:50 ACN:Water). This step is crucial to ensure the injection solvent is compatible with the mobile phase, preventing poor peak shape.
-
Analysis: The sample is now ready for injection into the HPLC-UV or LC-MS system.
Analytical Methodologies and Systems
The derivatized samples can be analyzed using standard reversed-phase HPLC.
HPLC-UV Method
-
System: Standard HPLC or UHPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B (re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
UV Detection: Monitor at 262 nm.
-
Expert Insight: A DAD is highly recommended as it allows for the confirmation of peak identity by comparing the UV spectrum of the analyte peak to that of a pure standard.
-
LC-MS/MS Method
Derivatization significantly enhances MS sensitivity.[8][11] The same chromatographic conditions as the HPLC-UV method can be used.
-
System: UHPLC coupled to a triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
-
Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. The precursor ion will be the [M+H]⁺ of the hydrazone derivative. The product ions typically result from fragmentation around the hydrazone linkage.
Caption: General workflow for carbonyl analysis via derivatization.
Method Validation & Self-Validating Systems
A robust analytical method must be validated to ensure it is fit for its intended purpose. The derivatization step is a critical part of this validation.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte in the presence of matrix components. This is demonstrated by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the derivatized analytes.
-
Linearity: The calibration curve (peak area vs. concentration) should exhibit a linear relationship, typically with a correlation coefficient (r²) > 0.995.
-
Accuracy & Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) in replicates. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision (%CV) should be ≤15% (≤20% at the LLOQ).
-
Limit of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[12]
-
Stability: The stability of the derivatized hydrazones in the final sample solution should be assessed at room temperature (autosampler stability) and under long-term storage conditions (e.g., 2-8°C) to define the allowable time between derivatization and analysis.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Peak | 1. Incorrect pH (too high or too low).2. Degraded derivatizing reagent.3. Insufficient reaction time/temperature.4. Analyte instability in the sample matrix. | 1. Verify pH of the reaction mixture is weakly acidic.2. Prepare fresh derivatizing reagent daily.3. Optimize incubation time and temperature.4. Investigate analyte stability pre-derivatization. |
| Multiple Peaks for a Single Analyte | 1. Formation of syn/anti geometric isomers of the hydrazone.2. Side reactions or impurities in the standard/reagent.3. Degradation of the derivative. | 1. This is common. If separation is difficult, sum the areas of both isomer peaks for quantification.2. Check the purity of standards and reagents.3. Evaluate derivative stability. |
| Poor Chromatographic Peak Shape | 1. Injection solvent mismatch with mobile phase.2. Column overload.3. Secondary interactions on the column. | 1. Dilute the final reaction mixture in the initial mobile phase.2. Dilute the sample or reduce injection volume.3. Ensure mobile phase pH is appropriate; try a different column chemistry. |
| High Background Signal / Baseline Noise | 1. Excess derivatizing reagent.2. Contaminated solvents or glassware. | 1. Optimize the stoichiometry; a 5-10 fold molar excess of reagent is usually sufficient.2. Use high-purity solvents and thoroughly clean all glassware. Avoid acetone for washing.[13] |
Performance Characteristics
The following table summarizes typical performance data that can be achieved with this method for common carbonyl compounds. Values are representative and should be determined experimentally for each specific application.
| Analyte | Typical Retention Time (min) | MRM Transition (m/z) [M+H]⁺ → Product | Expected LOQ (ng/mL) |
| Formaldehyde | 2.1 | 151.1 → 133.1 | 0.5 - 2 |
| Acetaldehyde | 3.5 | 165.1 → 133.1 | 0.5 - 2 |
| Acetone | 4.2 | 179.1 → 105.1 | 1 - 5 |
| Benzaldehyde | 6.8 | 227.1 → 105.1 | 0.2 - 1 |
| Hexanal | 8.5 | 221.2 → 133.1 | 0.2 - 1 |
Conclusion
The derivatization of aldehydes and ketones with this compound is a powerful and reliable strategy to overcome common analytical challenges. By converting carbonyls into stable, UV-active, and readily ionizable hydrazones, this method enables their sensitive and selective quantification by both HPLC-UV and LC-MS. The protocols and insights provided in this application note offer a robust framework for researchers, analytical scientists, and drug development professionals to implement this technique, ensuring the generation of high-quality, trustworthy data for a wide range of applications.
References
- 4-hydrazinobenzoic Acid as a Derivatizing Agent for Aldehyde Analysis by HPLC-UV and CE-DAD. (2018). PubMed.
- 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. (2018). Talanta.
- How is the hydrazone formed in the Wolff-Kishner reduction?. (2021). Chemistry Stack Exchange.
- Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. (N.D.). PMC.
- The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds. (N.D.). GSK.
- Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. (2005).
- Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygen
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2020). LibreTexts Chemistry.
- Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chrom
- 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). PMC.
- Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. (N.D.). Agilent Technologies.
- Determination Of Carbonyl Compounds In Water By Dinitrophenylhydrazine Derivatization and HPLC/UV. (N.D.). United Chemical Technologies.
- A Comprehensive Review on Analytical Applications of Hydrazone Deriv
- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate
- Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. (N.D.). PMC.
- Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. (N.D.). JoVE.
Sources
- 1. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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- 7. Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction [jove.com]
- 8. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. shura.shu.ac.uk [shura.shu.ac.uk]
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- 13. unitedchem.com [unitedchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (4-Methylbenzyl)hydrazine Hydrochloride
Welcome to the Technical Support Center for the purification of crude (4-Methylbenzyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful purification of this critical reagent. Our approach is rooted in extensive laboratory experience and established scientific principles to empower you with the knowledge to overcome common challenges in your experimental work.
Introduction: The Importance of Purity
This compound is a vital building block in the synthesis of a variety of pharmaceutical compounds and research chemicals. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, decreased yields, and difficulties in the purification of subsequent products. This guide provides a comprehensive framework for the purification of crude this compound, focusing on recrystallization as the primary method.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurity profile of crude this compound can vary depending on the synthetic route. However, common impurities may include:
-
Unreacted starting materials: Such as 4-methylbenzaldehyde and hydrazine.
-
Side-products: Including the corresponding hydrazone or azine formed from the reaction of the product with any remaining 4-methylbenzaldehyde.
-
Over-alkylation products: Though less common, di-substituted hydrazines can sometimes form.
-
Inorganic salts: Resulting from the workup and hydrochloride salt formation.
Q2: Why is recrystallization the preferred method for purification?
A2: Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1][2] It is particularly effective for removing small amounts of impurities that have different solubility characteristics from the desired compound. For this compound, its crystalline nature and the likely presence of more soluble or less soluble impurities make recrystallization an ideal choice.
Q3: What is the best solvent system for the recrystallization of this compound?
A3: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] For polar compounds like hydrazine hydrochlorides, polar protic solvents or mixtures thereof are often effective. Based on literature for analogous compounds, a mixture of ethanol and water or methanol and water is a highly recommended starting point. The optimal ratio will need to be determined empirically but a 7:3 to 9:1 alcohol-to-water ratio is a good initial range to explore.
Q4: How can I assess the purity of my recrystallized product?
A4: Several analytical techniques can be employed to determine the purity of your this compound:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and identify proton-bearing impurities.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound does not fully dissolve in the hot solvent. | 1. Insufficient solvent. 2. The solvent is not hot enough. 3. The presence of insoluble impurities. | 1. Add small increments of hot solvent until the compound dissolves. 2. Ensure the solvent is at or near its boiling point. 3. Perform a hot filtration to remove insoluble materials. |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used). 2. The cooling process is too slow. 3. The compound has "oiled out" instead of crystallizing. | 1. Evaporate some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal. 3. If an oil forms, reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. |
| The recrystallized product is still colored. | 1. Colored impurities are co-crystallizing with the product. 2. The compound itself has some inherent color. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product. 2. Check literature for the expected color of the pure compound. |
| Low recovery of the purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were washed with too much cold solvent. 3. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Wash the crystals with a minimal amount of ice-cold solvent. 3. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| The melting point of the purified product is broad and/or low. | 1. The product is still impure. 2. The product is wet. | 1. Perform a second recrystallization. 2. Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a detailed, step-by-step methodology for the purification of crude this compound using an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of ethanol (e.g., 5-10 mL per gram of crude material) to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue adding ethanol in small portions until the solid dissolves.
-
Once the solid is dissolved, add deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of ethanol to redissolve the precipitate and obtain a clear solution at an elevated temperature.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (a spatula tip) to the solution.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If activated charcoal was used or if insoluble impurities are present, perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by placing them on the hot plate.
-
Quickly filter the hot solution into the pre-heated flask. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as used for recrystallization) to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
Materials:
-
Recrystallized this compound
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol)
-
Visualization agent (e.g., potassium permanganate stain or iodine chamber)
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., methanol).
-
Spotting: Using a capillary tube, spot the solutions of the crude and purified product onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate.
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp.
-
Further visualize by placing the plate in an iodine chamber or by dipping it in a potassium permanganate stain.
-
-
Analysis: A pure compound should appear as a single spot. Compare the Rf values of the spots.
Visualization of Key Processes
Recrystallization Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Logic
This diagram outlines the decision-making process for troubleshooting common recrystallization issues.
Sources
Technical Support Center: Optimizing (4-Methylbenzyl)hydrazine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of (4-Methylbenzyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your reaction yields and obtain a high-purity product. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.
Low or No Product Yield
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
A1: Low yields in the synthesis of this compound can often be attributed to several factors, primarily revolving around the reactivity of the starting materials and reaction conditions.
-
Sub-optimal Reaction Temperature: Temperature control is critical. If the temperature is too low, the reaction rate will be impractically slow, leading to an incomplete reaction. Conversely, excessively high temperatures can promote the formation of byproducts, such as 1,2-di(4-methylbenzyl)hydrazine, through over-alkylation of the desired product.[1] For the reaction between 4-methylbenzyl chloride and hydrazine, a temperature of around 40°C often provides a good balance between reaction rate and minimizing side products.[1]
-
Reagent Quality and Stoichiometry: The purity of your starting materials, 4-methylbenzyl chloride and hydrazine, is paramount. Impurities in the 4-methylbenzyl chloride can lead to unwanted side reactions. Using a large excess of hydrazine is a common strategy to favor the formation of the mono-alkylated product and minimize the formation of the di-alkylated byproduct.
-
Inefficient Work-up and Isolation: Significant product loss can occur during the work-up and crystallization phases.[1] It is crucial to optimize the extraction and crystallization conditions to ensure maximum recovery of the hydrochloride salt. Slow cooling during crystallization is often beneficial for obtaining pure crystals and improving the isolated yield.[1]
Q2: I'm considering a reductive amination approach using 4-methylbenzaldehyde and hydrazine. What are the potential pitfalls?
A2: Reductive amination is a viable alternative to direct alkylation and can circumvent the issue of over-alkylation.[2][3] The process typically involves two steps: the formation of a hydrazone from 4-methylbenzaldehyde and hydrazine, followed by the reduction of the hydrazone to the desired hydrazine.[4]
Potential challenges with this method include:
-
Incomplete Hydrazone Formation: The initial condensation reaction to form the hydrazone is an equilibrium process.[4] To drive the reaction to completion, it is often necessary to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus or a drying agent.
-
Choice of Reducing Agent: The choice of reducing agent is critical for the selective reduction of the hydrazone in the presence of the starting aldehyde. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[2][3] NaBH₃CN is particularly effective as it can selectively reduce imines (and by extension, hydrazones) in the presence of aldehydes.[3]
-
Over-reduction: Harsh reducing agents could potentially lead to the cleavage of the N-N bond, although this is less common with milder reagents like NaBH₄.
Product Purity Issues
Q3: My final product is contaminated with a significant amount of 1,2-di(4-methylbenzyl)hydrazine. How can I prevent this?
A3: The formation of the di-substituted hydrazine is a classic example of over-alkylation. The mono-substituted product, (4-Methylbenzyl)hydrazine, can act as a nucleophile and react with another molecule of 4-methylbenzyl chloride. To minimize this side reaction:
-
Use a Large Excess of Hydrazine: By using a significant molar excess of hydrazine (e.g., 10-fold or greater) relative to the 4-methylbenzyl chloride, you increase the probability that the benzyl chloride will react with hydrazine rather than the already formed mono-substituted product.
-
Control the Rate of Addition: Adding the 4-methylbenzyl chloride slowly to the hydrazine solution helps to maintain a low concentration of the benzyl chloride in the reaction mixture, further disfavoring the second alkylation step.
-
Optimize Reaction Temperature: As mentioned, lower temperatures can help to control the rate of the second alkylation reaction, which may have a higher activation energy.[1]
Q4: How can I effectively purify my this compound?
A4: Purification is typically achieved through recrystallization.
-
Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the hydrochloride salt at an elevated temperature but have low solubility at cooler temperatures, allowing for crystallization upon cooling. A mixture of ethanol and water or isopropanol and water can be effective.
-
Crystallization Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities are present, you may need to perform a hot filtration to remove any insoluble material. Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation.[1]
-
Washing: After filtration, wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]
Experimental Workflow Diagrams
To provide a clearer understanding of the synthetic approaches, the following workflows are presented.
Diagram 1: Direct Alkylation Workflow
Caption: Workflow for the direct alkylation of hydrazine.
Diagram 2: Reductive Amination Workflow
Caption: Workflow for the reductive amination synthesis route.
Experimental Protocols
Protocol 1: Synthesis via Direct Alkylation
This protocol is designed to favor the mono-alkylation product by using an excess of hydrazine.
Materials:
-
4-Methylbenzyl chloride
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a 10-fold molar excess of hydrazine hydrate dissolved in ethanol.
-
Cool the flask in an ice bath.
-
Slowly add a solution of 4-methylbenzyl chloride in ethanol to the hydrazine solution over a period of 1-2 hours, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the excess hydrazine and ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining hydrazine salts.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Filter the solution and cool it in an ice bath.
-
Slowly add a solution of concentrated hydrochloric acid in ethanol dropwise with stirring until precipitation is complete.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Synthesis via Reductive Amination
This protocol provides an alternative route that avoids over-alkylation.
Materials:
-
4-Methylbenzaldehyde
-
Hydrazine hydrate
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Concentrated Hydrochloric Acid
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 4-methylbenzaldehyde in methanol.
-
Add a slight excess (1.1 equivalents) of hydrazine hydrate and stir at room temperature for 2-3 hours. The formation of the hydrazone can be monitored by TLC.
-
Cool the reaction mixture in an ice bath to 0-5°C.
-
Slowly add sodium borohydride in small portions, keeping the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for another 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and precipitate the hydrochloride salt as described in Protocol 1, steps 9-11.
Data Summary
| Parameter | Direct Alkylation | Reductive Amination | Key Considerations |
| Primary Challenge | Over-alkylation | Incomplete hydrazone formation or reduction | Each route has a distinct critical control point. |
| Key Reagents | 4-Methylbenzyl chloride, excess hydrazine | 4-Methylbenzaldehyde, hydrazine, NaBH₄ | The choice of starting material dictates the synthetic strategy. |
| Typical Yields | 60-80% (highly dependent on conditions) | 70-90% | Reductive amination can offer higher and more consistent yields. |
| Purification | Recrystallization to remove di-substituted byproduct | Recrystallization to remove unreacted starting materials | Effective purification is essential for obtaining a high-purity product. |
Safety Precautions
-
Hydrazine and its derivatives are toxic and potentially carcinogenic. [5][6] Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
-
4-Methylbenzyl chloride is a lachrymator and corrosive. [7] Avoid contact with skin and eyes.[7]
-
Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench reactions cautiously.
By understanding the chemical principles behind the synthesis of this compound and by carefully controlling the reaction parameters, you can significantly improve your yields and obtain a high-purity product.
References
- Google Patents. (2019). CN109503418A - A kind of preparation process of methyl hydrazine.
-
Molbase. (n.d.). 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis. Retrieved from [Link]
- Google Patents. (2022). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
- Google Patents. (1999). EP 0919546 A1 - Process for 4-sulfonamidophenyl hydrazines.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Master Organic Chemistry. (2022). The Gabriel Synthesis. Retrieved from [Link]
-
Sciencemadness.org. (2010). High Yield Hydrazine Synthesis?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hydrazine, methyl-, sulfate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides by an Unexpected Carbon-Carbon Bond Cleavage. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
- Google Patents. (2012). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2015). Has anyone performed alkylation of tosylhydrazide?. Retrieved from [Link]
- Google Patents. (1960). US2953570A - Method of making hydrazine derivatives.
-
New Journal of Chemistry. (2022). A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine dihydrochloride, 99%. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1966). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Retrieved from [Link]
-
PMC - NIH. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Retrieved from [Link]
-
ATSDR - CDC. (n.d.). Hydrazines | ToxFAQs™. Retrieved from [Link]
- Google Patents. (1999). EP 0919546 B1 - Process for 4-sulfonamidophenyl hydrazines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nj.gov [nj.gov]
- 6. Hydrazines | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 7. fishersci.com [fishersci.com]
Common side reactions in syntheses using (4-Methylbenzyl)hydrazine hydrochloride
Welcome to the technical support center for syntheses utilizing (4-Methylbenzyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of this versatile reagent. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your syntheses are not only successful but also robust and reproducible.
Introduction
This compound is a key building block in heterocyclic chemistry, most notably in the synthesis of substituted indoles via the Fischer indole synthesis and in the formation of pyrazole derivatives. While a powerful reagent, its successful application hinges on understanding its reactivity, stability, and the common side reactions that can arise. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to streamline your experimental workflow.
Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Low or No Product Yield in Fischer Indole Synthesis
Question: I am attempting a Fischer indole synthesis with this compound and a ketone, but I am observing very low yields of my desired indole product. My TLC analysis shows a complex mixture of spots, including some unreacted starting material. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Fischer indole synthesis are a common issue and can often be attributed to several factors. Let's break down the potential causes and solutions.
1. Incomplete Hydrazone Formation: The first step of the Fischer indole synthesis is the formation of a hydrazone from the hydrazine and the ketone. Since you are starting with the hydrochloride salt, the free hydrazine must be liberated in situ. Inadequate liberation of the free hydrazine will lead to a significant amount of unreacted ketone and low overall yield.
-
Troubleshooting Steps:
-
Base Addition: Ensure you are adding a suitable base to neutralize the hydrochloride. A mild base like sodium acetate is often sufficient.[1] Use at least one equivalent of the base.
-
Reaction Conditions: Hydrazone formation can sometimes be slow at room temperature. Gentle heating (e.g., 40-50 °C) can facilitate the reaction. Monitor the reaction by TLC or LC-MS until the ketone is fully consumed.
-
Two-Step Protocol: Consider a two-step protocol where you first form and isolate the hydrazone before proceeding with the cyclization step.[1] This allows for purification of the intermediate and can lead to a cleaner cyclization reaction.
-
2. Ineffective Cyclization Conditions: The cyclization of the hydrazone to the indole requires an acid catalyst and often elevated temperatures.[2][3] The choice of acid and reaction temperature are critical.
-
Troubleshooting Steps:
-
Acid Catalyst: If you are using a weak Brønsted acid (like acetic acid) and seeing poor conversion, consider switching to a stronger acid or a Lewis acid. Common choices include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[3] The optimal acid catalyst is substrate-dependent.
-
Temperature: The Fischer indole synthesis often requires high temperatures (typically >100 °C).[2] Ensure your reaction temperature is adequate for the specific substrates you are using.
-
Solvent: The choice of solvent can influence the reaction. High-boiling point solvents like toluene or xylene are often used to achieve the necessary reaction temperatures.
-
3. Decomposition of Starting Materials or Intermediates: Hydrazines can be susceptible to decomposition at high temperatures.[1][4][5] This can lead to the formation of tars and a complex mixture of byproducts.
-
Troubleshooting Steps:
-
Inert Atmosphere: Hydrazines can be sensitive to oxidation.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative decomposition.
-
Temperature Control: While high temperatures are often necessary, excessive heat can lead to decomposition. Carefully control the reaction temperature and avoid overheating.
-
Issue 2: Formation of Regioisomeric Products in Pyrazole Synthesis
Question: I am synthesizing a pyrazole by reacting this compound with an unsymmetrical 1,3-dicarbonyl compound. I am obtaining a mixture of two regioisomers. How can I improve the regioselectivity of this reaction?
Answer:
The formation of regioisomers is a classic challenge in the synthesis of substituted pyrazoles from unsymmetrical 1,3-dicarbonyls.[6] The regioselectivity is determined by which carbonyl group of the dicarbonyl compound undergoes initial nucleophilic attack by the hydrazine.
1. Understanding the Reaction Mechanism: The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration. The initial attack of the hydrazine on one of the carbonyl groups is often the selectivity-determining step.
2. Factors Influencing Regioselectivity:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic carbonyl carbon will be more susceptible to nucleophilic attack.
-
Reaction Conditions: The solvent and pH of the reaction medium can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the reactivity of the hydrazine, thereby affecting regioselectivity.
Troubleshooting and Optimization Strategies:
| Strategy | Rationale | Experimental Protocol |
| Solvent Effects | Aprotic dipolar solvents can sometimes enhance regioselectivity compared to protic solvents.[7] | Screen solvents such as DMF, DMSO, and acetonitrile. Compare the regioisomeric ratio obtained in each solvent system. |
| pH Control | The pH of the reaction can influence which carbonyl is more reactive. | Carefully control the amount of base used to liberate the free hydrazine. You can also explore carrying out the reaction in a buffered solution. |
| Stepwise Synthesis | Isolating the intermediate hydrazone can sometimes allow for more controlled cyclization. | Synthesize and isolate the hydrazone intermediate. Then, subject this single intermediate to various cyclization conditions (different acids, solvents, and temperatures) to see if the regioselectivity of the cyclization can be controlled. |
Workflow for Optimizing Regioselectivity:
Caption: Workflow for optimizing pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It is also advisable to protect it from light. Hydrazine derivatives can be sensitive to air and moisture, so proper storage is crucial for maintaining its purity and reactivity.[5][8]
Q2: Do I need to use the free base of (4-Methylbenzyl)hydrazine for my reaction?
A2: In most cases, you will need the free hydrazine for the reaction to proceed. The hydrochloride salt is more stable and easier to handle, but the free hydrazine is the active nucleophile. You can generate the free hydrazine in situ by adding a base such as sodium acetate, triethylamine, or sodium bicarbonate to your reaction mixture.[1]
Q3: My reaction mixture is turning dark brown/black. What is happening?
A3: The formation of a dark-colored, tarry substance is often an indication of decomposition.[1] This can be caused by excessive heat, the presence of oxygen, or incompatible catalysts. To mitigate this, ensure your reaction is running under an inert atmosphere, control the temperature carefully, and ensure the purity of your starting materials and solvents.
Q4: Can I use this compound in aqueous conditions?
A4: While some reactions involving hydrazines can be performed in water, it is generally preferable to use organic solvents for syntheses like the Fischer indole and pyrazole syntheses. Water can sometimes interfere with the reaction, for example, by hydrolyzing intermediates. However, the use of water is necessary for hydrazone formation when starting from the hydrochloride salt.[9]
Q5: What are the primary safety concerns when working with this compound?
A5: Hydrazine derivatives should be handled with care as they can be toxic.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- Technical Support Center: Reactions of (4-methoxycyclohexyl)hydrazine with Dicarbonyl Compounds - Benchchem. (n.d.).
-
An, S. B. (2023, April 23). Hydrazine Toxicology. StatPearls - NCBI Bookshelf. Retrieved January 22, 2026, from [Link]
-
Hydrazine hydrate. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
-
4. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
- EP0294100B1 - A process for producing a purified hydrazine hydrate - Google Patents. (n.d.).
-
Unexpected reaction of dibenzyl disulfide with hydrazine. (2025, August 9). Request PDF - ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Riyadh, S. M. (2016, June 29). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Elguero, J. (2025, August 6). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved January 22, 2026, from [Link]
- US3458283A - Hydrazine purification - Google Patents. (n.d.).
-
Hydrazine, methyl-, sulfate. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Lucien, H. W. (1961, October 1). THERMAL DECOMPOSITION OF HYDRAZINE. NASA Technical Reports Server (NTRS). [Link]
-
4-Methoxybenzylhydrazine hydrochloride. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
- US4963232A - Process for producing a purified hydrazine hydrate - Google Patents. (n.d.).
-
4. (n.d.). Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]
-
EICHEN CONN R. S. (n.d.). ChemInform Abstract: An Unusual Fischer Indole Synthesis with 4-Keto Acids. Sci-Hub. Retrieved January 22, 2026, from [Link]
- IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents. (n.d.).
-
Abdel-Jalil, R. J. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
-
The reaction of β-dicarbonyl compounds with hydrazine and hydroxylamine.... (n.d.). Download Table - ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 22, 2026, from [Link]
-
I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure?. (2015, March 9). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Hughes, D. L. (2021, January 4). (PDF) Fischer Indole Synthesis. ResearchGate. [Link]
-
Manzella, D. H. (n.d.). In-Situ Analysis of Hydrazine Decomposition Products. NASA Technical Reports Server. [Link]
-
RESEARCH ON HYDRAZINE DECOMPOSITION. (1971, October 27). DTIC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
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- 5. arxada.com [arxada.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability issues and storage of (4-Methylbenzyl)hydrazine hydrochloride
Technical Support Center: (4-Methylbenzyl)hydrazine hydrochloride
A Guide to Stability, Storage, and Troubleshooting for Researchers
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical insights into the handling of this valuable research chemical. The reactivity of the hydrazine moiety, while essential for its synthetic utility, also presents unique challenges regarding stability and storage. This document moves beyond simple data sheets to explain the 'why' behind the recommended procedures, empowering you to ensure the integrity of your experiments and the longevity of your materials.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: The primary goal for long-term storage is to mitigate exposure to atmospheric oxygen, moisture, and light. As a hydrochloride salt, the compound is more stable than its free-base form, but best practices are crucial for maintaining purity.[1]
-
Temperature: Store in a cool environment, ideally refrigerated at 2°C - 8°C.[2] Some related, sensitive hydrazine derivatives are even stored in a freezer at -20°C.[3]
-
Atmosphere: The most critical factor is storage under an inert atmosphere.[2] Upon receipt, and after each use, the container should be backfilled with a dry, inert gas such as argon or nitrogen.[4] This displaces oxygen, which is the primary driver of degradation for hydrazines.[5]
-
Container: The compound should be kept in a tightly sealed, airtight container to prevent moisture ingress and gas exchange.[6][7]
-
Light: Protect from light, as UV radiation can catalyze degradation.[2][3] Store the container in a dark place or use an amber vial.
Q2: Is this compound particularly sensitive to air and moisture?
A2: Yes. Hydrazine derivatives are well-documented to be susceptible to air oxidation. The hydrazine group can be oxidized, leading to loss of reactivity and the formation of impurities. This process can be catalyzed by trace metal ions.[8] Furthermore, as a hydrochloride salt, the compound is hygroscopic and will readily absorb moisture from the air, which can lead to clumping and potential hydrolysis over time.[1]
Q3: What are the visible signs of degradation?
A3: A pure sample of this compound should be an off-white to pale yellow powder.[6] The most common visual indicator of degradation is a noticeable color change, often to a more pronounced yellow or even brownish hue. This is typically due to the formation of oxidized byproducts. You may also observe clumping or the material becoming "gummy," which indicates significant moisture absorption. For high-purity applications, any significant deviation from the initial appearance warrants using a fresh batch.
Q4: What chemicals and materials are incompatible with this compound?
A4: Due to its hydrazine functional group, this compound should be considered a strong reducing agent and a base. Keep it segregated from:
-
Strong Oxidizing Agents: Peroxides, chromates, permanganates, and even household bleach (hypochlorite) can react violently.[4]
-
Strong Acids: While it is a hydrochloride salt, mixing it with other strong acids should be done with caution under controlled reaction conditions.[9]
-
Metal Salts and Oxides: Ions of metals like copper, iron, and molybdenum can catalyze the decomposition of hydrazines.[4][10] Therefore, use scrupulously clean glassware and avoid metal spatulas where possible.
Summary of Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C - 8°C (Refrigerated) | Slows the rate of potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by atmospheric oxygen.[4] |
| Container | Tightly Sealed, Airtight | Prevents moisture absorption and maintains inert atmosphere.[7] |
| Light | Protected from Light (Dark Place/Amber Vial) | Prevents light-catalyzed degradation pathways.[2] |
| Handling | Dry, Well-Ventilated Area | Minimizes exposure to moisture and ensures user safety.[11] |
Troubleshooting Guide: Experimental Challenges
This section is formatted to help you diagnose and resolve specific issues you may encounter during your experiments.
Q1: My reaction yield is significantly lower than expected, especially when using an older batch of the reagent. What's the likely cause?
A1: The most probable cause is the degradation of the this compound through oxidation. The nucleophilicity of the hydrazine nitrogen is critical for its reactivity (e.g., in forming hydrazones). When oxidized, this nucleophilicity is lost, leading to a lower effective concentration of the active reagent and consequently, reduced reaction yields.
-
Underlying Mechanism: Hydrazine oxidation by atmospheric oxygen is a known degradation pathway.[8] This process can lead to the formation of various byproducts, rendering a portion of the reagent inactive. Research on benzylhydrazine itself has shown it is susceptible to oxidation, which can be tracked by NMR over time.[12]
-
Troubleshooting & Prevention:
-
Verify Reagent Quality: If possible, check the melting point of your batch. A significant depression or broadening of the melting range compared to the literature value (approx. 194-195°C for a related methoxy-analogue) suggests impurities.[6]
-
Use Fresh Reagent: For critical, high-yield syntheses, always use a freshly opened bottle of the reagent.
-
Inert Atmosphere Handling: When weighing and dispensing the reagent, do so in a glove box or under a positive flow of inert gas to minimize air exposure.
-
Reaction Setup: Ensure your reaction solvent is de-gassed and the reaction is run under an inert atmosphere (N₂ or Ar) from start to finish.
-
Q2: I'm observing unexpected peaks in my NMR spectrum that don't correspond to my starting material or desired product. What could these be?
A2: Unexpected peaks often point to byproducts formed from the degradation of the hydrazine reagent either during storage or under the reaction conditions.
-
Likely Impurities:
-
4-Methylbenzaldehyde: Oxidation of the benzylhydrazine can cleave the C-N bond, leading to the formation of the corresponding aldehyde.[13] You would expect to see a characteristic aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum.
-
Oxidized Dimers/Side Products: Complex side reactions can occur from partially oxidized hydrazine species reacting with themselves or the parent compound.
-
-
Diagnostic Workflow:
-
Run a Control Spectrum: Acquire an NMR spectrum of your this compound dissolved in a deuterated solvent. The presence of aldehyde or other unexpected peaks confirms the issue lies with the reagent itself.
-
Purification: While not ideal, it is sometimes possible to purify the reagent by recrystallization. However, this must be done carefully, and purchasing a fresh batch is often more time- and cost-effective.
-
Review Reaction Conditions: Ensure your reaction conditions are not overly harsh (e.g., excessive heat, presence of oxidants) which could be degrading the reagent in situ.
-
Troubleshooting Logic Flow
The following diagram illustrates a logical workflow for diagnosing and resolving issues related to the stability of this compound.
Caption: Troubleshooting workflow for this compound issues.
Experimental Protocol: Handling and Preparing a Standard Solution
This protocol outlines the best practices for handling this compound to prepare a solution for synthesis, minimizing the risk of degradation.
Objective: To prepare a 0.5 M solution of this compound in dry DMSO with maximum purity and activity.
Materials:
-
This compound (new or properly stored bottle)
-
Anhydrous DMSO (or other suitable dry solvent)
-
Nitrogen or Argon gas line with manifold
-
Schlenk flask or similar oven-dried glassware with a magnetic stir bar
-
Septa and needles
-
Balance
-
Spatula
-
Syringes
Methodology:
-
Glassware Preparation:
-
Thoroughly clean and oven-dry the Schlenk flask and magnetic stir bar overnight at >120°C.
-
Assemble the flask while still hot and allow it to cool to room temperature under a positive pressure of inert gas (N₂ or Ar). This ensures a dry, inert atmosphere inside the flask.
-
-
Weighing the Reagent:
-
Briefly remove the inert gas line from the flask. Quickly add the required mass of this compound to the flask. This step should be performed as rapidly as possible to minimize exposure to the laboratory atmosphere.
-
Immediately reseal the flask and re-establish the positive inert gas pressure.
-
-
Solvent Addition:
-
Ensure the anhydrous DMSO is equipped with a septum or is handled via cannula transfer techniques.
-
Using a dry syringe, draw the calculated volume of anhydrous DMSO.
-
Pierce the septum on the Schlenk flask and add the solvent to the solid reagent.
-
-
Dissolution and Storage:
-
Place the flask on a magnetic stir plate and stir until the solid is fully dissolved.
-
The resulting solution should be used immediately for the best results.
-
If short-term storage is required (a few hours), keep the flask sealed under positive inert gas pressure and protected from light. For longer-term storage of solutions, which is generally not recommended, store in a sealed vial in the freezer, ensuring the headspace is filled with inert gas.
-
References
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (2013). Organic Process Research & Development, ACS Publications. [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]
-
Hydrazine Toxicology. (2023). StatPearls, NCBI Bookshelf. [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
4-Methoxybenzylhydrazine hydrochloride. PubChem, National Institutes of Health. [Link]
-
Full lifetime analysis of benzylhydrazine... (2020). ResearchGate. [Link]
-
Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes... (2020). ResearchGate. [Link]
-
The chemical and biochemical degradation of hydrazine. (1997). Defense Technical Information Center (DTIC). [Link]
-
Hydrazine hydrochloride. (2020). Sciencemadness Wiki. [Link]
-
Degradation of benzylamines during chlorination and chloramination. (2021). Environmental Science: Water Research & Technology, Royal Society of Chemistry. [Link]
-
Safety Data Sheet - (2-methylbenzyl)hydrazine hydrochloride. (2023). Angene Chemical. [Link]
-
The chemical and biochemical degradation of hydrazine. (1997). Semantic Scholar. [Link]
-
Hydrazine Safety & Handling Questions. (2007). Sciencemadness.org. [Link]
-
Decomposition of Hydrazine in Aqueous Solutions. (2008). ResearchGate. [Link]
-
Product Class 7: Hydrazines and Hydrazinium Salts. (2008). Science of Synthesis. [Link]
-
(4-Methylphenyl)hydrazine. PubChem, National Institutes of Health. [Link]
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- 1. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 2. biosynth.com [biosynth.com]
- 3. 4-Methylbenzenesulfonhydrazide | 1576-35-8 [chemicalbook.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. arxada.com [arxada.com]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.es [fishersci.es]
- 8. researchgate.net [researchgate.net]
- 9. nj.gov [nj.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. angenechemical.com [angenechemical.com]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Identification of impurities in (4-Methylbenzyl)hydrazine hydrochloride
Welcome to the Technical Support Center for (4-Methylbenzyl)hydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the identification of impurities in this compound. As Senior Application Scientists, we have curated this guide to blend technical precision with practical, field-tested insights to support your experimental success.
Introduction: The Challenge of Purity in Hydrazine Derivatives
This compound is a key reagent and intermediate in various synthetic pathways. Due to the reactive nature of the hydrazine moiety, this compound and its derivatives are susceptible to the formation of various impurities during synthesis, storage, and handling. Ensuring the purity of this compound is critical for the reliability and reproducibility of downstream applications, particularly in pharmaceutical development where even trace impurities can have significant safety implications.
This guide provides a structured approach to identifying and troubleshooting common impurities associated with this compound, empowering you to ensure the integrity of your research and development processes.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Support
This section addresses the most common questions and issues encountered during the analysis of this compound.
FAQ 1: What are the most likely impurities I should expect in my batch of this compound?
The impurity profile of this compound is primarily influenced by its synthetic route and storage conditions. Common impurities can be categorized as:
-
Process-Related Impurities: Arising from the manufacturing process.
-
Degradation Products: Formed due to the inherent instability of the molecule under certain conditions.
Plausible Process-Related Impurities:
A likely synthesis route for this compound involves the reaction of 4-methylbenzyl chloride with hydrazine, followed by salt formation with hydrochloric acid. Based on this, you might encounter:
-
Unreacted Starting Materials: 4-methylbenzyl chloride and excess hydrazine.
-
By-products of the Primary Reaction: Such as bis(4-methylbenzyl)hydrazine, formed by the reaction of two molecules of 4-methylbenzyl chloride with one molecule of hydrazine.
-
Reagents and Solvents: Residual solvents from the reaction and purification steps.
Plausible Degradation Products:
Hydrazines are susceptible to oxidation and other degradation pathways. Potential degradation products include:
-
Oxidation Products: 4-Methylbenzaldehyde and 4-methylbenzoic acid can form upon exposure to air (oxygen).
-
Products of N-N Bond Cleavage: This can lead to the formation of 4-methylbenzylamine and ammonia.
-
Condensation Products: Reaction with aldehydes or ketones present as impurities can form hydrazones.
FAQ 2: My HPLC chromatogram shows significant peak tailing for the main component. What could be the cause and how can I fix it?
Peak tailing is a common issue when analyzing basic compounds like hydrazines by reverse-phase HPLC. This is often due to strong interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing material.[1]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of silanol groups. A pH between 3 and 7 is a good starting point. However, be mindful of the column's pH stability.
-
Use of an Ion-Pairing Reagent: Adding an ion-pairing reagent, such as heptafluorobutyric acid (HFBA) or sodium dodecyl sulfate (SDS), to the mobile phase can mask the silanol groups and improve peak shape.
-
Column Selection:
-
End-capped Columns: Use a column that is thoroughly end-capped to minimize the number of free silanol groups.
-
Hybrid Silica Columns: Columns with a hybrid silica-polymer backbone are often more resistant to basic compounds and can provide better peak shapes.
-
Phenyl-Hexyl Columns: These columns can offer different selectivity and potentially better peak shape for aromatic compounds.
-
-
Derivatization: While more complex, derivatizing the hydrazine moiety can block the basic site, leading to significantly improved chromatography.[1] Common derivatizing agents for hydrazines include aldehydes and ketones, such as benzaldehyde.[2]
FAQ 3: I am struggling to detect and quantify hydrazine, a potential genotoxic impurity. What is the best analytical approach?
Hydrazine is a small, polar, and UV-transparent molecule, making its detection and quantification at trace levels challenging by conventional HPLC-UV.
Recommended Approach: Derivatization followed by LC-MS.
-
Derivatization: Reacting hydrazine with a suitable derivatizing agent that introduces a chromophore and/or a readily ionizable group is the most effective strategy. Benzaldehyde is a commonly used reagent that reacts with hydrazine to form benzalazine, which is more amenable to chromatographic separation and detection.[2]
-
LC-MS Analysis: Liquid chromatography coupled with mass spectrometry (LC-MS) provides the sensitivity and selectivity required for trace-level analysis of genotoxic impurities. By monitoring the specific mass-to-charge ratio (m/z) of the derivatized hydrazine, you can achieve low limits of detection (LOD) and quantification (LOQ).
Workflow for Hydrazine Quantification:
Caption: Systematic approach to impurity identification.
Step 3: Forced Degradation Studies - Proactively Identifying Potential Degradants
Forced degradation studies are essential for developing stability-indicating methods and identifying potential degradation products that may form under various storage and handling conditions. [3][4] Experimental Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile-water mixture).
-
Stress Conditions: Subject aliquots of the stock solution to the following stress conditions as recommended by ICH guidelines: [3]
Stress Condition Reagents and Conditions Potential Degradation Pathway Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours N-N bond cleavage Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours N-N bond cleavage, de-benzylation Oxidation 3% H2O2 at room temperature for 24 hours Oxidation of the hydrazine and benzyl groups Thermal Degradation Solid sample at 80°C for 48 hours Various degradation pathways | Photolytic Degradation | Solution exposed to UV light (254 nm) and visible light | Photolytic cleavage and rearrangement |
-
Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method, preferably with MS detection, to identify and characterize the degradation products.
Expected Degradation Pathways:
Caption: Potential degradation pathways.
Part 3: Recommended Analytical Protocol - A Validated Approach
This section provides a starting point for developing a robust analytical method for the identification and quantification of impurities in this compound.
HPLC-UV/MS Method for Impurity Profiling:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 220 nm and 254 nm
-
MS Detection (ESI+):
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Rationale for Method Parameters:
-
C18 Column: Provides good retention for the moderately polar analyte and its potential impurities.
-
Formic Acid: Acts as a mobile phase modifier to improve peak shape and ionization efficiency in the MS source.
-
Gradient Elution: Necessary to separate impurities with a wide range of polarities.
-
Dual UV Wavelengths: Allows for the detection of impurities that may have different chromophores.
-
MS Detection: Provides mass information for impurity identification and confirmation.
References
- Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(7), 587-603.
-
PubChem. (n.d.). Benzylhydrazine hydrochloride. Retrieved from [Link]
-
Scribd. (n.d.). Purity of Hydrazine Hydrate. Retrieved from [Link]
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-38.
- Reddy, S. K., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134.
-
PubChem. (n.d.). Benzylhydrazine dihydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). US8110705B2 - Processes for making hydrazides.
- Wang, J., et al. (2016). Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 129, 348-354.
- Rao, B. M., & Murthy, K. V. (2015). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. Journal of Pharmaceutical Sciences and Research, 7(5), 266.
- Agency for Toxic Substances and Disease Registry. (1997). Toxicological profile for hydrazines. U.S. Department of Health and Human Services.
- Venkatesh, D. N., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38395.
- Griffiths, R. L., et al. (2013). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of the American Society for Mass Spectrometry, 24(11), 1794-1804.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
- Google Patents. (n.d.). CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography).
- Google Patents. (n.d.). CN106543026B - A kind of preparation method of methyl hydrazine.
-
Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Retrieved from [Link]
- Sharma, G., et al. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology, 10(11), 4069-4074.
- Lee, H., et al. (2023). Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry. Analytical Sciences, 39(12), 1833-1839.
-
Hach. (n.d.). Hydrazine. Retrieved from [Link]
- Jabbari, A., & Jouyban, A. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 98, 129-135.
- Google Patents. (n.d.). CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
How to remove excess hydrazine reagent from reaction mixture
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical and troubleshooting information for effectively removing excess hydrazine reagent from reaction mixtures. It is designed to offer practical, field-tested advice to ensure the purity of your target compounds and the integrity of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove excess hydrazine from my reaction?
Residual hydrazine can interfere with subsequent reaction steps, complicate product purification, and potentially lead to the formation of unwanted side products. Hydrazine is also a highly toxic and potentially explosive compound, making its removal essential for safety and for meeting regulatory standards for final compounds, particularly in drug development.
Q2: What are the most common methods for removing unreacted hydrazine?
The choice of method depends on the scale of your reaction, the stability of your product, and the available equipment. The primary strategies include:
-
Chemical Quenching: Introducing a "scavenger" molecule to react with the excess hydrazine.
-
Aqueous Acidic Extraction: Using a liquid-liquid extraction to wash out the basic hydrazine.
-
Azeotropic Distillation: Removing hydrazine by co-distillation with a suitable solvent.
-
Chromatography: Separating the product from hydrazine during purification.
The following sections will delve into the specifics of each of these techniques.
Troubleshooting and In-Depth Guides
Issue 1: My product is sensitive to acid. How can I remove hydrazine without an acidic wash?
For acid-sensitive compounds, chemical quenching is the preferred method. This involves adding a reagent that selectively reacts with hydrazine to form a new, easily removable compound.
Mechanism of Action: The Carbonyl Quench
The most common quenching agents are carbonyl-containing compounds, such as acetone or ethyl acetate. Hydrazine acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a hydrazone. This new compound is typically less polar and more stable than hydrazine, and it can be easily removed by standard purification techniques.
Recommended Protocol: Quenching with Acetone
-
Cool the Reaction Mixture: After your primary reaction is complete, cool the mixture to 0-5 °C in an ice bath. This helps to control the exotherm of the quenching reaction.
-
Add Acetone: Slowly add an excess of acetone (typically 3-5 equivalents relative to the initial amount of hydrazine) to the cooled mixture with stirring.
-
Warm to Room Temperature: Allow the mixture to slowly warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
Solvent Removal: Remove the solvent in vacuo using a rotary evaporator. The resulting acetone hydrazone is often volatile enough to be removed at this stage.
-
Further Purification: If the hydrazone remains, it can be removed via standard extraction or column chromatography.
Workflow for Selecting a Hydrazine Removal Method
Caption: Decision tree for hydrazine removal.
Issue 2: I performed an acidic wash, but I suspect hydrazine is still present. What went wrong?
While an effective method, the success of an acidic extraction relies on the complete protonation of hydrazine to its water-soluble hydrazinium salt (H₂NNH₃⁺).
Troubleshooting Steps:
-
Confirm pH: Ensure the aqueous phase is sufficiently acidic. After adding the acid and shaking the separatory funnel, test the pH of the aqueous layer to confirm it is in the range of 1-2. If not, add more acid.
-
Multiple Extractions: A single extraction may not be sufficient. Perform at least two to three washes with the acidic solution to ensure complete removal.
-
Choice of Acid: While hydrochloric acid or acetic acid are common, ensure they do not react with your product. A 1 M solution of citric acid can be a milder alternative.
-
Emulsion Formation: If an emulsion forms, which is common if your product has surfactant-like properties, the separation of layers will be poor. To break an emulsion, you can add brine (a saturated NaCl solution) or gently warm the mixture.
Protocol for Aqueous Acidic Extraction
-
Dilute the Reaction Mixture: Add an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane) to your reaction mixture.
-
Prepare Acidic Solution: Prepare a 1 M solution of HCl or a 10% aqueous solution of acetic acid.
-
Perform Extraction: Transfer the diluted reaction mixture to a separatory funnel and add an equal volume of the acidic solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separate Layers: Allow the layers to separate. Drain the lower (aqueous) layer.
-
Repeat: Repeat the extraction process two more times with fresh acidic solution.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
Issue 3: I'm working on a large scale, and quenching or extraction is impractical. Is there a better option?
For reactions on a larger scale (typically >10-20 g), azeotropic distillation is often the most efficient method for removing hydrazine.
The Principle of Azeotropic Distillation
An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. Hydrazine forms azeotropes with several organic solvents. By adding one of these solvents and distilling, you can remove the hydrazine at a lower temperature than its normal boiling point.
| Solvent | Boiling Point of Solvent (°C) | Boiling Point of Azeotrope (°C) | % Hydrazine in Azeotrope (w/w) |
| Toluene | 111 | 107 | 32 |
| n-Butanol | 118 | 117.5 | 36 |
| Xylene | ~140 | 118 | 60 |
Experimental Setup and Protocol
-
Solvent Addition: To your reaction mixture, add a solvent that forms an azeotrope with hydrazine, such as toluene.
-
Distillation Setup: Assemble a distillation apparatus. For efficient removal, a Dean-Stark apparatus can be beneficial if water is also present from hydrazine hydrate.
-
Heat and Distill: Heat the mixture to the boiling point of the azeotrope. The hydrazine will co-distill with the solvent.
-
Monitor Completion: The completion of the removal can be monitored by checking the temperature of the distillate. When all the hydrazine has been removed, the temperature will rise to the boiling point of the pure solvent.
-
Solvent Removal: Once all the hydrazine is removed, the remaining azeotropic solvent can be removed by simple distillation or on a rotary evaporator.
References
-
Purification of Laboratory Chemicals. W. L. F. Armarego and Christina Li Lin Chai, Butterworth-Heinemann, URL: [Link]
-
Hydrazine - Safety and Handling. PubChem, National Institutes of Health, URL: [Link]
-
Strategic Applications of Named Reactions in Organic Synthesis. László Kürti and Barbara Czakó, Elsevier, URL: [Link]
-
Vogel's Textbook of Practical Organic Chemistry. A. I. Vogel et al., Longman, URL: [Link]
-
Azeotropic Distillation. IUPAC Gold Book, International Union of Pure and Applied Chemistry, URL: [Link]
Technical Support Center: Scaling Up Reactions with (4-Methylbenzyl)hydrazine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (4-Methylbenzyl)hydrazine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile reagent from the laboratory bench to pilot or production scale. As a substituted hydrazine, this compound is a valuable building block, particularly in the synthesis of pyrazole-containing active pharmaceutical ingredients (APIs), such as glucokinase activators.[1][2]
However, the journey from a gram-scale success to a kilogram-scale reproducible process is fraught with challenges that extend beyond simple volumetric increases.[3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of scale-up.
Part 1: Frequently Asked Questions (FAQs) on Handling and Scale-Up
This section addresses common high-level questions regarding the safety, storage, and fundamental principles of scaling up reactions with this compound.
Q1: What are the primary safety hazards associated with this compound and how should it be handled?
A1: this compound belongs to the hydrazine derivative class of compounds, which are known for their reactivity and potential toxicity.[4] The primary hazards are:
-
Toxicity: Like many hydrazines, it is classified as toxic if swallowed and may cause skin and eye irritation.[5] It should be handled with extreme caution, as the broader class of hydrazines are considered potential carcinogens.[6][7]
-
Reactivity and Thermal Instability: Hydrazines can be thermally unstable and may decompose exothermically, especially in the presence of catalysts or oxidants.[8][9] Reactions involving hydrazines can be highly energetic.
Safe Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10] Work in a well-ventilated fume hood.
-
Inert Atmosphere: Store and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[11]
-
Temperature Control: Store in a cool, dry place away from heat sources. Avoid direct sunlight.
-
Material Compatibility: Use glass or stainless steel (316L) reactors. Avoid contact with copper, brass, or other copper alloys, as they can catalyze decomposition.[12]
-
Disposal: Hydrazine waste is hazardous. It must be quenched and disposed of according to federal, state, and local regulations. A common method involves dilution followed by treatment with an oxidizing agent like sodium hypochlorite or hydrogen peroxide.[13]
Q2: What are the fundamental principles that change when scaling up a reaction from a 1L flask to a 100L reactor?
A2: Scaling up is not a linear process. The physical and chemical environment of the reaction changes dramatically due to shifts in geometric and physical properties. Key differences include:
-
Surface-Area-to-Volume Ratio: This ratio decreases significantly as the vessel size increases. This directly impacts heat transfer, making it much harder to both heat and cool a large reactor efficiently.[14]
-
Mixing Efficiency: A magnetic stir bar is effective in a small flask, but a large reactor requires carefully designed mechanical stirrers (e.g., impeller, anchor) to achieve homogeneity. Inefficient mixing can lead to "dead zones," localized concentration gradients, and thermal hotspots, resulting in increased side product formation and lower yields.[14]
-
Reagent Addition: Adding 100 mL of a reagent to a 1L flask over 5 minutes is simple. Adding 10L to a 100L reactor at a proportional rate requires precise pumping equipment and can have a much larger impact on the reaction's temperature and concentration profile.
-
Impurity Amplification: A side reaction that produces a 0.5% impurity at the lab scale might become a 10% problem at the pilot scale, complicating purification and potentially altering the reaction kinetics.[14][15]
Table 1: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Laboratory Scale (e.g., 1L Flask) | Pilot/Production Scale (e.g., 100L Reactor) | Causality & Implication |
| Heat Transfer | High surface-area-to-volume ratio; rapid heating/cooling. | Low surface-area-to-volume ratio; slow, often lagging, temperature control. | Increased risk of thermal runaway or localized freezing/precipitation.[14] |
| Mixing | Efficient, rapid homogenization with simple magnetic stirring. | Requires mechanical agitation; potential for poor mass transfer and dead zones. | Can lead to inconsistent reaction progress, lower yields, and impurity formation. |
| Addition Control | Manual (e.g., dropping funnel); rate can be visually estimated. | Automated (e.g., dosing pump); requires precise control and calibration. | Uncontrolled addition can cause dangerous exotherms or high local concentrations. |
| Reaction Time | Often determined by TLC or small-scale sampling. | May be longer due to slower mass/heat transfer; requires robust online/offline analytics. | Direct translation of lab reaction times can lead to incomplete conversion. |
Part 2: Troubleshooting Guide for Scale-Up Issues
This section uses a direct question-and-answer format to address specific, practical problems encountered during the scale-up of reactions involving this compound.
Q3: My pyrazole synthesis yield dropped from 90% at the 50g scale to 60% at the 5kg scale. What is the most likely cause and how do I fix it?
A3: A significant drop in yield upon scale-up is a classic process chemistry problem, often rooted in heat and mass transfer limitations.
Causality: The most probable cause is poor temperature control and/or inefficient mixing. In the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds, the initial condensation and subsequent cyclization steps are sensitive to temperature.[16]
-
Thermal Hotspots: In a large reactor, poor mixing can prevent efficient heat dissipation from the reactor jacket.[14] Localized overheating can accelerate decomposition of the hydrazine starting material or promote the formation of undesired side products.
-
Incomplete Reaction: Conversely, if the bulk temperature is too low due to inefficient heating, the reaction may stall, leading to incomplete conversion.
Troubleshooting Workflow:
-
Review Your Mixing Protocol: Is the stirrer type and speed appropriate for the vessel geometry and viscosity of the reaction mixture? A standard anchor stirrer may be insufficient. Consider a pitched-blade turbine or impeller for better top-to-bottom turnover.
-
Analyze Thermal Data: If possible, use a reaction calorimeter (e.g., RC1) on a smaller scale (1L) to understand the reaction's heat flow. This will tell you exactly when the exotherm occurs and how much energy is released, allowing you to program your reactor's cooling system proactively.
-
Control Addition Rate: The initial condensation can be exothermic. Instead of adding the hydrazine all at once, add it sub-surface via a dosing pump over a prolonged period, allowing the cooling system to keep up.
-
In-Process Control (IPC): Do not rely on the lab-scale reaction time. Take samples periodically and analyze them by HPLC or UPLC to track the consumption of starting materials and the formation of the product. The reaction is complete only when the starting material is consumed.
Q4: I am observing a new, major impurity in my crude product at the kilogram scale that I barely saw on the bench. How do I identify and mitigate it?
A4: This is a classic case of "impurity amplification," where a kinetically or thermodynamically favored side pathway becomes significant under pilot-scale conditions.[14]
Causality:
-
Starting Material Impurities: An impurity in your this compound or the other reactant (e.g., the dicarbonyl) may be more reactive under the new conditions.[15]
-
Dimerization/Oligomerization: High local concentrations of reactants, caused by poor mixing during addition, can favor side reactions like dimerization.
-
Regioisomer Formation: In unsymmetrical dicarbonyls, the reaction can produce two different pyrazole regioisomers. A slight change in temperature or pH at scale can alter the selectivity of this reaction.[11]
Mitigation Strategy:
-
Identify the Impurity: Isolate the impurity using preparative chromatography and characterize it by NMR and Mass Spectrometry. Knowing its structure is key to understanding how it formed.
-
Re-evaluate Starting Materials: Test all starting materials for purity. A supplier change or even a new batch from the same supplier can introduce different impurity profiles.
-
Map the Reaction Profile: Conduct a time-course study at the lab scale, taking samples every 15-30 minutes. Analyze by HPLC to determine when the impurity appears. Does it form alongside the product, or does it form from the product degrading over time?
-
Optimize the Order of Addition: The order in which reagents are added can drastically affect selectivity. Try adding the dicarbonyl to the hydrazine, or vice-versa, or co-feeding both into the reactor.[12]
Q5: The reaction is showing a dangerous and unpredictable exotherm. How do I assess and control this thermal risk before proceeding to a larger scale?
A5: Uncontrolled exotherms are the most significant safety risk when scaling up, especially with energetic materials like hydrazines.[12] Do not proceed to a larger scale until this is understood and controlled.
Causality: Hydrazine decomposition is highly exothermic.[9] The reaction itself (e.g., cyclocondensation) is also often exothermic. The combination can lead to a runaway reaction where the rate of heat generation exceeds the reactor's cooling capacity.
Thermal Hazard Assessment Workflow:
-
Differential Scanning Calorimetry (DSC): This is the first step. A DSC scan of the this compound and the complete reaction mixture will determine the onset temperature of decomposition and the total energy released (ΔH). This provides a "worst-case scenario" thermal profile.
-
Adiabatic Rate Calorimetry (ARC) or Reaction Calorimetry (RC1): For a more detailed and realistic assessment, use an ARC or RC1. These instruments can measure the heat generated by the desired reaction under process conditions and help determine the "Time to Maximum Rate" (TMR), a critical safety parameter.
-
Engineering Controls:
-
Cooling Capacity: Ensure your reactor's cooling system is sufficient to handle the total heat output of the reaction.
-
Semi-Batch Operation: The safest approach is to operate in a semi-batch mode. The reactor is charged with one reagent and the solvent, brought to temperature, and the second reagent (in this case, likely the hydrazine) is added slowly and controllably. The addition rate should be tied to the temperature, stopping automatically if it exceeds a set limit.
-
Emergency Quench: Have a validated emergency quenching procedure ready. This typically involves adding a cold, inert solvent or a chemical quencher to rapidly stop the reaction.
-
Part 3: Experimental Protocols & Visualizations
Protocol: Kilogram-Scale Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol is a representative example for the reaction of this compound with an unsymmetrical 1,3-diketone. Note: This is a generalized procedure and must be adapted and optimized for your specific substrate.
Reaction: 1-(4-methylbenzoyl)acetone + this compound → 1-(4-methylbenzyl)-5-(4-methylphenyl)-3-methyl-1H-pyrazole
-
Reactor Setup:
-
Equip a 100L glass-lined reactor with a pitched-blade turbine agitator, a temperature probe, a nitrogen inlet, and a condenser.
-
Connect a calibrated dosing pump to a subsurface addition line.
-
-
Reagent Charge:
-
Charge the reactor with 1-(4-methylbenzoyl)acetone (5.0 kg, 1.0 equiv) and ethanol (50 L).
-
Begin agitation at 150 RPM and start a slow nitrogen purge.
-
Heat the mixture to 60 °C.
-
-
Hydrazine Solution Preparation:
-
In a separate vessel under nitrogen, dissolve this compound (5.2 kg, 1.05 equiv) and sodium acetate (2.5 kg, 1.05 equiv) in ethanol (25 L). The sodium acetate acts as a base to free the hydrazine.
-
-
Controlled Addition (Semi-Batch):
-
Once the reactor contents are at 60 °C, begin adding the hydrazine solution via the dosing pump over 3 hours.
-
CRITICAL: Monitor the internal temperature closely. The addition rate should be set to maintain the temperature between 60-65 °C. If the temperature rises above 65 °C, immediately stop the addition until the cooling jacket brings it back down.
-
-
Reaction & Monitoring:
-
After the addition is complete, hold the reaction mixture at 65 °C.
-
Take samples every hour and analyze by HPLC to monitor the disappearance of the diketone.
-
Continue heating until <1% of the starting material remains (typically 4-6 hours).
-
-
Work-up and Isolation:
-
Cool the reactor to 20 °C.
-
Concentrate the reaction mixture under vacuum to approximately one-third of the original volume.
-
Add water (50 L) to precipitate the product. Stir for 1 hour.
-
Filter the solid product using a centrifuge or filter press.
-
Wash the filter cake with a 1:1 mixture of ethanol/water (2 x 10 L), followed by water (2 x 10 L).
-
Dry the product in a vacuum oven at 50 °C until constant weight is achieved.
-
Visualizations (Graphviz DOT Language)
Here are diagrams illustrating key workflows and concepts in the scale-up process.
Caption: A typical workflow for scaling a chemical process from the lab to production.
Caption: A decision tree for troubleshooting low product yield during scale-up.
References
- BenchChem. (n.d.). Challenges and solutions in scaling up 1,2,4-triazine production.
- BenchChem. (n.d.). Best Practices for Scaling Up Reactions Involving Hydrazine Hydrate: A Technical Support Center.
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
PubChem. (n.d.). (4-Methylphenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]
- Alcántara, A. R. (2017). Biotransformations in Drug Synthesis: A Green and Powerful Tool for Medicinal Chemistry. Sci Forschen.
-
Organic Chemistry Portal. (n.d.). Hydrazine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (4-Nitrobenzyl)hydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN114539168A - Method for synthesizing Piraglianin and analogues thereof.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Piragliatin (RO4389620), a Novel Glucokinase Activator, Lowers Plasma Glucose Both in the Postabsorptive State and after a Glucose Challenge in Patients with Type 2 Diabetes Mellitus: A Mechanistic Study. Retrieved from [Link]
-
ResearchGate. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. Retrieved from [Link]
-
MDPI. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods. MDPI. Retrieved from [Link]
-
PubMed. (n.d.). Piragliatin (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Handling and Disposal of Hazardous Chemicals. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. Retrieved from [Link]
- BenchChem. (n.d.). Technical Guide: Solubility of 4-Cyanophenylhydrazine Hydrochloride in Organic Solvents.
-
PubMed. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piragliatin (RO4389620), a novel glucokinase activator, lowers plasma glucose both in the postabsorptive state and after a glucose challenge in patients with type 2 diabetes mellitus: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primescholars.com [primescholars.com]
- 4. apps.dtic.mil [apps.dtic.mil]
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- 16. mdpi.com [mdpi.com]
Technical Support Center: Monitoring Reactions with (4-Methylbenzyl)hydrazine Hydrochloride by TLC
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical and practical advice for successfully monitoring chemical reactions involving (4-Methylbenzyl)hydrazine hydrochloride using Thin-Layer Chromatography (TLC). My aim is to combine established scientific principles with field-proven insights to help you navigate the common challenges encountered during this analytical process.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should consider for TLC analysis?
This compound is a polar, basic compound. The hydrochloride salt is water-soluble and generally more stable than the free base. Due to the presence of the basic hydrazine moiety, it is prone to strong interactions with the acidic silica gel on standard TLC plates, which can lead to issues like spot streaking. The benzyl group provides some non-polar character and a chromophore that allows for visualization under UV light.[1][2]
Q2: Which type of TLC plate (stationary phase) is most suitable?
For routine analysis, standard silica gel 60 F254 plates are the primary choice. The "F254" indicator is a fluorescent material that allows for the visualization of UV-active compounds, like (4-Methylbenzyl)hydrazine, as dark spots under 254 nm UV light.[3] If you observe significant streaking that cannot be resolved by adjusting the mobile phase, consider using alumina plates or specially treated plates, though silica is the standard starting point.
Q3: How do I prepare a sample of my reaction mixture for TLC spotting?
-
Dilution is critical: Take a small aliquot of your reaction mixture (e.g., a drop on the end of a glass rod) and dissolve it in a volatile solvent like dichloromethane (DCM), ethyl acetate, or methanol. The goal is a final concentration that is low enough to prevent overloading the plate, which is a common cause of streaking.[4]
-
Filter if necessary: If your reaction mixture contains solid particles, it's advisable to quickly filter the diluted sample through a small plug of cotton wool in a Pasteur pipette to prevent particulates from being spotted on the TLC plate.
Q4: What are the best general-purpose mobile phases (eluents) to start with?
A good starting point for developing a mobile phase for this compound and its reaction products is a mixture of a moderately polar solvent and a non-polar solvent. The polarity can be adjusted to achieve optimal separation.
| Solvent System (v/v) | Polarity | Recommended Use |
| 30-50% Ethyl Acetate in Hexane | Low to Medium | Good for less polar products, may not move the starting material far from the baseline. |
| 5-10% Methanol in Dichloromethane | Medium to High | A versatile system that will likely elute both the starting material and a range of products. |
| 10% Methanol in Ethyl Acetate | High | Suitable for more polar products. |
To counteract the basicity of the hydrazine and prevent streaking, it is often beneficial to add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase.[5]
Q5: How can I visualize the spots on the TLC plate?
There are several methods for visualizing spots on a TLC plate, and using a combination of techniques is often the most effective approach:
-
UV Light (254 nm): As a first, non-destructive method, view the dried TLC plate under a short-wave UV lamp. The aromatic ring in (4-Methylbenzyl)hydrazine and many related structures will absorb the UV light and appear as dark spots against the green fluorescent background of the plate.[3][6]
-
Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as temporary brown or yellow spots.[3] This method is particularly useful if your product is not UV-active.
-
Potassium Permanganate (KMnO4) Stain: This is a destructive but highly sensitive method. A dilute solution of potassium permanganate will react with compounds that can be oxidized, such as the hydrazine moiety itself, alkenes, or alcohols. This typically results in yellow-to-brown spots on a purple background.[7]
-
p-Anisaldehyde Stain: This stain is useful for detecting a wide range of functional groups, including aldehydes, ketones, and amines, often producing distinct colors upon heating.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your TLC analysis, providing potential causes and actionable solutions.
Problem 1: My spots are long streaks instead of compact circles.
-
Cause A: Sample Overloading. The most common reason for streaking is applying too much sample to the plate.[4][5]
-
Solution: Dilute your sample further before spotting. Apply the sample in small, repeated applications to the same spot, allowing the solvent to completely dry between each application. This keeps the initial spot size small and concentrated.[8]
-
-
Cause B: Strong Interaction with Silica Gel. The basic hydrazine group can bind strongly to the acidic silica gel, causing it to "drag" up the plate rather than moving as a distinct band.[5]
-
Solution: Add a basic modifier to your mobile phase. A small amount of triethylamine (0.5-1%) or a few drops of aqueous ammonia in the eluent will neutralize the acidic sites on the silica, leading to sharper, more defined spots.
-
-
Cause C: The compound is sparingly soluble in the mobile phase. If the compound doesn't fully dissolve in the eluent as it moves up the plate, it can result in streaking.
-
Solution: Adjust the composition of your mobile phase to increase its polarity. For instance, if you are using an ethyl acetate/hexane mixture, try adding a small percentage of methanol.
-
Problem 2: My starting material spot hasn't moved from the baseline (Rf = 0).
-
Cause: The mobile phase is not polar enough. this compound is a very polar molecule. A non-polar eluent will not be able to move it up the silica plate.
-
Solution: Increase the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, increase the proportion of ethyl acetate. A more effective solution is often to switch to a more polar solvent system, such as 5-10% methanol in dichloromethane.
-
Problem 3: All my spots ran to the top of the plate (Rf ≈ 1).
-
Cause: The mobile phase is too polar. A highly polar eluent will move all compounds, regardless of their individual polarity, with the solvent front, resulting in no separation.
-
Solution: Decrease the polarity of your mobile phase. If you are using methanol in DCM, reduce the percentage of methanol. If using ethyl acetate in hexane, decrease the amount of ethyl acetate. The goal is to have the spot of interest with an Rf value between 0.2 and 0.5 for optimal separation and analysis.
-
Problem 4: I see new, unexpected spots in my reaction lane.
-
Cause A: Side Reactions. Your reaction may be producing unintended byproducts.
-
Solution: This is a valuable piece of data. Note the presence and relative intensity of these spots over time to understand the reaction pathway better.
-
-
Cause B: Decomposition on the TLC Plate. Some compounds are unstable on acidic silica gel and can decompose during the chromatography process.[9]
-
Solution: To test for on-plate decomposition, you can perform a 2D TLC. Spot your sample in one corner of a square TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in the same mobile phase. If all spots appear on the diagonal, your compounds are stable. If new spots appear off the diagonal, decomposition is occurring.[9] In this case, adding a base to the mobile phase or switching to a less acidic stationary phase like alumina might be necessary.
-
-
Cause C: Contamination. Accidental contamination of the TLC plate or spotting capillary can introduce extraneous spots.[8]
-
Solution: Ensure you handle the TLC plate only by the edges and use clean capillaries for each sample.
-
Experimental Workflow and Data Interpretation
Standard Protocol for TLC Monitoring
-
Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, and cover the chamber.
-
Spotting: On a silica gel F254 plate, gently draw a pencil line about 1 cm from the bottom (the origin). On this line, spot your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture at various time points. Keep spots small and well-separated.
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the origin line.[8] Cover the chamber and allow the solvent to ascend the plate.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[7]
-
Visualization: Dry the plate completely. View it under a UV lamp and circle any visible spots. Then, use a chemical stain (like potassium permanganate) for further visualization.
-
Analysis: Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The co-spot helps to confirm if any starting material remains.
Visualizing Reaction Progress
The following diagram illustrates a typical TLC workflow for monitoring a chemical reaction.
Caption: Workflow for reaction monitoring using TLC.
By systematically addressing these common questions and troubleshooting points, you can effectively utilize TLC to monitor the progress of your reactions involving this compound, leading to more reliable and reproducible results.
References
-
Samanta, S. D., et al. (2013). A highly selective and sensitive colorimetric and fluorescent probe for the detection of hydrazine. RSC Advances, 3(44), 21568-21574. Available at: [Link]
-
Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry, 2(4), 330-349. Available at: [Link]
-
PubChem. (n.d.). (4-Methylphenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Lab-Training. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]
-
Organic Syntheses. (1941). Hydrazine, methyl-, sulfate. Retrieved from [Link]
-
ResearchGate. (2018). What mobile phase should I use (TLC) to separate aromatic hydrazone and aromatic hydrazine? Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylphenylhydrazine monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC plate before hydrazine gas passing, and after excess hydrazine gas... [Image]. Retrieved from [Link]
-
PubChem. (n.d.). (4-Nitrobenzyl)hydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Visualising plates. Retrieved from [Link]
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Validation & Comparative
Comparison of (4-Methylbenzyl)hydrazine hydrochloride with phenylhydrazine reactivity
An Objective Comparison for the Synthetic Chemist: Reactivity of (4-Methylbenzyl)hydrazine Hydrochloride vs. Phenylhydrazine
Executive Summary
In the realm of synthetic chemistry, particularly in the construction of nitrogen-containing heterocycles vital for pharmaceuticals and agrochemicals, hydrazines are indispensable reagents.[1][2] The choice between an arylhydrazine, like phenylhydrazine, and an aralkylhydrazine, such as (4-methylbenzyl)hydrazine, can significantly impact reaction kinetics, yields, and the feasibility of a synthetic route. This guide provides a detailed, evidence-based comparison of the reactivity of this compound and the archetypal phenylhydrazine. We will dissect their structural and electronic differences, analyze the mechanistic implications for key reactions like hydrazone formation and the Fischer indole synthesis, and provide actionable experimental protocols for their direct comparison in a research setting. The core finding is that the separation of the hydrazine moiety from the aromatic ring by a methylene (CH₂) spacer in (4-methylbenzyl)hydrazine fundamentally alters its electronic character, rendering it a more potent nucleophile than phenylhydrazine, leading to predictably faster reaction rates in many common applications.
Molecular Structure and Electronic Landscape: The Decisive Difference
The reactivity of a hydrazine is primarily dictated by the availability of the lone pair of electrons on its terminal nitrogen atom. The structural context of this lone pair in our two compounds of interest is starkly different.
-
Phenylhydrazine: In this arylhydrazine, the hydrazine nitrogen is directly bonded to the sp²-hybridized carbon of the benzene ring. This direct attachment allows for the delocalization of the nitrogen's lone pair into the aromatic π-system through resonance. This effect, combined with the inductive electron-withdrawing nature of the phenyl group, significantly reduces the electron density and, therefore, the nucleophilicity of the terminal nitrogen.[3]
-
(4-Methylbenzyl)hydrazine: This compound is an aralkylhydrazine. The hydrazine group is bonded to a methylene (CH₂) spacer, which in turn is attached to the 4-methylphenyl (tolyl) group. This sp³-hybridized carbon acts as an electronic insulator, preventing resonance delocalization of the nitrogen's lone pair into the aromatic ring.[4] The primary electronic influence comes from the inductive effect of the benzyl group. Furthermore, the methyl group in the para position exerts a weak, electron-donating inductive and hyperconjugative effect, which marginally increases the electron density on the hydrazine moiety compared to an unsubstituted benzylhydrazine.
The key takeaway is that the nitrogen lone pair in (4-methylbenzyl)hydrazine is more localized and available for nucleophilic attack than in phenylhydrazine.
Caption: Electronic differences between Phenylhydrazine and (4-Methylbenzyl)hydrazine.
Comparative Reactivity in Key Synthetic Transformations
The electronic disparities manifest directly in the performance of these reagents in common chemical reactions. We will focus on two cornerstone transformations: hydrazone formation and the subsequent Fischer indole synthesis.
Hydrazone Formation: A Kinetic Comparison
The condensation of a hydrazine with an aldehyde or ketone to form a hydrazone is the initial step in many synthetic sequences.[5] This reaction is a nucleophilic addition to the carbonyl group, and its rate is highly dependent on the nucleophilicity of the hydrazine.
Mechanistic Insight: The reaction proceeds via attack of the terminal nitrogen of the hydrazine on the carbonyl carbon. A more nucleophilic hydrazine will execute this attack more rapidly.
Hypothesis: Due to its localized and more electron-rich lone pair, (4-methylbenzyl)hydrazine is predicted to react significantly faster with carbonyl compounds than phenylhydrazine under identical conditions.
| Feature | (4-Methylbenzyl)hydrazine | Phenylhydrazine | Rationale |
| Predicted Relative Rate | Faster | Slower | Higher nucleophilicity due to localized lone pair.[3] |
| Key Electronic Effect | Inductive | Resonance (electron-withdrawing) | The CH₂ spacer in the benzyl group prevents resonance delocalization.[4] |
| Optimal pH | Mildly acidic (e.g., pH 4-6) | Mildly acidic (e.g., pH 4-6) | Acid catalysis is required to activate the carbonyl, but excessive acid protonates the hydrazine, rendering it non-nucleophilic. |
The Fischer Indole Synthesis: A Classic Test Case
The Fischer indole synthesis is a powerful method for creating the indole nucleus from an aryl- or aralkylhydrazone under acidic conditions.[8][9][10] The reaction involves a complex cascade including tautomerization, a[3][3]-sigmatropic rearrangement, and elimination of ammonia.[1][8]
Mechanistic Insight: The rate-determining step is often considered the[3][3]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[8] The ease of this rearrangement is influenced by the electronic nature of the substituents on the hydrazine nitrogen. An electron-donating group can stabilize the developing positive charge during the rearrangement, potentially accelerating the reaction.
Hypothesis: The (4-methylbenzyl) group, being less electron-withdrawing than the phenyl group, should facilitate the key sigmatropic rearrangement step. This may lead to faster reaction times or allow for milder reaction conditions (e.g., lower temperatures or less harsh acids) to achieve comparable yields.
| Parameter | (4-Methylbenzyl)hydrazine | Phenylhydrazine | Rationale & Citation |
| Substrate | (4-Methylbenzyl)hydrazone | Phenylhydrazone | The pre-formed hydrazone is the direct precursor.[1] |
| Predicted Reaction Rate | Generally faster or requires milder conditions | Generally slower or requires stronger conditions | The less electron-withdrawing benzyl group can better stabilize the transition state of the sigmatropic rearrangement. |
| Typical Catalysts | Brønsted acids (AcOH, H₂SO₄), Lewis acids (ZnCl₂, BF₃) | Brønsted acids (AcOH, H₂SO₄), Lewis acids (ZnCl₂, BF₃) | The choice of catalyst is crucial and often optimized for the specific substrates.[8][9] |
| Potential Side Reactions | Standard for Fischer synthesis | Standard for Fischer synthesis | Rearrangement to unintended isomers can occur depending on the ketone structure.[1] |
Experimental Protocols for Head-to-Head Comparison
To provide actionable guidance, we present standardized protocols designed to empirically compare the reactivity of these two hydrazines. Note: this compound and phenylhydrazine hydrochloride are salts and must be neutralized in situ or prior to reaction to generate the free hydrazine base, which is the active nucleophile.[11] This is typically achieved by adding a mild base like sodium acetate, sodium carbonate, or triethylamine.
Protocol 1: Kinetic Analysis of Hydrazone Formation via UV-Vis Spectroscopy
This experiment quantifies the rate of hydrazone formation by monitoring the appearance of the hydrazone product, which typically has a distinct and stronger UV-Vis absorbance compared to the reactants.
Caption: Workflow for comparative kinetic analysis of hydrazone formation.
Methodology:
-
Reagent Preparation:
-
Prepare 0.01 M solutions of this compound and phenylhydrazine hydrochloride in methanol.
-
Prepare a 0.1 M solution of a model aldehyde (e.g., 4-nitrobenzaldehyde, which has a strong chromophore) in methanol.
-
Prepare a 0.2 M solution of sodium acetate in methanol to act as a neutralizing agent.
-
-
Kinetic Measurement:
-
In a quartz cuvette, mix 1.5 mL of the 0.01 M hydrazine solution with 1.5 mL of the 0.2 M sodium acetate solution. Place the cuvette in a temperature-controlled UV-Vis spectrophotometer set to 25°C.
-
Record a baseline spectrum.
-
To initiate the reaction, rapidly add 150 µL of the 0.1 M aldehyde solution, mix quickly, and immediately begin recording the absorbance at the λ_max of the expected hydrazone product over time.
-
Repeat the experiment for the other hydrazine under identical conditions.
-
-
Data Analysis:
-
Plot absorbance versus time. The initial rate of the reaction is proportional to the initial slope of this curve.
-
By using pseudo-first-order conditions (large excess of one reagent) or by fitting the data to the appropriate second-order rate law, the rate constant (k) for each reaction can be determined and compared.
-
Protocol 2: Yield and Reaction Time Comparison for Fischer Indole Synthesis
This experiment compares the efficiency of the two hydrazines in a practical synthesis by measuring the isolated yield of the indole product under identical reaction conditions.
Methodology:
-
Hydrazone Formation (Step 1):
-
In two separate flasks, dissolve 10 mmol of this compound and 10 mmol of phenylhydrazine hydrochloride in 50 mL of ethanol.
-
To each flask, add 10.5 mmol of sodium acetate and stir for 15 minutes.
-
Add 10 mmol of cyclohexanone to each flask.
-
Stir the reactions at room temperature and monitor by TLC until the starting materials are consumed. Record the time taken.
-
-
Indolization (Step 2):
-
To each of the crude hydrazone mixtures from Step 1, add 20 g of polyphosphoric acid (PPA) or another suitable acid catalyst like zinc chloride.[1]
-
Heat both reaction mixtures in parallel at 100°C, monitoring by TLC for the formation of the indole product (tetrahydrocarbazole derivatives).
-
Record the time required for complete conversion.
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the mixtures and carefully quench by pouring onto ice water.
-
Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layers, concentrate, and purify the crude product by column chromatography or recrystallization.
-
Determine the isolated yield for each reaction and compare.
-
Summary of Expected Outcomes and Interpretation
Based on fundamental chemical principles, the described experiments are expected to yield the following results:
| Experiment | Expected Outcome for (4-Methylbenzyl)hydrazine | Expected Outcome for Phenylhydrazine | Interpretation |
| Kinetic Study | Larger second-order rate constant (k) | Smaller second-order rate constant (k) | The higher nucleophilicity of the aralkylhydrazine leads to a faster rate of hydrazone formation. |
| Fischer Indole Synthesis | Higher yield in a shorter time or at a lower temperature | Lower yield or requires longer reaction time/harsher conditions | The less electron-withdrawing nature of the benzyl group facilitates the rate-determining step of the indolization. |
Conclusion and Recommendations for Researchers
The choice between (4-methylbenzyl)hydrazine and phenylhydrazine is not arbitrary. For reactions where nucleophilicity is paramount, such as hydrazone formation, (4-methylbenzyl)hydrazine is the superior reagent , offering significantly faster reaction kinetics. This can be advantageous for sensitive substrates or when aiming to minimize reaction times. In multi-step sequences like the Fischer indole synthesis, this enhanced reactivity can translate to milder conditions and improved overall efficiency.
Conversely, phenylhydrazine remains a cost-effective and widely used reagent. Its attenuated reactivity may be desirable in cases where selectivity is required in the presence of multiple carbonyl groups or to avoid unwanted side reactions with highly reactive substrates.
Recommendation: For novel synthetic routes or when optimizing existing protocols, researchers should consider (4-methylbenzyl)hydrazine as a more reactive alternative to phenylhydrazine. The experimental protocols outlined in this guide provide a robust framework for making an empirical, data-driven decision tailored to the specific needs of the synthetic target.
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Ismail, M. F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2486-2493. Available from: [Link]
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Salem, M., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39. Available from: [Link]
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Organic Syntheses. A ONE-POT, REGIOSPECIFIC SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES FROM BENZYLHYDRAZINE DIHYDROCHLORIDE AND (E)-NITRO-OLEFINS. Available from: [Link]
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ACS Publications. Experimental and Computational Fluid Dynamics Studies on Hydrous Hydrazine Decomposition over the Ir/Ni10Ce Catalyst. Available from: [Link]
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A Senior Application Scientist's Guide to the Reactivity of Substituted Benzylhydrazine Hydrochlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, benzylhydrazine derivatives are pivotal building blocks for a diverse array of heterocyclic compounds, many of which form the core of pharmacologically active agents. Their utility is largely dictated by the nucleophilic character of the hydrazine moiety. However, the reactivity of this functional group is not static; it is exquisitely sensitive to the electronic and steric nature of substituents on the benzyl ring. This guide provides an in-depth comparison of the reactivity of a series of substituted benzylhydrazine hydrochlorides, supported by established chemical principles and detailed experimental protocols for their evaluation.
The Decisive Role of Substituents: An Overview
The reactivity of a substituted benzylhydrazine is fundamentally governed by the electron density on the terminal nitrogen atom (-NH2), which acts as the primary nucleophile. Substituents on the phenyl ring can either enhance or diminish this electron density through a combination of inductive and resonance effects. This modulation of nucleophilicity directly impacts the rates of common reactions such as hydrazone formation and acylation.
Electron-donating groups (EDGs) , such as methoxy (-OCH3) and methyl (-CH3), increase the electron density on the hydrazine moiety, thereby enhancing its nucleophilicity and increasing reaction rates.[1][2] Conversely, electron-withdrawing groups (EWGs) , like nitro (-NO2) and chloro (-Cl), pull electron density away from the reaction center, leading to decreased nucleophilicity and slower reaction rates.[3][4]
This relationship between substituent electronic properties and reaction rates can be quantitatively described by the Hammett equation , which provides a linear free-energy relationship for substituted aromatic compounds.[5][6][7]
Comparative Reactivity in Hydrazone Formation
The condensation reaction between a hydrazine and a carbonyl compound to form a hydrazone is a cornerstone of many synthetic pathways. The rate of this reaction is a direct measure of the hydrazine's nucleophilicity.
Experimental Design: A Head-to-Head Comparison
To objectively compare the reactivity of various substituted benzylhydrazine hydrochlorides, a standardized kinetic experiment is proposed. The reaction of each benzylhydrazine derivative with a model aldehyde (e.g., p-nitrobenzaldehyde) is monitored over time. The choice of p-nitrobenzaldehyde provides a distinct chromophore, facilitating analysis by UV-Vis spectroscopy, and its electron-withdrawing nature ensures the carbonyl carbon is sufficiently electrophilic for a timely reaction.
dot
Caption: Workflow for kinetic analysis of hydrazone formation.
Expected Reactivity Trend and Supporting Data
Based on the electronic effects of the substituents, the expected order of reactivity for the formation of hydrazones is:
p-methoxybenzylhydrazine > p-methylbenzylhydrazine > benzylhydrazine > p-chlorobenzylhydrazine > p-nitrobenzylhydrazine
This trend is directly correlated with the electron-donating or -withdrawing nature of the substituent at the para position.
| Substituent (para-) | Hammett Constant (σp) | Relative Initial Rate (Normalized) |
| -OCH3 | -0.27 | 5.8 |
| -CH3 | -0.17 | 3.5 |
| -H | 0.00 | 1.0 |
| -Cl | 0.23 | 0.3 |
| -NO2 | 0.78 | 0.05 |
Table 1: Predicted relative initial rates of hydrazone formation between substituted benzylhydrazine hydrochlorides and p-nitrobenzaldehyde, correlated with the Hammett constant of the substituent.
Comparative Reactivity in Acylation Reactions
Acylation of hydrazines is another fundamental transformation, often employed in the synthesis of hydrazides which are valuable intermediates in drug discovery. The nucleophilicity of the hydrazine is again the primary determinant of the reaction rate.
Experimental Design: Competitive Acylation
A competitive acylation experiment offers a clear and direct comparison of the relative reactivities of different substituted benzylhydrazines. In this setup, a mixture of two or more benzylhydrazine derivatives is treated with a limiting amount of an acylating agent, such as benzoyl chloride. The product distribution, determined by a suitable analytical technique like LC-MS, directly reflects the relative nucleophilicity of the competing hydrazines.[8][9]
dot
Caption: Experimental workflow for competitive acylation.
Expected Outcome and Supporting Data
The product ratio in a competitive acylation experiment will favor the derivative formed from the more nucleophilic benzylhydrazine.
| Competing Pair | Limiting Acylating Agent | Expected Major Product |
| p-methoxybenzylhydrazine vs. benzylhydrazine | Benzoyl Chloride | N'-benzoyl-p-methoxybenzylhydrazide |
| Benzylhydrazine vs. p-chlorobenzylhydrazine | Acetic Anhydride | N'-acetyl-benzylhydrazide |
| p-methylbenzylhydrazine vs. p-nitrobenzylhydrazine | Benzoyl Chloride | N'-benzoyl-p-methylbenzylhydrazide |
Table 2: Predicted outcomes of competitive acylation experiments, demonstrating the influence of substituents on nucleophilicity.
Detailed Experimental Protocols
Protocol 1: Kinetic Analysis of Hydrazone Formation by ¹H NMR Spectroscopy
Objective: To determine the initial rate of hydrazone formation for a series of substituted benzylhydrazine hydrochlorides.
Materials:
-
Substituted benzylhydrazine hydrochlorides (p-methoxy, p-methyl, unsubstituted, p-chloro, p-nitro)
-
p-Nitrobenzaldehyde
-
Deuterated methanol (CD3OD)
-
NMR tubes
-
500 MHz NMR spectrometer
Procedure:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of each substituted benzylhydrazine hydrochloride in CD3OD.
-
Prepare a 0.1 M stock solution of p-nitrobenzaldehyde in CD3OD.
-
-
Reaction Setup:
-
In an NMR tube, combine 500 µL of a benzylhydrazine stock solution with 500 µL of the p-nitrobenzaldehyde stock solution.
-
-
Data Acquisition:
-
Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes) for a total of 60 minutes.
-
-
Data Analysis:
-
Integrate the signals corresponding to a characteristic proton of the starting aldehyde and the product hydrazone.[10][11][12]
-
Calculate the concentration of the hydrazone at each time point.
-
Plot the concentration of the hydrazone versus time and determine the initial reaction rate from the slope of the initial linear portion of the curve.
-
Self-Validation: The disappearance of the aldehyde proton signal should correlate stoichiometrically with the appearance of the hydrazone proton signal. The sum of the concentrations of the aldehyde and hydrazone should remain constant throughout the reaction.
Protocol 2: Competitive Acylation Analyzed by LC-MS
Objective: To determine the relative reactivity of two different substituted benzylhydrazine hydrochlorides in an acylation reaction.
Materials:
-
Two different substituted benzylhydrazine hydrochlorides
-
Benzoyl chloride
-
Acetonitrile
-
Triethylamine
-
LC-MS system with a C18 column
Procedure:
-
Reaction Setup:
-
In a vial, dissolve 0.1 mmol of each of the two benzylhydrazine hydrochlorides in 2 mL of acetonitrile.
-
Add 0.3 mmol of triethylamine to neutralize the hydrochloride salts.
-
In a separate vial, prepare a 0.1 M solution of benzoyl chloride in acetonitrile.
-
-
Reaction Execution:
-
To the hydrazine mixture, add 0.5 equivalents (0.1 mmol) of the benzoyl chloride solution dropwise with stirring.
-
Allow the reaction to stir at room temperature for 1 hour.
-
-
Sample Preparation for LC-MS:
-
Quench the reaction by adding 1 mL of water.
-
Dilute an aliquot of the reaction mixture with the mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
Self-Validation: The total amount of acylated products should correspond to the initial limiting amount of the acylating agent. The ratio of the unreacted hydrazines should be inversely proportional to the product ratio.
Conclusion
The reactivity of substituted benzylhydrazine hydrochlorides is a predictable function of the electronic properties of the substituents on the benzyl ring. Electron-donating groups enhance nucleophilicity and accelerate reaction rates, while electron-withdrawing groups have the opposite effect. The experimental protocols outlined in this guide provide robust and reliable methods for quantifying these reactivity differences, enabling researchers to make informed decisions in the design and optimization of synthetic routes for novel therapeutics and other advanced materials.
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A Comparative Guide to the Spectroscopic Characterization of (4-Methylbenzyl)hydrazine Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Hydrazine Derivatives
(4-Methylbenzyl)hydrazine and its derivatives are an important class of compounds in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of pharmacologically active molecules.[1] The inherent reactivity of the hydrazine moiety necessitates precise and comprehensive characterization to ensure the identity, purity, and stability of these compounds.[2] This guide will explore the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—in the analysis of (4-Methylbenzyl)hydrazine hydrochloride. Furthermore, it will compare these traditional methods with alternative and complementary analytical techniques, providing a holistic view of the characterization landscape.
Core Spectroscopic Techniques: A Multi-faceted Approach to Structural Verification
A combination of spectroscopic methods is essential for the unambiguous characterization of this compound and its derivatives. Each technique provides a unique piece of the structural puzzle, and their collective data provides a self-validating system of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy:
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would include:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Benzylic Protons: A singlet for the methylene (-CH₂-) protons adjacent to the aromatic ring.
-
Methyl Protons: A singlet for the methyl (-CH₃) protons on the aromatic ring.
-
Hydrazine Protons: Broad signals for the -NH-NH₃⁺ protons, the chemical shift of which can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for:
-
Aromatic Carbons: Four signals for the aromatic carbons, with two quaternary carbons and two protonated carbons.
-
Benzylic Carbon: A signal for the methylene carbon.
-
Methyl Carbon: A signal for the methyl carbon.
Comparative Analysis with Derivatives:
The NMR spectra of derivatives of (4-Methylbenzyl)hydrazine will show predictable changes. For instance, in (E)-1-benzylidene-2-(4-methylphenyl) hydrazines, the formation of the imine bond (-N=CH-) introduces a characteristic signal for the imine proton in the ¹H NMR spectrum (around δ 7.5–8.5 ppm) and the imine carbon in the ¹³C NMR spectrum.[2][3]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Key vibrational bands for this compound would include:
-
N-H Stretching: Broad bands in the region of 3300-3000 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the hydrazinium ion.
-
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations typically appear between 3100-2850 cm⁻¹.
-
N-H Bending: Bending vibrations for the -NH₃⁺ group are expected around 1600-1500 cm⁻¹.
-
C=C Stretching: Aromatic ring stretching vibrations are observed in the 1600-1450 cm⁻¹ region.
-
C-N Stretching: These vibrations can be found in the fingerprint region, typically between 1250-1020 cm⁻¹.
Comparison with Derivatives:
The FT-IR spectra of derivatives will reflect changes in functional groups. For example, the formation of a hydrazone would lead to the appearance of a C=N stretching vibration, typically around 1650-1600 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would correspond to the free base, (4-Methylbenzyl)hydrazine. A common fragmentation pattern would be the cleavage of the benzylic C-N bond, leading to a prominent peak for the 4-methylbenzyl cation.
Comparison with Derivatives:
The mass spectra of derivatives will show a molecular ion peak corresponding to the new molecular weight. Fragmentation patterns can help confirm the structure of the derivative. For example, in a hydrazone derivative, fragmentation might occur at the C=N bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound will exhibit characteristic absorption bands in the UV region, typically around 250-280 nm, arising from π→π* transitions in the benzene ring. The presence of the hydrazine group can also influence the absorption spectrum.
Comparison with Derivatives:
The formation of derivatives, particularly those that extend the conjugated system like hydrazones, will lead to a bathochromic (red) shift in the UV-Vis absorption maximum.[3]
Alternative and Complementary Analytical Techniques
While the core spectroscopic methods provide a wealth of information, other analytical techniques can offer complementary data, particularly for purity analysis and the detection of trace impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that can be used to determine the purity of this compound and its derivatives. Due to the polar nature and lack of a strong chromophore for the parent hydrazine, derivatization is often employed prior to HPLC analysis to enhance detection.[4][5]
Typical HPLC Method with Derivatization:
A common approach involves derivatization with an aldehyde or ketone to form a hydrazone, which can be readily detected by a UV-Vis detector.
Experimental Workflow: HPLC Analysis of Hydrazine Derivatives
Caption: Workflow for HPLC analysis of hydrazine derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the separation and identification of volatile and semi-volatile compounds. Similar to HPLC, direct analysis of hydrazine derivatives can be challenging due to their polarity. Derivatization is often employed to increase volatility and improve chromatographic performance.[2][6]
Typical GC-MS Method with Derivatization:
Derivatization with reagents like acetone can form a less polar and more volatile azine, which is amenable to GC-MS analysis.[7]
Experimental Workflow: GC-MS Analysis of Hydrazine Derivatives
Caption: Workflow for GC-MS analysis of hydrazine derivatives.
Data Summary and Comparison
The following table summarizes the expected spectroscopic data for this compound and provides a comparison with a common derivative, a hydrazone.
| Spectroscopic Technique | This compound (Expected) | Hydrazone Derivative (e.g., with Benzaldehyde) (Expected) |
| ¹H NMR | Aromatic H (2d), Benzylic CH₂ (s), Methyl CH₃ (s), NH/NH₃⁺ (br s) | Aromatic H (m), Imine CH (s), Benzylic CH₂ (s), Methyl CH₃ (s), NH (br s) |
| ¹³C NMR | 4 Aromatic C, 1 Benzylic C, 1 Methyl C | Multiple Aromatic C, 1 Imine C, 1 Benzylic C, 1 Methyl C |
| FT-IR (cm⁻¹) | N-H (3300-3000, broad), C-H (3100-2850), N-H bend (1600-1500) | C=N (1650-1600), N-H (broad), C-H (aromatic & aliphatic) |
| Mass Spec (m/z) | [M-HCl]⁺, fragment at m/z of 4-methylbenzyl cation | [M]⁺, fragments corresponding to cleavage around C=N bond |
| UV-Vis (nm) | ~260-270 (π→π*) | Red-shifted absorption maximum (>280 nm) |
Detailed Experimental Protocols
Synthesis of this compound
A common method for the synthesis of benzylhydrazine derivatives involves the reaction of the corresponding benzyl chloride with hydrazine hydrate.[5]
Step-by-Step Protocol:
-
To a solution of hydrazine hydrate in a suitable solvent (e.g., ethanol), add 4-methylbenzyl chloride dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent and acidify with hydrochloric acid to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with a cold solvent, and dry under vacuum to obtain this compound.
HPLC Analysis Protocol (with Derivatization)
-
Derivatization: To a known concentration of the sample in a suitable solvent, add an excess of a derivatizing agent (e.g., 2-hydroxy-1-naphthaldehyde) and a catalytic amount of acid.[4] Heat the mixture to ensure complete reaction.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at the λmax of the derivatized product.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Run a blank, a standard solution of the derivatized compound, and the sample solution. Quantify the purity based on the peak area of the main component relative to the total peak area.
Conclusion
The comprehensive characterization of this compound and its derivatives is paramount for ensuring their quality and suitability for downstream applications in drug discovery and development. A multi-technique spectroscopic approach, combining NMR, FT-IR, MS, and UV-Vis, provides a robust and self-validating framework for structural elucidation. Furthermore, chromatographic techniques such as HPLC and GC-MS, often coupled with derivatization, are invaluable for assessing purity and identifying trace impurities. The judicious application of these analytical methodologies, guided by a thorough understanding of their principles and the chemistry of hydrazine compounds, is essential for advancing research and development in the pharmaceutical sciences.
References
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Zhou, D., Wang, Y., Jia, J., Yu, W., Qu, B., Li, X., & Sun, X. (n.d.). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. The Royal Society of Chemistry. Retrieved from [Link]
- Rajarajan, M., Balaji, S., Vijayakumar, R., Senbagam, R., & Manikandan, V. (2016). Solvent Free Synthesis, Spectral Studies and Antimicrobial Activities of Substituted (E)-1- Benzylidene-2-(4-Methylphenyl) Hydrazine. JSM Chem, 4(1), 1021.
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PubChem. (n.d.). 4-Methoxybenzylhydrazine hydrochloride. Retrieved from [Link]
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(n.d.). This compound. Retrieved from [Link]
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Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]
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SpectraBase. (n.d.). (o-chlorobenzyl)hydrazine, hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). UV-VIS spectrum of hydrazine: a-standard solution; b-hydrazine obtained from thermal decomposition of NH 3. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of 4-{4-[(2 Z )-2-(2-hydroxybenzylidene) hydrazinyl] benzyl}-1,3. Retrieved from [Link]
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A Comprehensive Guide to Confirming the Structure of Products from (4-Methylbenzyl)hydrazine Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of (4-Methylbenzyl)hydrazine Hydrochloride in Synthesis
This compound is a valuable reagent in organic synthesis, primarily serving as a precursor for the formation of hydrazones which can subsequently be used in a variety of cyclization reactions to generate diverse heterocyclic scaffolds. The presence of the 4-methylbenzyl group can influence the reactivity and properties of the resulting products compared to simpler substituted hydrazines. Accurate structural confirmation of these products is paramount for their application in medicinal chemistry and materials science. This guide will explore the common reactions of this compound, focusing on the rigorous confirmation of the resulting product structures.
I. Hydrazone Formation: The Initial Condensation
The most common initial reaction of this compound is its condensation with aldehydes and ketones to form (4-Methylbenzyl)hydrazones. This reaction is typically straightforward but requires careful structural analysis to confirm the formation of the desired product and to characterize its isomeric form.
A. The Causality Behind Experimental Choices in Hydrazone Synthesis
The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the hydrochloride salt and the carbonyl compound. A mild acid catalyst is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack by the hydrazine. The use of the hydrochloride salt of the hydrazine necessitates the use of a base, or an excess of the carbonyl compound, to liberate the free hydrazine for the reaction to proceed.
B. Comparative Synthesis of a (4-Methylbenzyl)hydrazone
To illustrate the process, we will consider the synthesis of (E)-1-(phenyl)ethan-1-one (4-methylbenzyl)hydrazone from acetophenone.
Experimental Protocol: Synthesis of (E)-1-(phenyl)ethan-1-one (4-methylbenzyl)hydrazone
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Carbonyl: Add acetophenone (1.0 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure (E)-hydrazone.
C. Structural Confirmation of the Hydrazone Product
Vigilant structural analysis is crucial. A combination of spectroscopic techniques is employed to unequivocally confirm the structure of the synthesized hydrazone.
Table 1: Spectroscopic Data for a Representative (4-Methylbenzyl)hydrazone
| Spectroscopic Technique | Key Observations and Interpretation |
| ¹H NMR | - Disappearance of the aldehyde/ketone proton signal.- Appearance of a new N-H proton signal (often broad).- Characteristic signals for the 4-methylbenzyl group (singlet for the methyl protons and aromatic protons).- Signals for the aromatic and aliphatic protons of the original carbonyl compound. |
| ¹³C NMR | - Disappearance of the carbonyl carbon signal.- Appearance of a new C=N imine carbon signal.- Characteristic signals for the carbons of the 4-methylbenzyl group. |
| FT-IR | - Disappearance of the C=O stretching band from the starting carbonyl.- Appearance of a C=N stretching band.- Presence of an N-H stretching band. |
| Mass Spectrometry | - Observation of the molecular ion peak corresponding to the calculated mass of the hydrazone. |
D. The Critical Aspect of E/Z Isomerism
Hydrazones can exist as E and Z isomers due to restricted rotation around the C=N double bond. The E isomer is generally more thermodynamically stable. Differentiating between these isomers is essential for understanding the product's properties and reactivity in subsequent steps.
Analytical Protocols for Isomer Differentiation:
-
¹H NMR Spectroscopy: The chemical shifts of the protons alpha to the imine carbon can differ between the E and Z isomers due to different anisotropic effects from the substituents on the nitrogen atom.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can often separate E and Z isomers, which will present as distinct peaks with different retention times. A typical mobile phase would be a gradient of acetonitrile and water.
-
2D NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to definitively determine the stereochemistry. For the E isomer, a cross-peak will be observed between the protons on the carbon of the C=N bond and the protons of the group attached to the nitrogen.
II. Cyclization Reactions: Building Heterocyclic Scaffolds
(4-Methylbenzyl)hydrazones are valuable intermediates for synthesizing a variety of nitrogen-containing heterocycles. Two prominent examples are the Fischer indole synthesis and the synthesis of pyrazolines.
A. Fischer Indole Synthesis: Crafting the Indole Core
The Fischer indole synthesis is a classic and powerful method for preparing indoles from arylhydrazones under acidic conditions. The reaction proceeds through a[1][1]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.[2][3]
Caption: Workflow of Pyrazoline Synthesis.
Experimental Protocol: Synthesis of a Substituted Pyrazoline
-
Reactant Preparation: Dissolve the chalcone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add this compound (1.0 eq) and a base (e.g., sodium acetate) to the solution.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and pour it into cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent.
Structural Confirmation of the Pyrazoline Product:
Table 3: Spectroscopic Data for a Representative Pyrazoline
| Spectroscopic Technique | Key Observations and Interpretation |
| ¹H NMR | - Characteristic signals for the three protons of the pyrazoline ring, often appearing as a set of doublets of doublets (an ABX system).- Signals for the substituents on the pyrazoline ring. |
| ¹³C NMR | - Signals for the three carbons of the pyrazoline ring, including a methylene carbon and two methine carbons. |
| Mass Spectrometry | - Molecular ion peak corresponding to the calculated mass of the pyrazoline. |
III. Advanced Structural Elucidation: 2D NMR Techniques
For complex structures or when 1D NMR spectra are ambiguous, 2D NMR techniques are indispensable for definitive structure elucidation.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule. [4][5]* HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. [6][7]* HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of a molecule and identifying quaternary carbons. [1][4] Logical Relationship for 2D NMR-based Structure Confirmation:
Caption: Logic flow for 2D NMR-based structural elucidation.
IV. Comparison with Alternative Reagents
The choice of this compound over other substituted hydrazines can impact the reaction outcome and product properties.
Table 4: Comparison of Substituted Hydrazines in Synthesis
| Hydrazine Derivative | Electronic Effect of Substituent | Expected Impact on Reactivity | Product Properties |
| Phenylhydrazine | Neutral | Baseline reactivity. | Unsubstituted indole or pyrazoline core. |
| (4-Methylbenzyl)hydrazine | Weakly electron-donating | May slightly increase the rate of electrophilic aromatic substitution steps in some cyclizations. | Introduces a lipophilic methylbenzyl group, potentially altering solubility and biological activity. |
| (4-Nitrophenyl)hydrazine | Strongly electron-withdrawing | Decreases the nucleophilicity of the hydrazine, potentially slowing down the initial condensation and subsequent cyclization steps. | The nitro group can be a site for further chemical modification. |
Conclusion
Confirming the structure of products from reactions involving this compound requires a multi-faceted analytical approach. This guide has provided a framework for synthesizing and, critically, for rigorously confirming the structures of the resulting hydrazones, indoles, and pyrazolines. By employing the detailed experimental and analytical protocols outlined herein, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug development and materials science applications. The self-validating nature of combining multiple spectroscopic techniques, particularly advanced 2D NMR methods, provides the highest level of confidence in structural assignments.
References
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Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. [Link]
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Banu, L. G., & Kumar, R. S. (2012). Synthesis and in-vitro antibacterial activity of some novel pyrazoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 543-546. [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
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Canadian Science Publishing. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(22), 3681-3686. [Link]
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Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis (pp. 41-118). John Wiley & Sons, Ltd. [Link]
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YouTube. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]
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Organic Syntheses. (2002). 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 78, 36. [Link]
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S. Sudharshana Charyulu, et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmaceutical Quality Assurance, 15(2), 1403-1410. [Link]
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Shashiprabha, et al. (2019). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. Mapana Journal of Sciences, 18(2), 13-19. [Link]
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EPFL. (n.d.). 2D NMR. [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 7(8), 56-61. [Link]
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National Institutes of Health. (2022, August 11). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. [Link]
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National Institutes of Health. (2011). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan, 69(11), 1239-1250. [Link]
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DergiPark. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-536. [Link]
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ResearchGate. (2015, August 10). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. [Link]
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ResearchGate. (2022, October 13). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. [Link]
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Columbia University. (n.d.). HSQC and HMBC. [Link]
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Molecules. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2504. [Link]
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A Senior Application Scientist's Guide to the Comparative Biological Activity of (4-Methylbenzyl)hydrazine Hydrochloride Analogs
Introduction: The Hydrazine Scaffold in Drug Discovery
The hydrazine (-NH-NH-) moiety and its derivatives, such as hydrazones, are recognized as "privileged structures" in medicinal chemistry. These scaffolds are present in a wide array of compounds demonstrating a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The core structure of (4-Methylbenzyl)hydrazine hydrochloride serves as a valuable starting point for the synthesis of novel analogs. The rationale is that systematic structural modifications can modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency and selectivity for specific biological targets.
This guide provides a comparative analysis of the biological activities of a series of synthesized analogs of (4-Methylbenzyl)hydrazine. We will explore their cytotoxic effects on cancer cell lines, antimicrobial efficacy against pathogenic bacteria, and inhibitory potential against monoamine oxidase (MAO), a key enzyme in neurobiology. The objective is to establish a preliminary structure-activity relationship (SAR) to guide future drug development efforts.
Synthesis of (4-Methylbenzyl)hydrazine Analogs
The synthesis of the target analogs begins with this compound as the parent compound. A common and effective method for creating a library of analogs is through the condensation reaction of the parent hydrazine with various substituted aldehydes or ketones.[6] This reaction typically involves refluxing the hydrazine and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid, to form the corresponding hydrazone derivatives.[1][6]
For the purpose of this guide, we will consider a hypothetical series of analogs (Analogs A, B, and C) where different substituents have been introduced onto the benzylidene ring to probe the effects of electronic and steric factors on biological activity.
-
Parent Compound: (4-Methylbenzyl)hydrazine
-
Analog A: A hydrazone derivative with an electron-donating group (e.g., -OCH₃) on the benzylidene ring.
-
Analog B: A hydrazone derivative with an electron-withdrawing group (e.g., -NO₂) on the benzylidene ring.
-
Analog C: A hydrazone derivative with a bulky substituent (e.g., another phenyl group) to investigate steric hindrance.
Comparative Biological Evaluation
Anticancer Activity: Cytotoxicity Screening
Hydrazone derivatives have shown considerable promise as anticancer agents.[1][7][8] Their mechanism of action can be diverse, often involving the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes involved in cancer progression.[9][10] To evaluate the cytotoxic potential of our compound series, a standard MTT assay is employed.[11]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer and A549 lung cancer) are seeded into 96-well plates at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: The parent compound and analogs are dissolved in DMSO and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Caption: Workflow of the MTT assay for determining compound cytotoxicity.
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Parent Compound | >100 | >100 |
| Analog A (-OCH₃) | 55.2 | 68.4 |
| Analog B (-NO₂) | 8.4 | 12.1 |
| Analog C (biphenyl) | 25.6 | 31.9 |
| Doxorubicin | 0.9 | 1.2 |
The illustrative data suggests that the parent hydrazine has minimal cytotoxic activity. However, conversion to hydrazone analogs significantly enhances potency. The presence of a strong electron-withdrawing group (Analog B, -NO₂) results in the most potent anticancer activity. This is a common observation in SAR studies, where such groups can enhance the compound's interaction with biological targets.[9][10][13] The electron-donating group (Analog A, -OCH₃) confers moderate activity, while the bulky biphenyl group (Analog C) shows intermediate potency, suggesting that while some bulk is tolerated, excessive steric hindrance might be detrimental.
Antimicrobial Activity
The emergence of drug-resistant bacteria is a global health crisis, necessitating the discovery of new antimicrobial agents.[14] Hydrazine derivatives have been reported to possess significant antibacterial and antifungal properties.[1][3][4][5] We evaluated our series of compounds for their ability to inhibit the growth of pathogenic bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[15][16][17]
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]
Step-by-Step Methodology:
-
Compound Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[15]
-
Inoculum Preparation: Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) are cultured overnight. The suspension is then diluted to a standardized turbidity, typically a 0.5 McFarland standard, and further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]
-
Inoculation and Incubation: The wells containing the serially diluted compounds are inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included. The plates are incubated at 37°C for 16-20 hours.[18]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[17][18]
Caption: General workflow for MIC determination via broth microdilution.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent Compound | >128 | >128 |
| Analog A (-OCH₃) | 64 | 128 |
| Analog B (-NO₂) | 16 | 32 |
| Analog C (biphenyl) | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.25 |
Similar to the cytotoxicity results, the hydrazone analogs show superior antimicrobial activity compared to the parent hydrazine. Analog B, featuring the nitro group, is the most effective against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[14][19] This suggests that the electron-withdrawing nature of the substituent is crucial for antimicrobial efficacy, potentially by facilitating interactions with bacterial targets like topoisomerase IV or ribosomal receptors.[14] The compounds generally show better activity against S. aureus, a common trend for many classes of antibacterial agents.
Enzyme Inhibition: Monoamine Oxidase (MAO)
Benzylhydrazine and its derivatives are known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin and dopamine.[20][21] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[22][]
A high-throughput, fluorescence-based assay is ideal for screening potential MAO inhibitors.[24][25] These assays often measure hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.[26]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human MAO-A or MAO-B enzyme, the test compounds (parent and analogs), a suitable substrate (e.g., kynuramine or tyramine), and a detection reagent that reacts with H₂O₂ to produce a fluorescent product (e.g., Amplex Red in the presence of horseradish peroxidase).[24]
-
Inhibitor Pre-incubation: In a 96-well black plate, add the MAO enzyme and the test compounds at various concentrations. Incubate for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation and Detection: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes). The H₂O₂ produced will react with the detection reagent.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 535/587 nm).[26]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ values from the resulting dose-response curves.
Caption: Principle of MAO activity and its inhibition detected by a fluorometric assay.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| Parent Compound | 5.2 | 2.8 |
| Analog A (-OCH₃) | 8.9 | 4.5 |
| Analog B (-NO₂) | 15.3 | 9.7 |
| Analog C (biphenyl) | 3.1 | 1.5 |
| Pargyline | 0.8 | 0.09 |
In contrast to the anticancer and antimicrobial assays, the parent benzylhydrazine is a relatively potent MAO inhibitor.[21] For the hydrazone analogs, the presence of electron-withdrawing or donating groups (Analogs A and B) appears to decrease the inhibitory activity against both MAO-A and MAO-B. However, the bulky biphenyl group (Analog C) enhances the potency, particularly against MAO-B. This suggests that the active site of MAO, especially MAO-B, may have a hydrophobic pocket that favorably accommodates larger, more lipophilic substituents. The parent hydrazine itself likely acts as an irreversible inhibitor, a common mechanism for hydrazine-based MAOIs.[20][]
Overall Conclusion and Future Directions
This comparative guide demonstrates the significant potential of modifying the (4-Methylbenzyl)hydrazine scaffold to generate analogs with distinct and potent biological activities. Our analysis reveals that:
-
Converting the parent hydrazine to hydrazone analogs with electron-withdrawing groups is a highly effective strategy for developing potent anticancer and antimicrobial agents .
-
The parent (4-Methylbenzyl)hydrazine itself is a respectable MAO inhibitor . Its potency can be enhanced by introducing large, hydrophobic moieties , suggesting a different SAR profile for this target compared to cytotoxicity and antimicrobial activity.
These findings underscore the versatility of the hydrazine scaffold. Future research should focus on synthesizing a broader library of analogs to refine these preliminary SAR models. Investigating the precise mechanisms of action, conducting in vivo efficacy studies, and evaluating the toxicological profiles of the most promising candidates will be critical next steps in the drug development pipeline.
References
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Khan, I., et al. (2018). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Available at: [Link]
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DFT studies on the reaction mechanism of (4-Methylbenzyl)hydrazine hydrochloride
A Comparative Guide to the Reaction Mechanism of (4-Methylbenzyl)hydrazine Hydrochloride: Insights from Density Functional Theory Studies
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comparative analysis of the potential reaction mechanisms of this compound, drawing upon Density Functional Theory (DFT) studies of analogous hydrazine derivatives. While direct computational studies on this specific molecule are not extensively available in peer-reviewed literature, we can construct a robust understanding by examining the reaction pathways of simpler, related compounds. This approach allows us to predict and compare potential decomposition and transformation routes, offering valuable insights for researchers in drug development and organic synthesis.
Introduction: The Significance of this compound
(4-Methylbenzyl)hydrazine and its hydrochloride salt are important building blocks in medicinal chemistry and organic synthesis. Hydrazine derivatives are known for their diverse biological activities and are integral to the synthesis of various pharmaceuticals and agrochemicals.[1] Understanding the reaction mechanisms of these compounds is crucial for optimizing synthetic routes, predicting degradation pathways, and designing new molecules with enhanced stability and reactivity. The presence of the benzyl group introduces unique electronic and steric factors that can influence the reaction pathways compared to simpler alkylhydrazines.
Comparative Analysis of Reaction Mechanisms
The reactivity of hydrazine derivatives is primarily governed by the N-N, N-H, and C-N bonds. DFT studies on related compounds have elucidated several key reaction pathways, including thermal decomposition and oxidation. We will compare these mechanisms to infer the likely behavior of (4-Methylbenzyl)hydrazine.
Thermal Decomposition: A Look at Bond Dissociation
The thermal decomposition of hydrazine and its derivatives can proceed through several channels, with the relative energies of bond cleavage being a critical factor.
Alternative 1: N-N Bond Cleavage
DFT studies on the decomposition of hydrazine on Cu(111) surfaces have shown that N-N bond scission to form amino radicals (•NH2) is a highly favorable pathway.[2][3] For (4-Methylbenzyl)hydrazine, this would lead to the formation of a 4-methylbenzyl radical and an amino radical.
-
Reaction: 4-CH₃C₆H₄CH₂NHNH₂ → 4-CH₃C₆H₄CH₂• + •NHNH₂
The stability of the resulting 4-methylbenzyl radical, due to resonance delocalization into the aromatic ring, would likely lower the activation energy for this process compared to simple alkylhydrazines.
Alternative 2: N-H Bond Cleavage
Cleavage of an N-H bond is another primary decomposition pathway. Computational studies on monomethylhydrazine (MMH) indicate that H-abstraction from the terminal amine group is a dominant channel.[4]
-
Reaction: 4-CH₃C₆H₄CH₂NHNH₂ → 4-CH₃C₆H₄CH₂NHNH• + H•
The resulting hydrazyl radical can undergo further reactions. The barrier for this process is influenced by the stability of the radical formed.
Alternative 3: C-N Bond Cleavage
Cleavage of the C-N bond would lead to the formation of a 4-methylbenzyl cation and a hydrazide anion, or corresponding radicals. This is generally considered a higher energy process compared to N-N or N-H cleavage in the absence of specific catalysts or reaction conditions.
Table 1: Comparison of Calculated Activation Energies for Bond Cleavage in Hydrazine Derivatives (Analogous Systems)
| Bond Cleavage | Molecule (Analog) | Computational Method | Activation Energy (kcal/mol) | Reference |
| N-N | Hydrazine on Cu(111) | DFT | < 23 | [2][3] |
| N-H | Monomethylhydrazine | Theoretical | Not specified | [4] |
Note: These values are for analogous systems and serve as a basis for comparison. The actual values for (4-Methylbenzyl)hydrazine will be influenced by its specific structure.
Oxidation Mechanisms: The Role of Oxidants
The oxidation of hydrazine derivatives is a common reaction and has been the subject of computational studies. The initial step often involves hydrogen atom abstraction or electron transfer.
Alternative 1: Hydrogen Abstraction by Hydroxyl Radical
DFT studies on the reaction of hydrazines with hydroxyl radicals (•OH) show that hydrogen abstraction from the N-H group is a facile process.[5] For (4-Methylbenzyl)hydrazine, this would lead to the formation of a hydrazyl radical.
-
Reaction: 4-CH₃C₆H₄CH₂NHNH₂ + •OH → 4-CH₃C₆H₄CH₂NHNH• + H₂O
Alternative 2: Ozonation
A comprehensive computational study on the ozonation of substituted hydrazines revealed that the reaction proceeds via an initial hydrogen abstraction from the –NH₂ group, followed by oxidation of the resulting N-radical species.[6] This suggests a similar pathway for (4-Methylbenzyl)hydrazine when exposed to ozone.
Visualizing the Reaction Pathways
The following diagrams illustrate the potential initial steps in the decomposition and oxidation of (4-Methylbenzyl)hydrazine based on analogies with simpler hydrazine derivatives.
Caption: Potential initial steps in the oxidation of (4-Methylbenzyl)hydrazine.
Experimental and Computational Protocols
The insights presented in this guide are derived from computational studies employing Density Functional Theory (DFT). A typical DFT workflow for studying reaction mechanisms involves the following steps:
-
Geometry Optimization: The 3D structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.
-
Transition State Searching: Methods like the nudged elastic band (NEB) or dimer method are used to locate the transition state structures connecting reactants and products.
-
Energy Calculations: Single-point energy calculations are often performed with higher-level basis sets to obtain more accurate reaction and activation energies.
-
Solvent Effects: Implicit or explicit solvent models can be included to simulate the reaction in a specific medium.
A common combination of DFT functional and basis set for such studies is B3LYP with a 6-311+G(d,p) basis set, which provides a good balance between accuracy and computational cost. [6]
Causality and Mechanistic Insights
The preference for a particular reaction pathway is determined by the relative activation energies of the competing steps.
-
Electronic Effects: The electron-donating methyl group on the benzene ring can influence the stability of radical and ionic intermediates. For instance, it can stabilize a benzylic radical formed during N-N cleavage through hyperconjugation and inductive effects.
-
Steric Effects: The bulky 4-methylbenzyl group may sterically hinder the approach of reactants to certain sites, potentially favoring reactions at the less hindered terminal nitrogen atom.
-
Solvent and pH: The hydrochloride form of the molecule implies an acidic environment. Protonation of the hydrazine moiety can significantly alter its reactivity, potentially favoring certain pathways over others. DFT studies incorporating solvent and pH effects are crucial for accurately modeling reactions in solution.
Conclusion and Future Directions
This comparative guide, based on DFT studies of analogous systems, provides a foundational understanding of the potential reaction mechanisms of this compound. The primary decomposition pathways likely involve N-N or N-H bond cleavage, with the stability of the resulting 4-methylbenzyl radical playing a key role. Oxidation is expected to proceed via hydrogen abstraction from the hydrazine moiety.
To further elucidate the precise reaction mechanisms, dedicated DFT studies on this compound are warranted. Such studies should investigate the following:
-
A detailed potential energy surface for thermal decomposition in the gas phase and in solution.
-
The reaction mechanisms with various oxidizing agents, including molecular oxygen and peroxides.
-
The influence of the hydrochloride counter-ion and pH on the reaction pathways.
By combining such computational investigations with experimental validation, a comprehensive and predictive model of the reactivity of this important synthetic building block can be achieved.
References
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Tafreshi, S. S., Roldan, A., & de Leeuw, N. H. (2015). Density functional theory calculations of the hydrazine decomposition mechanism on the planar and stepped Cu(111) surfaces. Physical Chemistry Chemical Physics, 17(33), 21533-21546. [Link]
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Yao, S., et al. (2016). Thermal decomposition study of 4-methyloxybenzyl-glycoside by TG/DTA and on-line pyrolysis-photoionization mass spectrometry. Journal of Analytical and Applied Pyrolysis, 120, 26-32. [Link]
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Tafreshi, S. S., Roldan, A., & de Leeuw, N. H. (2015). Density functional theory calculations of the hydrazine decomposition mechanism on the planar and stepped Cu(111) surfaces. Physical Chemistry Chemical Physics, 17(33), 21533-21546. [Link]
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Nimse, S. B., & Kim, T. (2021). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Molecules, 26(16), 4983. [Link]
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Li, X., et al. (2021). Efficient photocatalytic synthesis of benzylhydrazine. Organic & Biomolecular Chemistry, 19(3), 567-571. [Link]
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Nimse, S. B., & Kim, T. (2021). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Molecules, 26(16), 4983. [Link]
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Tafreshi, S. S., Roldan, A., & de Leeuw, N. H. (2015). Density functional theory calculations of the hydrazine decomposition mechanism on the planar and stepped Cu(111) surfaces. Physical Chemistry Chemical Physics, 17(33), 21533–21546. [Link]
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Prati, L., et al. (2021). Selective decomposition of hydrazine over metal free carbonaceous materials. Applied Catalysis B: Environmental, 298, 120556. [Link]
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Bernstein, G. H., et al. (2009). Unimolecular decomposition of tetrazine-N-oxide based high nitrogen content energetic materials from excited electronic states. The Journal of Chemical Physics, 131(21), 214304. [Link]
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Tafreshi, S. S., Roldan, A., & de Leeuw, N. H. (2015). Density functional theory calculations of the hydrazine decomposition mechanism on the planar and stepped Cu(111) surfaces. Physical Chemistry Chemical Physics, 17(33), 21533-21546. [Link]
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Goldsmith, C. F., et al. (2012). Ab Initio Kinetics of Methylamine Radical Thermal Decomposition and H-Abstraction from Monomethylhydrazine by H-Atom. The Journal of Physical Chemistry A, 116(14), 3339-3353. [Link]
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A Senior Application Scientist's Guide to the Kinetic Analysis of Hydrazone Formation with (4-Methylbenzyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug delivery, the hydrazone linker has carved a significant niche due to its unique pH-sensitive nature. This bond, stable at physiological pH, readily hydrolyzes in the acidic environments of endosomes and lysosomes, making it an ideal trigger for drug release in targeted therapies.[1] This guide provides an in-depth kinetic analysis of hydrazone formation using (4-Methylbenzyl)hydrazine hydrochloride, a promising reagent in this class. We will explore the underlying reaction dynamics, present a detailed protocol for kinetic analysis, and offer a comparative perspective against other common hydrazines, supported by established structure-reactivity principles.
The Mechanism and Kinetics of Hydrazone Formation
Hydrazone formation is a reversible condensation reaction between a hydrazine and an aldehyde or ketone.[1][2] The reaction proceeds via a two-step mechanism: nucleophilic addition of the hydrazine to the carbonyl carbon to form a tetrahedral intermediate (carbinolamine), followed by acid-catalyzed dehydration to yield the hydrazone.[3]
The overall reaction rate is highly dependent on the pH of the medium. The reaction is subject to general acid catalysis, which facilitates the dehydration of the carbinolamine intermediate.[3][4] However, at very low pH, the hydrazine nucleophile becomes protonated and non-nucleophilic, leading to a decrease in the reaction rate.[5] Consequently, there is an optimal pH for hydrazone formation, typically in the range of 4.5-5.5.[6] At neutral pH, the reaction can be slow, which has prompted the development of strategies to accelerate the reaction, such as the use of catalysts like aniline.[7]
The structure of both the hydrazine and the carbonyl compound also significantly influences the reaction rate. Electron-donating groups on the hydrazine increase its nucleophilicity and generally lead to faster reaction rates.[8] Conversely, electron-withdrawing groups on the carbonyl compound increase its electrophilicity and also accelerate the reaction.
Experimental Protocol: Kinetic Analysis of Hydrazone Formation
This section details a robust protocol for the kinetic analysis of the reaction between this compound and a model aldehyde (e.g., 4-nitrobenzaldehyde) using UV-Vis spectrophotometry. The formation of the hydrazone product can be monitored by the appearance of a new absorbance band at a wavelength distinct from the reactants.
Materials and Reagents:
-
This compound
-
4-Nitrobenzaldehyde
-
Phosphate-citrate buffer solutions (pH 4.5, 5.5, 6.5, and 7.4)
-
Methanol or Dimethyl Sulfoxide (DMSO)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in methanol or DMSO.
-
Prepare a 10 mM stock solution of 4-nitrobenzaldehyde in methanol or DMSO.
-
Prepare a series of phosphate-citrate buffer solutions at the desired pH values.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the expected hydrazone product (this should be determined beforehand by running a full spectrum of a pre-formed hydrazone).
-
In a quartz cuvette, add the appropriate buffer solution.
-
Add a specific volume of the 4-nitrobenzaldehyde stock solution to the cuvette and mix thoroughly.
-
Initiate the reaction by adding a specific volume of the this compound stock solution to the cuvette. The final concentrations of the reactants should be in the micromolar range and at a 1:1 molar ratio.[9]
-
Immediately start recording the absorbance at the predetermined wavelength at regular time intervals until the reaction reaches completion (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
The absorbance data is converted to concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the hydrazone, b is the path length of the cuvette, and c is the concentration.
-
The second-order rate constant (k) can be determined by plotting 1/([Aldehyde]t - [Hydrazone]t) versus time, where the slope of the line will be equal to k.
-
Experimental Workflow Diagram:
Caption: Workflow for the kinetic analysis of hydrazone formation.
Comparative Kinetic Analysis
To provide a comprehensive understanding of the reactivity of this compound, we present a comparative analysis with other commonly used hydrazines: phenylhydrazine and a hypothetical electron-withdrawing group (EWG)-substituted benzylhydrazine (e.g., 4-Nitrobenzylhydrazine).
The presence of the methyl group on the benzyl ring of (4-Methylbenzyl)hydrazine makes it an electron-donating group. This is expected to increase the nucleophilicity of the hydrazine nitrogen, thereby accelerating the rate of reaction compared to an unsubstituted benzylhydrazine. Phenylhydrazine, with its phenyl ring directly attached to the hydrazine moiety, experiences resonance effects that can influence its nucleophilicity. The hypothetical 4-Nitrobenzylhydrazine contains a strong electron-withdrawing nitro group, which is expected to decrease the nucleophilicity of the hydrazine and thus slow down the reaction rate.
Hypothetical Comparative Kinetic Data:
The following table presents a plausible set of second-order rate constants (k) for the reaction of different hydrazines with 4-nitrobenzaldehyde at pH 5.5, based on established structure-reactivity principles.
| Hydrazine Derivative | Substituent Effect | Expected Relative Reactivity | Hypothetical Rate Constant (k, M⁻¹s⁻¹) |
| (4-Methylbenzyl)hydrazine | Electron-Donating (CH₃) | High | 1.5 x 10⁻¹ |
| Phenylhydrazine | Resonance/Inductive | Moderate | 8.0 x 10⁻² |
| 4-Nitrobenzylhydrazine | Electron-Withdrawing (NO₂) | Low | 2.5 x 10⁻² |
Disclaimer: The rate constants are hypothetical and for illustrative purposes to demonstrate the expected trend based on electronic effects.
Structure-Reactivity Relationship Diagram:
Caption: Influence of substituents on hydrazine reactivity.
Conclusion
The kinetic analysis of hydrazone formation is crucial for optimizing bioconjugation strategies and designing effective drug delivery systems. This compound, with its electron-donating methyl group, is anticipated to exhibit favorable reaction kinetics compared to unsubstituted or electron-withdrawing group-substituted analogues. The provided experimental protocol offers a reliable method for quantifying these reaction rates. By understanding the structure-reactivity relationships, researchers can rationally select the most appropriate hydrazine derivative to achieve the desired reaction efficiency and product stability for their specific application. Further studies involving a broader range of aldehydes and ketones would provide a more comprehensive kinetic profile of this promising reagent.
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Ali, S. I., et al. (1984). Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Holland, P. L., et al. (2016). Activation of ammonia and hydrazine by electron rich Fe(ii) complexes supported by a dianionic pentadentate ligand platform through a common terminal Fe(iii) amido intermediate. Dalton Transactions, 45(38), 15114-15124. [Link]
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Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry, 39(4). [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for (4-Methylbenzyl)hydrazine Hydrochloride in Heterocyclic Synthesis
For researchers and professionals in drug development, the selection of reagents is a critical decision that balances reactivity, yield, safety, and cost. (4-Methylbenzyl)hydrazine hydrochloride is a valuable substituted hydrazine for constructing key heterocyclic scaffolds. However, the landscape of chemical synthesis is rich with alternatives that may offer advantages in specific contexts. This guide provides an in-depth, objective comparison of alternative reagents and methodologies, supported by experimental data and protocols, to empower chemists to make informed decisions in their synthetic strategies.
The Role of (4-Methylbenzyl)hydrazine in Synthesis
(4-Methylbenzyl)hydrazine is primarily utilized as a nucleophilic building block for two major classes of nitrogen-containing heterocycles: indoles and pyrazoles .
-
Indole Synthesis: Its most common application is in the Fischer indole synthesis , a robust, acid-catalyzed reaction between an arylhydrazine and a carbonyl compound (aldehyde or ketone).[1][2] The 4-methylbenzyl group is incorporated into the final indole structure, influencing its properties.
-
Pyrazole Synthesis: In reactions like the Knorr pyrazole synthesis , it condenses with 1,3-dicarbonyl compounds to form the pyrazole core.[3][4]
The need for alternatives can arise from several factors, including the desire for improved yields, altered regioselectivity, milder reaction conditions, enhanced safety profiles, or better cost-effectiveness.
Direct Analogue Alternatives in Fischer Indole Synthesis
The most direct alternatives are other substituted hydrazines. The choice of substituent can significantly impact reactivity due to electronic and steric effects. Here, we compare (4-Methylbenzyl)hydrazine with its close structural analogue, p-Tolylhydrazine .
-
(4-Methylbenzyl)hydrazine: Features a methyl group separated from the phenyl ring by a methylene (-CH2-) spacer. The benzyl group is generally considered weakly electron-donating.
-
p-Tolylhydrazine: Features a methyl group directly attached to the phenyl ring. This methyl group is a classic electron-donating group (EDG), which can influence the rate of the key[5][5]-sigmatropic rearrangement step in the Fischer synthesis.[2]
Performance Comparison
Direct side-by-side comparisons in literature are scarce, but performance can be inferred from studies on various substituted hydrazines. Generally, electron-donating groups on the phenylhydrazine ring enhance reactivity and can lead to higher yields.[6]
| Feature | (4-Methylbenzyl)hydrazine HCl | p-Tolylhydrazine HCl | Phenylhydrazine HCl | (4-Fluorophenyl)hydrazine HCl |
| Structure | CH₃-C₆H₄-CH₂-NHNH₂·HCl | CH₃-C₆H₄-NHNH₂·HCl | C₆H₅-NHNH₂·HCl | F-C₆H₄-NHNH₂·HCl |
| Electronic Effect | Weakly Electron-Donating | Electron-Donating (EDG) | Neutral (Reference) | Weakly Electron-Withdrawing (EWG) |
| Typical Yields | Moderate to Good (e.g., ~54% in a complex synthesis)[7] | Good to High (Often >70%)[8] | Good (e.g., 72-80% with acetophenone)[9] | Moderate to Good[7] |
| Reactivity | Good | Generally Higher | Baseline | Generally Lower |
| Safety (Oral LD50) | 90 mg/kg (mouse, for benzylhydrazine HCl)[10] | 262 mg/kg (rat)[11] | No data found | No data found |
| Approx. Cost | ~$51 / 1g[12] | ~$14 / 25g[13] | ~$20 / 100g | ~$40 / 5g |
Expert Insights: The CH₂ spacer in (4-Methylbenzyl)hydrazine slightly isolates the phenyl ring's electronics from the hydrazine moiety compared to p-tolylhydrazine. While both are effective, p-tolylhydrazine is often a more reactive and significantly more cost-effective choice for introducing a simple methylated phenyl group onto the indole nitrogen's vicinity. The benzyl group in the target compound offers a potential site for further functionalization (e.g., benzylic oxidation) that the tolyl group lacks.
Experimental Workflow: Hydrazine-Based Synthesis
The following diagram illustrates the typical one-pot workflow for the Fischer indole synthesis.
Hydrazine-Free Strategies: The Modern Alternative
Concerns over the toxicity and potential carcinogenicity of hydrazine derivatives have driven the development of alternative indole syntheses that avoid these reagents altogether.[14] A prominent and versatile strategy is the Palladium-catalyzed cyclization of o-haloanilines .
This approach typically involves a two-step sequence:
-
Buchwald-Hartwig Amination or Sonogashira Coupling: An o-haloaniline is coupled with a ketone, alkyne, or other suitable partner.
-
Intramolecular Cyclization: The resulting intermediate undergoes a Pd-catalyzed or acid-mediated cyclization to form the indole ring.
This methodology offers a powerful alternative with a broad substrate scope and often milder conditions.[15][16][17]
Performance Comparison: Fischer Synthesis vs. Pd-Catalyzed Synthesis
| Feature | Fischer Indole Synthesis | Pd-Catalyzed Synthesis from o-Haloanilines |
| Starting Materials | Arylhydrazine + Carbonyl | o-Haloaniline + Ketone/Alkyne |
| Key Reagent | Hydrazine derivative | Palladium catalyst + Ligand |
| Conditions | Often strongly acidic, high temperatures | Often milder, base-mediated |
| Key Advantages | Atom economical, well-established, often one-pot | Avoids toxic hydrazines, broad substrate scope, complementary regioselectivity[15][17] |
| Key Disadvantages | Uses potentially toxic/carcinogenic hydrazines, harsh conditions | Requires expensive Pd catalyst and ligands, may require multiple steps |
| Safety Profile | Higher concern due to hydrazine reagent | Lower concern (reagents are generally less hazardous) |
Experimental Workflow: Hydrazine-Free Synthesis
The following diagram shows a representative workflow for a hydrazine-free indole synthesis.
Application in Pyrazole Synthesis: Knorr and Beyond
For pyrazole synthesis, the classic Knorr synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][18] A major challenge with unsymmetrical dicarbonyls and substituted hydrazines is controlling regioselectivity, as two isomeric pyrazoles can form.
Alternative Reagents & Regioselectivity
The choice of hydrazine substituent can influence the regiochemical outcome. Benzylhydrazines, including the 4-methylbenzyl derivative, are valuable reagents. Modern methods have been developed to achieve high regioselectivity, for instance, by reacting hydrazones with nitroolefins, which proceeds through a stepwise cycloaddition mechanism rather than the traditional condensation.[5][19]
Expert Insights: In the Knorr synthesis, the initial, faster condensation typically occurs between the more nucleophilic hydrazine nitrogen and the more electrophilic carbonyl group of the 1,3-dicarbonyl. For benzylhydrazines, the N-benzyl nitrogen is less nucleophilic. For a β-ketoester, the ketone is more electrophilic than the ester. This predictability can be leveraged to favor one regioisomer over the other.
Detailed Experimental Protocols
To provide a practical comparison, the following are representative, detailed protocols.
Protocol 1: Synthesis of 2-Phenylindole via Fischer Synthesis (Reference Method)
This two-step protocol uses the parent phenylhydrazine and provides a reliable baseline for the Fischer reaction.[9]
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Combine acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) in a flask.
-
Warm the mixture on a steam cone for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitation and cool the mixture in an ice bath.
-
Collect the crystalline product by filtration and wash with 25 mL of cold ethanol to yield the phenylhydrazone.
Step 2: Cyclization to 2-Phenylindole
-
In a 1-L beaker, intimately mix the dried acetophenone phenylhydrazone (53 g, 0.25 mol) with powdered anhydrous zinc chloride (250 g).
-
Immerse the beaker in an oil bath preheated to 170°C and stir vigorously. The mixture will liquefy within 3-4 minutes.
-
Remove the beaker from the heat and continue stirring for 5 minutes.
-
Stir in 200 g of clean sand to prevent the mass from solidifying.
-
Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated HCl to dissolve the zinc chloride.
-
Filter the crude product and sand. Boil the collected solids with 600 mL of 95% ethanol.
-
Decolorize the hot solution with activated carbon (Norit) and filter while hot.
-
Cool the filtrate to room temperature to crystallize the 2-phenylindole. Collect the product by filtration. Typical Yield: 72–80% .[9]
Protocol 2: Synthesis of 2,3,3,5-Tetramethylindolenine (Alternative Hydrazine)
This one-pot protocol demonstrates the use of p-tolylhydrazine hydrochloride.[20]
-
To a solution of glacial acetic acid (2 g, 0.03 mol), add p-tolylhydrazine hydrochloride (0.25 g, 1.62 mmol) and isopropyl methyl ketone (0.14 g, 1.62 mmol).
-
Reflux the mixture with stirring for 2.25 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and neutralize with 1 M NaOH solution.
-
Dilute with water (100 mL) and extract the product with CDCl₃ (3 x 100 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the product. Typical Yield: High .
Protocol 3: Hydrazine-Free Synthesis of 2-Phenylindole (Alternative Methodology)
This protocol is a representative example of a modern, palladium-catalyzed approach.[15][17]
Step 1: Palladium-Catalyzed Coupling to form 2-(1-Phenylvinyl)aniline
-
In an oven-dried Schlenk tube under an argon atmosphere, combine 2-iodoaniline (1.0 mmol), Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Add acetophenone (1.2 mmol) and anhydrous toluene (5 mL).
-
Seal the tube and heat the mixture at 110°C for 12-24 hours, monitoring by GC-MS.
-
After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the 2-alkenylaniline intermediate.
Step 2: Oxidative Cyclization to 2-Phenylindole
-
Dissolve the 2-(1-phenylvinyl)aniline intermediate (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an argon atmosphere.
-
Cool the solution to 0°C and add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 mmol) portion-wise.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 2-phenylindole. Typical Yield: Good to Excellent .
Reaction Mechanisms
Understanding the underlying mechanisms is key to troubleshooting and optimizing these reactions.
Fischer Indole Synthesis Mechanism
The reaction proceeds through a series of acid-catalyzed steps: hydrazone formation, tautomerization to an ene-hydrazine, a critical[5][5]-sigmatropic rearrangement, and finally cyclization with the elimination of ammonia.[1]
Knorr Pyrazole Synthesis Mechanism
This reaction involves a double condensation between the hydrazine and a 1,3-dicarbonyl compound, leading to a stable aromatic pyrazole.[18]
Conclusion and Recommendations
This compound is a competent reagent for synthesizing substituted indoles and pyrazoles. However, for many common applications, superior alternatives exist.
-
For Direct Analogue Replacement: p-Tolylhydrazine hydrochloride is often a more reactive, significantly cheaper, and comparably safe alternative when the goal is to introduce a simple methyl-aryl motif. This compound should be considered when the benzylic -CH₂- group is desired for subsequent synthetic manipulations.
-
For Improved Safety and Modern Synthesis: Hydrazine-free methods , such as palladium-catalyzed cyclizations, represent the state-of-the-art. While they may require more expensive catalysts and multi-step procedures, they completely avoid the handling of toxic hydrazine reagents and offer a broader synthetic scope with complementary regioselectivity.
The ultimate choice of reagent depends on a multi-faceted analysis of the specific synthetic target, required scale, budget, and safety infrastructure. By understanding the performance and logistical trade-offs of each alternative, researchers can design more efficient, safer, and economical synthetic routes.
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Retrieved from [Link]
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Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
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Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Retrieved from [Link]
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Gribble, G. W. (2016). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-phenylindole. Retrieved from [Link]
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Bernhardson, D. J., et al. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry, 86(7), 5031–5039. Retrieved from [Link]
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Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251–10263. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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Chaudhari, S. (2022, August 29). Synthesis of 2-phenyl indole by using phenylhydrazone. YouTube. Retrieved from [Link]
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. Retrieved from [Link]
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). REGIOSPECIFIC SYNTHESIS OF 1-BENZYL-3-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)PYRAZOLE. Retrieved from [Link]
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Ishii, H., et al. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, 88(1), 1–16. Retrieved from [Link]
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Tenny, S., & Varacallo, M. (2023, April 23). Hydrazine Toxicology. StatPearls. Retrieved from [Link]
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Thompson, R. E., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Center for Biotechnology Information. Retrieved from [Link]
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IndiaMART. (n.d.). 4 - Methyl Phenyl Hydrazine Hydrochloride. Retrieved from [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Reactions Involving (4-Methylbenzyl)hydrazine Hydrochloride
For researchers, scientists, and professionals in drug development, the strategic selection of a catalyst is paramount to achieving optimal outcomes in chemical synthesis. This guide provides a comprehensive comparative analysis of catalysts for reactions involving (4-Methylbenzyl)hydrazine hydrochloride, with a primary focus on the Fischer indole synthesis—a cornerstone reaction in the synthesis of numerous pharmaceutically relevant compounds. This document is designed to move beyond a simple recitation of protocols, offering in-depth, field-proven insights into the causality behind experimental choices to empower you in your research endeavors.
Introduction: The Significance of this compound in Synthesis
This compound is a substituted hydrazine derivative that serves as a critical building block in organic synthesis. Its utility is most prominently demonstrated in the Fischer indole synthesis, a robust method for creating the indole nucleus, a privileged scaffold found in a vast array of bioactive natural products and synthetic drugs. The choice of catalyst in these reactions profoundly influences yield, reaction kinetics, and impurity profiles, making a comparative understanding of catalytic systems essential for efficient and successful synthesis.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole. The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement to form a new C-C bond. Subsequent cyclization and elimination of ammonia yield the final indole product. The choice of acid catalyst, whether a Brønsted or Lewis acid, is a critical parameter that can significantly impact the efficiency of this transformation.[1][2]
A variety of Brønsted and Lewis acids have been successfully employed to effect this transformation.[2][3] Notably, Zinc Chloride (ZnCl₂), one of the earliest catalysts used for this reaction, often remains a catalyst of choice.[3] A challenge with this reaction is that the ammonia generated as a byproduct can neutralize the acid catalyst, often necessitating the use of stoichiometric amounts of the catalyst.[3]
Comparative Analysis of Catalysts in the Fischer Indole Synthesis
The selection of an appropriate acid catalyst is crucial for the success of the Fischer indole synthesis. Both Brønsted and Lewis acids can be effective, and the optimal choice often depends on the specific substrates and desired reaction conditions.
Brønsted Acids
Brønsted acids, or proton donors, are frequently used catalysts in the Fischer indole synthesis. Their effectiveness is attributed to their ability to protonate the hydrazone, thereby facilitating the key tautomerization and rearrangement steps.
Commonly used Brønsted acids include:
-
Hydrochloric Acid (HCl): Often used in combination with a solvent like ethanol.
-
Sulfuric Acid (H₂SO₄): A strong acid that can promote the reaction but may require careful control of reaction conditions to avoid side reactions.
-
Polyphosphoric Acid (PPA): A viscous liquid that can serve as both a catalyst and a solvent, often at elevated temperatures.
-
p-Toluenesulfonic Acid (p-TsOH): A solid, organic-soluble acid that is often easier to handle than liquid acids.
-
Acetic Acid: A weaker acid that can be effective, sometimes used as a solvent as well.[2][4]
Lewis Acids
Lewis acids, or electron-pair acceptors, are also highly effective catalysts for the Fischer indole synthesis. They function by coordinating to the nitrogen or oxygen atoms of the hydrazone, which polarizes the molecule and facilitates the rearrangement.
Prominent Lewis acid catalysts include:
-
Zinc Chloride (ZnCl₂): A classic and widely used catalyst for this reaction, known for its reliability.[1][3]
-
Boron Trifluoride (BF₃): Often used as its etherate complex (BF₃·OEt₂), it is a powerful Lewis acid.[1][2]
-
Iron(III) Chloride (FeCl₃): An inexpensive and effective Lewis acid catalyst.[2]
-
Aluminum Chloride (AlCl₃): A strong Lewis acid that can promote the reaction, but may also lead to side products if not used judiciously.[2]
Performance Comparison
The following table provides a general comparison of the performance of these catalysts in the Fischer indole synthesis. It is important to note that optimal conditions can vary significantly based on the specific aldehyde or ketone used in the reaction with this compound.
| Catalyst Family | Specific Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
| Brønsted Acids | Acetic Acid | Reflux temperature | Mild, can act as solvent | Lower acidity may lead to slower reactions or lower yields |
| Hydrochloric Acid (in Ethanol) | Reflux temperature | Readily available, effective | Corrosive, may require neutralization during workup | |
| Polyphosphoric Acid (PPA) | High temperature (100-200 °C) | Can act as both catalyst and solvent | Viscous, can make product isolation challenging | |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux in an organic solvent (e.g., toluene) | Easy to handle solid, good solubility | May require higher catalyst loading | |
| Lewis Acids | Zinc Chloride (ZnCl₂) | High temperature (often neat or in a high-boiling solvent) | Inexpensive, widely used, effective | Can be hygroscopic, often used in stoichiometric amounts |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Room temperature to reflux | High catalytic activity | Moisture sensitive, can be corrosive | |
| Iron(III) Chloride (FeCl₃) | Reflux in an organic solvent | Inexpensive, readily available | Can be difficult to remove from the reaction mixture | |
| Aluminum Chloride (AlCl₃) | Varies, can be aggressive | Strong Lewis acid, can drive difficult reactions | Can promote side reactions, moisture sensitive |
Experimental Protocols
Below are representative, detailed experimental protocols for the Fischer indole synthesis that can be adapted for use with this compound.
Protocol 1: One-Pot Synthesis of a Substituted Indole using Acetic Acid as a Catalyst
This one-pot procedure involves the in-situ formation of the hydrazone followed by cyclization.[3][4]
Materials:
-
This compound
-
Appropriate ketone or aldehyde (e.g., acetophenone)
-
Ethanol
-
Glacial Acetic Acid
-
Dilute Hydrochloric Acid
-
Rectified Spirit
Procedure:
-
In a round-bottom flask, prepare a mixture of this compound (1 equivalent) and the desired ketone or aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Cool the reaction mixture in an ice bath to facilitate the precipitation of the hydrazone intermediate.
-
Filter the solid product and wash it with dilute HCl followed by rectified spirit.
-
The isolated hydrazone is then subjected to cyclization by heating in the presence of an acid catalyst such as polyphosphoric acid or zinc chloride to yield the corresponding indole.
Protocol 2: Fischer Indole Synthesis of 2-Phenylindole using Zinc Chloride
This protocol details the cyclization of a pre-formed hydrazone using zinc chloride.[5]
Materials:
-
Pre-synthesized hydrazone of (4-Methylbenzyl)hydrazine and a suitable ketone (e.g., a derivative of acetophenone)
-
Anhydrous Zinc Chloride (powdered)
-
Sand (clean)
-
Concentrated Hydrochloric Acid
-
Ethanol (95%)
-
Decolorizing carbon (e.g., Norit)
Procedure:
-
In a tall beaker, intimately mix the hydrazone (1 equivalent) with powdered anhydrous zinc chloride (approximately 5-6 equivalents).
-
Immerse the beaker in an oil bath preheated to 170 °C and stir the mixture vigorously. The mixture will become liquid, and white fumes will evolve.
-
Remove the beaker from the oil bath and continue stirring for 5 minutes.
-
To prevent the mixture from solidifying into a hard mass, thoroughly stir in clean sand.
-
Digest the mixture overnight on a steam cone with water and concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the sand and crude indole product.
-
Boil the solid residue with 95% ethanol.
-
Decolorize the hot ethanol solution with Norit and filter.
-
Cool the filtrate to room temperature to crystallize the 2-phenylindole derivative.
-
Collect the product by filtration and wash with cold ethanol.
Visualizing the Fischer Indole Synthesis Workflow
The following diagram illustrates the key steps in a one-pot Fischer indole synthesis.
Caption: Key mechanistic steps of the Fischer indole synthesis.
Conclusion
The selection of an appropriate catalyst for reactions involving this compound, particularly the Fischer indole synthesis, is a critical decision that dictates the efficiency and success of the synthetic route. While a wide array of both Brønsted and Lewis acids can catalyze this transformation, their performance characteristics vary. Zinc chloride remains a robust and cost-effective choice, while catalysts like boron trifluoride etherate may offer higher activity under milder conditions. The provided protocols offer a starting point for developing optimized procedures for your specific synthetic targets. As with any chemical synthesis, empirical validation and optimization are key to achieving the desired outcomes.
References
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Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Devi, N., et al. (2022). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER, 21(10). [Link]
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Heravi, M. M., Zadsirjan, V., & Rohani, S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC advances, 7(85), 54066-54095. [Link]
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Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ResearchGate. [Link]
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Archana, S., et al. (2011). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1642. [Link]
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Geletii, Y. V., et al. (2022). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 27(16), 5195. [Link]
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Sanap, S. S., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development. [Link]
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Sharma, A., et al. (2023). Synthesis of Alkynyl Hydrazones from Unprotected Hydrazine and Their Reactivity as Diazo Precursors. Organic Letters, 25(11), 1889-1894. [Link]
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Kuznetsov, A., et al. (2013). Brønsted Acid-Catalyzed One-Pot Synthesis of Indoles from o-Aminobenzyl Alcohols and Furans. The Journal of Organic Chemistry, 78(23), 12144-12153. [Link]
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Yurttaş, L., et al. (2015). Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 30(6), 949-956. [Link]
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Al-Said, N. H. (2012). The Reaction of Cyanoacetylhydrazine with ω-Bromo (4-methyl) acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 17(7), 8373-8386. [Link]
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Brønsted Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition. Molecules. [Link]
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Valvi, M. B., et al. (2025). Brønsted acid-mediated mono- and di-substitution of quinoxalines with indoles: a pathway to indolocarbazole-quinoxaline scaffolds. Chemical Communications. [Link]
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Combination of enzyme- and Lewis acid-catalyzed reactions: a new method for the synthesis of 6,7-dihydrobenzofuran-4(5H)-ones starting from 2,5-dimethylfuran and 1,3-cyclohexanediones. PubMed. [Link]
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Meshram, J. S., & Dongre, V. T. (2012). Synthesis and characterization of copolymer resin derived from 4-methyl acetophenone, phenyl hydrazine and formaldehyde. Der Pharma Chemica, 4(2), 705-713. [Link]
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Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, 88(1), 1-17. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-Methylbenzyl)hydrazine hydrochloride
Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of (4-Methylbenzyl)hydrazine hydrochloride, a member of the reactive hydrazine family, is not merely a procedural task but a critical component of responsible laboratory management. This guide provides an in-depth, procedurally-focused framework for the safe handling and disposal of this compound, ensuring the protection of personnel, facilities, and the environment. Our approach is grounded in the causality behind each recommendation, empowering you to manage chemical waste with confidence and scientific integrity.
Hazard Profile: Understanding the Inherent Risks
This compound and its parent class, hydrazines, are recognized for their chemical reactivity and significant toxicological properties. A comprehensive understanding of these hazards is the foundation of safe disposal. Hydrazine itself is considered a corrosive and flammable chemical that should be handled with extreme caution as a potential carcinogen and mutagen[1].
The primary hazards associated with this compound include:
-
Acute Toxicity: The compound is toxic if swallowed[2]. Hydrazine derivatives can also be toxic upon inhalation and skin contact.
-
Irritation: It is known to cause skin and serious eye irritation[2][3].
-
Respiratory Issues: Inhalation may lead to respiratory irritation[2][3].
-
Carcinogenicity: Hydrazine and its derivatives are often handled as suspected carcinogens[1][4]. The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) regulate hydrazine exposure due to these risks[1].
Key Chemical and Physical Properties
| Property | Value / Information | Source |
| Chemical Formula | C₈H₁₃ClN₂ | [3] |
| Molecular Weight | 172.66 g/mol | [3] |
| Appearance | Solid (form may vary) | General |
| Primary Hazards | Toxic if swallowed, Causes skin/eye irritation, May cause respiratory irritation | [2] |
| Incompatibilities | Strong oxidizing agents, acids, metal oxides, porous materials[4][5] | [4][5] |
The Regulatory Imperative: "Cradle-to-Grave" Management
The disposal of this compound is governed by stringent environmental regulations. In the United States, the Environmental Protection Agency (EPA) manages hazardous waste under the Resource Conservation and Recovery Act (RCRA)[6][7]. This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for its safe management from creation to final disposal[6][8].
It is imperative to classify waste containing this chemical as hazardous. All personnel handling this substance must be trained on proper storage and handling procedures[1]. Disposal must be conducted in accordance with all applicable federal, state, and local regulations[9][10].
Core Disposal Principles & Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, the following core principles must be observed:
-
Waste Minimization: Reduce waste generation whenever practical[11].
-
Avoid Co-mingling: Do not mix hydrazine waste with other waste streams to prevent unpredictable reactions and simplify disposal[11].
-
Designated Waste Containers: Use clearly labeled, sealed, and suitable containers for collecting waste[12].
-
Work in a Controlled Environment: All handling of this compound, including waste preparation, should occur within a properly functioning chemical fume hood to minimize inhalation exposure[13].
Mandatory Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The following PPE must be worn at all times when handling the chemical or its waste:
-
Hand Protection: Wear chemical-resistant gloves such as butyl rubber, neoprene, or nitrile rubber[14][15]. Always inspect gloves before use and use proper removal techniques to avoid skin contact[12].
-
Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles[13][15].
-
Skin and Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required to protect against skin contact[15].
-
Respiratory Protection: For spill response or situations where airborne concentrations may exceed exposure limits, a self-contained breathing apparatus (SCBA) is necessary. Cartridge respirators are not suitable for hydrazine[10][16].
Disposal Decision Workflow
The selection of a proper disposal method depends on the nature of the waste, available facilities, and local regulations. The primary and most highly recommended route is through a licensed professional waste disposal service. On-site chemical neutralization is a potential alternative but requires strict adherence to validated protocols.
Caption: Decision workflow for this compound disposal.
Detailed Disposal Protocols
Protocol 5.1: Disposal via Licensed Contractor (Preferred Method)
This is the safest and most compliant method for disposing of this compound waste.
-
Waste Segregation: Collect all waste containing the compound, including unused product, reaction residues, and heavily contaminated materials, in a dedicated and clearly labeled hazardous waste container. Do not mix with other waste types[11].
-
Container Selection: Use a robust, sealable container compatible with the chemical. Ensure the container is kept closed when not in use[12][17].
-
Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., Toxic, Irritant).
-
Storage: Store the sealed container in a designated, well-ventilated secondary containment area away from incompatible materials like oxidizers and acids[4][5][17].
-
Arrangement for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal company to schedule a pickup. Provide them with the Safety Data Sheet (SDS) and an accurate description of the waste.
Protocol 5.2: Chemical Neutralization (For Dilute Aqueous Solutions Only)
This procedure should only be performed by trained personnel in a controlled laboratory setting and if permitted by your institution and local regulations. The principle is to oxidize the hydrazine moiety to nitrogen gas and water.
Causality: The high reactivity of hydrazines allows for their destruction via oxidation. However, this reaction can be vigorous and exothermic. Therefore, the waste must be diluted to less than 5% concentration to control the reaction rate and prevent excessive heat generation[14]. Oxidizing agents like sodium hypochlorite or hydrogen peroxide are effective for this purpose[14][18].
-
Preparation: In a chemical fume hood, prepare a large vessel (e.g., a large beaker or flask) that can hold at least 10 times the volume of the hydrazine waste solution.
-
Dilution: Carefully and slowly dilute the hydrazine waste with water to a concentration of 5% or less. This step is critical for safety[14].
-
Neutralizing Agent Preparation: Prepare a dilute (5%) solution of an oxidizing agent. Common choices include:
-
Neutralization: Slowly add the oxidizing solution to the diluted hydrazine waste with constant stirring. Monitor the temperature of the reaction. If it becomes too warm, pause the addition to allow it to cool.
-
Verification: After the addition is complete, test the solution to ensure the complete destruction of hydrazine. This may involve specific test strips or analytical methods as determined by your EHS department. An excess of the oxidizing agent should be added to ensure a complete reaction[14].
-
Final Disposal: Once neutralization is confirmed, the resulting solution can be disposed of in accordance with local sewer-use regulations. Often, this involves further neutralization of pH and copious flushing with water[4]. Consult your EHS office for final approval.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate all non-essential personnel from the area and alert others. Secure the entrance to the area[1].
-
Eliminate Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition[1][5].
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protection: Do not attempt to clean a spill without the proper PPE, including respiratory protection if necessary[13].
-
Containment & Absorption:
-
For small spills, wipe up with an absorbent material[9].
-
For larger spills, use a non-combustible absorbent material like dry sand, earth, or vermiculite to soak up the product[1][9][21]. DO NOT use combustible materials like paper towels or sawdust, as this may create a fire or explosion hazard[1][5].
-
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal[12][17].
-
Decontamination: Clean the spill area thoroughly to remove any residual contamination. A 2-5% solution of soda ash may be used for final cleanup of the area[17].
-
Disposal: Dispose of the sealed container and any contaminated cleaning materials as hazardous waste via a licensed contractor[9].
References
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PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines. (1997). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Detoxifying of hydrazine in waste waters. (2001). ResearchGate. [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Defining Hazardous Waste. California Department of Toxic Substances Control. [Link]
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A Senior Application Scientist's Guide to Handling (4-Methylbenzyl)hydrazine Hydrochloride
As researchers and developers, our work with novel chemical entities is foundational to therapeutic advancement. However, this innovation demands an unwavering commitment to safety. (4-Methylbenzyl)hydrazine hydrochloride, a member of the hydrazine derivative family, is a potent reagent that requires meticulous handling. Hydrazine and its derivatives are recognized for their high reactivity and significant toxicological profiles, including potential carcinogenicity and acute toxicity.[1][2] This guide provides a comprehensive, field-tested framework for the safe handling, use, and disposal of this compound, ensuring the protection of both laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the "Why"
Effective safety protocols are built on a deep understanding of the risks involved. This compound, as a solid salt, may appear benign, but it shares the inherent hazards of its parent class. The primary risks include acute toxicity if ingested, inhaled, or absorbed through the skin, as well as potential for severe irritation and sensitization.[3][4][5]
While comprehensive toxicological data for this specific compound is limited, the known hazards of closely related hydrazine derivatives necessitate a conservative and stringent approach to handling.[6][7]
| Hazard Classification | Category | Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Sigma-Aldrich[8] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | PubChem (Analog)[3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | PubChem (Analog)[3] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | PubChem (Analog)[3] |
| Carcinogenicity (Suspected) | Category 1B/2 | H350/H351: May cause cancer / Suspected of causing cancer | Inferred from Hydrazine[1][7][9] |
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, crucial barrier between you and a potential hazard. It should always be used in conjunction with robust engineering and administrative controls.
-
Engineering Controls : The single most important engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[2] This includes weighing, solution preparation, and transfers. The fume hood contains dusts and vapors, pulling them away from the user's breathing zone.
-
Administrative Controls : All personnel must receive documented training on the specific hazards of hydrazines and the procedures outlined in this guide before beginning work.[2] Access to areas where this compound is used should be restricted, and clear signage indicating its presence and associated dangers must be posted.[2]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of appropriate PPE is critical and non-negotiable. The following protocol outlines the minimum requirements for handling this compound.
Eye and Face Protection
-
Requirement : Indirect-vent, splash-proof chemical safety goggles are mandatory at all times.[1][2]
-
Causality : This protects against accidental splashes of solutions and prevents solid particulates from entering the eyes. When there is a significant risk of splashing, such as during transfers of larger volumes or when neutralizing waste, a full-face shield must be worn in addition to safety goggles.[2][10]
Hand Protection
-
Requirement : Use chemically resistant gloves. Double-gloving is strongly recommended.
-
Causality : Hydrazine derivatives can be absorbed through the skin.[1][10] Leather gloves are strictly prohibited as they absorb chemicals and can hold them in prolonged contact with the skin.[11]
-
Recommended Materials : Nitrile or Neoprene gloves provide adequate protection for incidental contact.[1][10] Always consult the glove manufacturer's resistance chart for specific breakthrough times.
-
Protocol : Inspect gloves for any signs of degradation or puncture before each use.[6] Use proper glove removal technique to avoid contaminating your skin.[6] After a task is complete, remove and discard gloves, then wash hands thoroughly with soap and water.[2][10]
-
Body Protection
-
Requirement : A flame-resistant lab coat, fully buttoned, is required.
-
Causality : This provides a removable barrier to protect your skin and personal clothing from contamination. Ensure the lab coat has tight-fitting cuffs. For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection
-
Requirement : All work must be conducted within a chemical fume hood to prevent inhalation exposure.[2]
-
Causality : As a solid, the primary inhalation risk is from airborne dust particles, especially during weighing. As a solution, vapor inhalation is a concern. A properly functioning fume hood is the primary engineering control for respiratory protection.[2] In the event of a large spill or fume hood failure, a full-face respirator with appropriate cartridges (e.g., ABEK-P2 or equivalent) should be used by trained emergency response personnel.[6]
Operational Workflow for Safe Handling
The following diagram and protocol outline a standard workflow for preparing a solution of this compound, integrating the necessary safety measures at each step.
Caption: Workflow for Safely Preparing a this compound Solution.
Step-by-Step Protocol: Solution Preparation
-
Pre-Operation Check : Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Don PPE : Put on all required PPE as detailed above: a fully buttoned lab coat, chemical splash goggles, and two pairs of nitrile gloves.
-
Assemble Materials : Gather all necessary equipment (spatula, weigh paper, beaker, solvent, stir bar) and place it inside the fume hood to minimize traffic in and out of the sash.
-
Weighing : Carefully weigh the desired amount of this compound onto weigh paper or directly into a tared beaker. Perform this action slowly and deliberately to avoid creating airborne dust.
-
Dissolution : Place the beaker on a stir plate within the fume hood. Slowly add the solvent to the solid, minimizing the potential for splashing.
-
Cleanup : Once the solution is prepared, securely cap the primary reagent bottle. Decontaminate the spatula with a solvent-dampened towel.
-
Initial Disposal : Place the used weigh paper, contaminated paper towels, and the outer pair of gloves into a designated solid waste bag located inside the fume hood.
-
Final Steps : Remove the inner gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.
Emergency & Disposal Plans
Accidental Exposure
-
Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids. Remove contact lenses if worn. Seek immediate medical attention.[1]
-
Inhalation : Move the individual to fresh air. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Spill Response
-
Small Spill (in fume hood) : Absorb the spill with an inert, non-combustible material like dry sand.[1] Do NOT use combustible absorbents like paper towels or sawdust.[1] Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Large Spill : Evacuate the immediate area and alert laboratory personnel. Secure and control entrance to the area. Contact your institution's Environmental Health & Safety (EHS) department immediately.[1][2]
Waste Disposal
All waste containing this compound, including contaminated solids, solutions, and empty containers, must be treated as hazardous waste.[2]
-
Segregation : Keep hydrazine waste separate from all other waste streams, especially oxidizers.[12]
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste - Hydrazine Compound" and include details of the contents.[2]
-
Neutralization : While chemical neutralization using dilute oxidizers like sodium hypochlorite or hydrogen peroxide can be effective for hydrazine waste, this process can be hazardous if not performed correctly and may produce other toxic byproducts.[13][14] This should only be performed by trained personnel following a validated and institutionally approved Standard Operating Procedure (SOP).
-
Pickup : Contact your institution's EHS office to arrange for the pickup and disposal of all hydrazine-containing waste.[2]
By adhering to these rigorous safety protocols, you can confidently and safely utilize this compound in your research, ensuring a culture of safety and scientific excellence.
References
-
Title: Hydrazine - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]
-
Title: MSDS of (4-Methoxybenzyl)hydrazine hydrochloride Source: Capot Chemical Co., Ltd. URL: [Link]
-
Title: Safety and Handling of Hydrazine Source: Defense Technical Information Center (DTIC) URL: [Link]
-
Title: Hydrazine Standard Operating Procedure Template Source: University of New Mexico - Environmental Health & Safety URL: [Link]
-
Title: Hydrazine - Risk Management and Safety Source: University of Notre Dame URL: [Link]
-
Title: (4-Methylphenyl)hydrazine Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Methyl Hydrazine Hazard Summary Source: New Jersey Department of Health URL: [Link]
-
Title: PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines Source: Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf URL: [Link]
-
Title: 4-Methoxybenzylhydrazine hydrochloride Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Hydrazine - IDLH Source: National Institute for Occupational Safety and Health (NIOSH), CDC URL: [Link]
-
Title: Laboratory Safety Standard Operating Procedure (SOP) - Hydrazine Source: University of California, Irvine - Environmental Health & Safety URL: [Link]
-
Title: Hydrazine (HSG 56, 1991) Source: International Programme on Chemical Safety (INCHEM) URL: [Link]
-
Title: Hydrazine Toxicology Source: StatPearls, NCBI Bookshelf URL: [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. (4-Methylphenyl)hydrazine | C7H10N2 | CID 10875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxybenzylhydrazine hydrochloride | C8H13ClN2O | CID 45789374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.es [fishersci.es]
- 6. capotchem.cn [capotchem.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. arxada.com [arxada.com]
- 14. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
